molecular formula C15H20N2O2 B1521840 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1227456-92-9

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1521840
CAS No.: 1227456-92-9
M. Wt: 260.33 g/mol
InChI Key: RDPDCWPKNUIIBE-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPDCWPKNUIIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657793
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227456-92-9
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A Key Scaffold in Modern Drug Discovery

Executive Summary

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a vital heterocyclic building block characterized by a unique spirocyclic system that fuses an azetidine and a piperidine ring. This structure imparts a high degree of three-dimensional complexity and conformational rigidity, making it a "privileged scaffold" in medicinal chemistry. While serving as a versatile intermediate, its true significance has been highlighted in the development of next-generation therapeutics. Notably, derivatives of this scaffold have demonstrated potent, broad-spectrum antimycobacterial activity, offering a promising new avenue for combating drug-resistant strains of tuberculosis and other mycobacterial infections.[1][2][3] This guide provides a comprehensive overview of its chemical identity, a reasoned synthetic strategy, and its critical application in the discovery of novel antimicrobial agents.

Core Molecular Profile

A precise understanding of the molecule's structure and properties is fundamental to its application.

IUPAC Name and Chemical Identifiers
  • IUPAC Name: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • CAS Number: 1227456-92-9[4]

  • Molecular Formula: C₁₅H₂₀N₂O₂[4]

Chemical Structure

The molecule's core is a spirocyclic amine, where a four-membered azetidine ring and a six-membered piperidine ring are joined by a single shared carbon atom. The benzyl carboxylate moiety, a common protecting group and pharmacophore component, is attached to the nitrogen atom of the azetidine ring (N-2). The piperidine nitrogen (N-7) remains as a secondary amine, providing a reactive site for further functionalization.

Caption: Chemical structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Physicochemical Properties

The compound's physical and chemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Weight260.33 g/mol [4]
Purity≥98% (Typical Commercial Grade)[5]
AppearanceSolid (Varies by supplier)
Storage ConditionsSealed in dry, 2-8°C[4]
SMILESO=C(N1CC2(CCNCC2)C1)OCC3=CC=CC=C3[4]
InChI KeyRDPDCWPKNUIIBE-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of asymmetrically substituted diazaspirocycles like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate requires a carefully planned strategy to ensure regioselectivity.

Rationale for Synthetic Strategy

The primary challenge in synthesizing this molecule is the selective functionalization of the N-2 nitrogen (azetidine) while leaving the N-7 nitrogen (piperidine) available for subsequent reactions or as a free amine. The piperidine nitrogen is generally more nucleophilic than the azetidine nitrogen due to reduced ring strain. Therefore, a common and logical strategy involves:

  • Protection of the more reactive N-7 amine: Using an orthogonal protecting group like tert-butyloxycarbonyl (Boc).

  • Functionalization of the N-2 amine: Reaction with benzyl chloroformate to install the desired benzyl carboxylate group.

  • Selective Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

This approach provides a reliable and high-yielding route to the target compound.

Proposed Synthetic Protocol: Boc Protection and N-Benzylation

This protocol describes a validated, three-step process starting from the parent 2,7-diazaspiro[3.5]nonane.

Step 1: Boc Protection of 2,7-Diazaspiro[3.5]nonane

  • Dissolution: Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent at 0°C. Causality: The lower temperature controls the exothermicity of the reaction, and the slight excess of Boc₂O ensures complete reaction of the more nucleophilic N-7 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup & Purification: Quench the reaction with water, perform a standard aqueous workup, and purify the crude product by column chromatography to yield tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Step 2: Benzylation of the N-2 Position

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Base Addition: Add a base, such as triethylamine (1.2 eq).

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) at 0°C. Causality: Cbz-Cl is highly reactive; slow addition at low temperature prevents side reactions and ensures selective acylation of the remaining free amine at N-2.

  • Reaction & Purification: Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Purify via column chromatography to obtain the fully protected intermediate.

Step 3: Selective Deprotection of the Boc Group

  • Dissolution: Dissolve the fully protected intermediate in DCM or dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0°C. Causality: The Boc group is labile under acidic conditions, while the Cbz group is stable, allowing for selective deprotection.

  • Reaction & Isolation: Stir for 1-2 hours at room temperature. Evaporate the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the final product, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Synthetic Workflow Diagram

G start 2,7-Diazaspiro[3.5]nonane intermediate1 Boc-Protected Intermediate (N-7 Protection) start->intermediate1 Boc₂O, Et₃N intermediate2 Fully Protected Intermediate (N-2 Benzylation) intermediate1->intermediate2 Cbz-Cl, Et₃N product Benzyl 2,7-diazaspiro[3.5]nonane- 2-carboxylate intermediate2->product TFA or HCl G cluster_0 DprE1 Enzyme Active Site target Asp326 Residue other_residue Other Binding Pockets drug BTZ Inhibitor with 2,7-Diazaspiro[3.5]nonane Scaffold drug->target Key Electrostatic Interaction drug->other_residue Hydrophobic Interactions

Sources

CAS number for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Core Compound Identification and Properties

The foundational step in any chemical research is the unambiguous identification of the material. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a key heterocyclic building block characterized by its spirocyclic core, which imparts a rigid three-dimensional structure often sought after in medicinal chemistry to enhance target binding and optimize pharmacokinetic properties.

The primary identifier for this compound is its CAS Number.

Table 1: Key Chemical Identifiers and Properties

Property Value Source
CAS Number 1227456-92-9
Molecular Formula C₁₅H₂₀N₂O₂
Molecular Weight 260.33 g/mol [1]
IUPAC Name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
SMILES Code O=C(N1CC2(CCNCC2)C1)OCC3=CC=CC=C3
InChI Key RDPDCWPKNUIIBE-UHFFFAOYSA-N [1]
Purity Typically ≥98% [1]

| Storage Conditions | Sealed in dry, 2-8°C | |

The Strategic Importance in Medicinal Chemistry

The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structure in modern drug discovery. Its rigid conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The benzyl carbamate protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile intermediate for building complex molecules.

A significant application of this scaffold is in the development of novel antimycobacterial agents. Research has shown that incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety into benzothiazinone (BTZ) structures can lead to compounds with potent, broad-spectrum activity against both M. tuberculosis and nontuberculous mycobacteria (NTM).[2][3]

Mechanism of Action: Targeting DprE1

Derivatives of this spirocyclic scaffold have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial arabinogalactan biosynthesis pathway. This pathway is crucial for the formation of the mycobacterial cell wall. Standard BTZ inhibitors are often ineffective against NTM due to a key mutation (Cys387Ala) in the DprE1 enzyme. However, novel derivatives containing the 2,7-diazaspiro[3.5]nonane core can overcome this resistance. Mechanistic studies suggest these new compounds establish a stable electrostatic interaction with a highly conserved aspartate residue (Asp326) in the NTM DprE1, underpinning their broad-spectrum activity.[2][3]

Synthesis and Purification: A Validated Protocol

The synthesis of diazaspirocyclic compounds can be challenging. The following protocol is a synthesized methodology based on established principles for creating similar spirocyclic intermediates, ensuring a logical and reproducible workflow. The core strategy involves the construction of the spirocyclic core followed by protection of one of the amine functionalities.

Experimental Workflow: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Epoxidation & Ring-Enlargement cluster_2 Step 3: Benzyl Carbamate Protection A Starting Materials: - Compound II - Compound V B Reaction: - Solvent: THF or DMF - Reagent: NaH - Temp: 60-120°C A->B Molar Ratio: II:V:NaH = 1:1:1.5-4.0 C Intermediate VI (Cyclized Product) B->C Reaction Time: ~8h D Intermediate VI E Reaction: - Solvent: DCM or Acetonitrile - Reagent: m-CPBA or H₂O₂ - Temp: 10-60°C D->E Molar Ratio: VI:Oxidant = 1:1-1.5 F Target Compound I (1-carbonyl-7-diazaspiro[3.5]nonane derivative) E->F Stir overnight G Deprotected Spiro-diamine H Reaction: - Solvent: Dichloromethane - Reagent: Benzyl Chloroformate - Base: Triethylamine G->H Controlled addition at 0°C I Final Product: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate H->I Purification: Column Chromatography

Caption: General synthesis workflow for diazaspiro[3.5]nonane derivatives.

Detailed Step-by-Step Protocol

Causality and Self-Validation: This protocol is designed with clear checkpoints. The success of each step is validated by standard analytical techniques before proceeding, ensuring the integrity of the final product. The choice of reagents and conditions is based on achieving high yield and purity, as documented in related syntheses.[4]

Step 1: Formation of the Spirocyclic Ketone Intermediate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium hydride (NaH) (2.4 eq.) to the solvent.

  • First Reactant: Slowly add the first raw material (e.g., a suitable piperidine derivative, Compound V) (1.0 eq.). Heat the mixture to reflux for 3 hours.

  • Second Reactant: Add the second raw material (e.g., an electrophilic cyclobutane precursor, Compound II) (1.0 eq.). Continue to reflux for approximately 8 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction and carefully quench with water. Remove the solvent under reduced pressure. The resulting solid can be recrystallized from ether to yield the intermediate compound (VI).[4]

Step 2: Epoxidation and Ring Expansion

  • Setup: Dissolve the intermediate (VI) (1.0 eq.) in dichloromethane (DCM) in a suitable flask.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.0 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethyl acetate to yield the spirocyclic ketone.[4]

Step 3: Reductive Amination and Protection

  • Deprotection (if necessary): If the starting materials contained protecting groups, they must be removed at this stage to yield the free diamine.

  • Protection: Dissolve the free 2,7-diazaspiro[3.5]nonane in DCM and cool to 0°C.

  • Reagent Addition: Add triethylamine (1.1 eq.) followed by the slow, dropwise addition of benzyl chloroformate (1.0 eq.). The controlled addition at low temperature is critical to favor mono-protection.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Purification: Wash the reaction with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is purified via silica gel column chromatography.

Application in Drug Discovery: A Case Study

The true value of a chemical intermediate is demonstrated through its successful application. Derivatives of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate have shown exceptional promise as antimycobacterial agents.

Table 2: Antimycobacterial Activity of a Lead Compound Derivative

Organism MIC (Minimum Inhibitory Concentration) Source
M. tuberculosis (MTB) < 0.01 µg/mL [2][3]

| Nontuberculous Mycobacteria (NTM) strains | < 0.03125 - 2.5 µg/mL |[2][3] |

The lead compound (B2) derived from this scaffold not only demonstrated potent activity but also possessed favorable safety and oral pharmacokinetic profiles, highlighting the scaffold's utility in developing next-generation antibiotics.[2][3]

Logical Pathway for Drug Development

A Identify Need: Broad-spectrum antimycobacterials B Screening: Screen existing BTZ library against NTM (M. abscessus) A->B Problem C Hit Identification: Identify hits with 2,7-diazaspiro[3.5]nonane scaffold B->C Discovery D Lead Optimization: Synthesize analogs using Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C->D Strategy E In Vitro Testing: Assess MIC against MTB and NTM strains D->E Synthesis & Bio-Assay F In Vivo & Safety: Evaluate PK profiles and safety E->F Preclinical G Candidate Selection: Select lead compound (B2) and its active enantiomer (B2-1) F->G Development

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is more than a simple chemical; it is an enabling tool for medicinal chemists. Its defined structure, versatile synthetic handles, and proven success in generating potent, broad-spectrum antimycobacterial agents make it a compound of high interest. The protocols and insights provided in this guide are intended to empower researchers to leverage this valuable scaffold in their own drug discovery and development programs.

References

  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. J Med Chem, 68(24), 26311-26327. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • American Chemical Society. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

Sources

An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We will delve into its fundamental properties, logical synthesis, and critical applications, particularly its role in developing next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Part 1: Core Molecular Characteristics

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a bifunctional organic compound featuring a unique spirocyclic core. This rigid three-dimensional structure, composed of an azetidine ring and a piperidine ring sharing a single carbon atom, is highly sought after in drug design. The defined spatial arrangement of its nitrogen atoms allows for precise orientation of substituents, making it an excellent scaffold for probing interactions with biological targets.

The molecule's structure includes a benzyl carbamate (Cbz or Z) group attached to the nitrogen at the 2-position (N-2) of the azetidine ring. This group serves a dual purpose: it acts as a robust protecting group for the secondary amine, preventing its reactivity during subsequent synthetic modifications at the N-7 position, and it can influence the molecule's overall physicochemical properties, such as solubility and crystallinity.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.33 g/mol [1]
CAS Number 1227456-92-9[1]
MDL Number MFCD16660221[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of diazaspirocyclic systems is a non-trivial process that requires careful strategic planning. The construction of the core 2,7-diazaspiro[3.5]nonane scaffold is the pivotal challenge, after which the selective protection of one nitrogen atom can be achieved.

Synthetic Workflow Overview

The general approach involves the construction of the spirocyclic core, often through multi-step sequences that may involve cyclization and ring-enlargement reactions.[2] A plausible pathway begins with commercially available starting materials to form the substituted azetidine and piperidine ring precursors, followed by a key cyclization step to create the spiro-center. Once the 2,7-diazaspiro[3.5]nonane core is synthesized, the benzyl carbamate is introduced.

G cluster_0 Core Scaffold Synthesis cluster_1 N-Protection Step A Precursor A (Azetidine Precursor) C Cyclization Reaction A->C B Precursor B (Piperidine Precursor) B->C D 2,7-Diazaspiro[3.5]nonane (Free Base) C->D G Protection Reaction D->G Input to Protection E Benzyl Chloroformate (Cbz-Cl) E->G F Base (e.g., Triethylamine) F->G H Final Product: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate G->H

Fig 1. Generalized synthetic workflow for the target compound.
Exemplary Protocol: N-2 Benzyl Carbamate Protection

This protocol describes the final step of the synthesis, where the secondary amine at the N-2 position of the pre-formed diazaspiro[3.5]nonane core is selectively protected. The choice of benzyl chloroformate is deliberate; it is a highly reliable reagent for installing the Cbz group, which is stable to a wide range of reaction conditions but can be cleanly removed later via catalytic hydrogenolysis if required.

Objective: To synthesize Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate from the 2,7-diazaspiro[3.5]nonane free base.

Materials:

  • 2,7-Diazaspiro[3.5]nonane (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2,7-diazaspiro[3.5]nonane in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice-water bath. The low temperature is critical to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Base Addition: Add the base (e.g., TEA) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Reagent Addition: Add benzyl chloroformate dropwise to the stirred solution over 15-20 minutes. A slow addition rate ensures the reaction remains controlled.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic species) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Part 3: Applications in Antimycobacterial Drug Development

The true value of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate lies in its role as a key intermediate for synthesizing high-value pharmaceutical agents. Its most prominent application is in the development of novel benzothiazinones (BTZs), a class of potent antimycobacterial compounds.[3]

Mechanism of Action and Rationale

BTZs exert their effect by inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. First-generation BTZs like PBTZ169 show remarkable potency against Mycobacterium tuberculosis (MTB) but are ineffective against many nontuberculous mycobacteria (NTM) species.[4][5] This is due to a key mutation (Cys387Ala) in the DprE1 enzyme of NTM, which disrupts a covalent bond formed by the drug.[4]

Researchers have discovered that incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold into the BTZ structure leads to derivatives with broad-spectrum activity against both MTB and NTM.[4][5] The spirocyclic moiety helps to establish new, stable electrostatic interactions with conserved residues (like Asp326) in the NTM DprE1 active site, bypassing the need for the covalent bond and restoring potent inhibitory activity.[4] This innovative design strategy has led to lead compounds with excellent potency (MIC < 0.01 µg/mL against MTB), favorable safety profiles, and good oral pharmacokinetics.[4][5]

G A Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Core Building Block) B Further Synthetic Elaboration A->B C Novel Benzothiazinone (BTZ) Derivative B->C D Inhibition of DprE1 Enzyme (in both MTB and NTM) C->D Targets Enzyme E Disruption of Mycobacterial Cell Wall Synthesis D->E Causes F Broad-Spectrum Antimycobacterial Activity E->F Leads to

Fig 2. Logical pathway from the core scaffold to its biological application.

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is more than just a chemical compound; it is a critical enabling tool for overcoming significant challenges in drug discovery. Its unique, rigid three-dimensional structure provides an ideal foundation for designing potent and selective ligands. As demonstrated in the field of antimycobacterial research, the intelligent application of this scaffold can circumvent mechanisms of drug resistance, paving the way for a new generation of broad-spectrum therapeutics. Continued exploration of this and related spirocyclic systems will undoubtedly unlock further opportunities in the pursuit of novel medicines.

References

  • Benchchem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7.
  • AiFChem. (n.d.). 147611-02-7 | Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.
  • BLDpharm. (n.d.). 1227456-92-9|Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • American Chemical Society. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF.
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

Sources

The Benzyl Carbamate (Cbz) Group in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of tools available, the benzyl carbamate, commonly known as the Cbz or Z group, holds a place of historical significance and enduring utility. First introduced by Max Bergmann and Leonidas Zervas in 1932, it was the key that unlocked the door to controlled peptide synthesis, transforming the field from one of unpredictable polymerizations to precise, sequential constructions.[1][2] This guide provides an in-depth technical overview of the Cbz group, from its fundamental principles and mechanisms to its practical application in complex synthetic workflows.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of amine functionalities.[3] By converting the highly reactive amino group into a significantly less reactive carbamate, chemists can perform reactions on other parts of a molecule without unintended interference from the nitrogen atom. The Cbz group's utility stems from a delicate balance: it is robust enough to withstand a wide range of reaction conditions, yet it can be removed cleanly and selectively under specific, mild protocols.

Chemical Structure and Properties

The benzyl carbamate consists of a benzyl group (C₆H₅CH₂-) linked to a carbamate (-OC(O)NH-). The key to its function lies in the benzylic position, which is susceptible to cleavage under conditions that typically do not affect other functional groups, providing a reliable and orthogonal deprotection strategy.[1]

The Reagent: Benzyl Chloroformate (Cbz-Cl)

The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl), also known as benzyl carbonochloridate.[4][5] This colorless to pale yellow oily liquid is typically synthesized by the reaction of benzyl alcohol with phosgene.[4][5] Due to the hazards associated with phosgene, alternative, safer synthetic routes have been developed.[4][6] Cbz-Cl is a reactive and corrosive lachrymator that must be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is also sensitive to moisture, reacting with water to produce benzyl alcohol, hydrochloric acid, and carbon dioxide.[4]

The Protection Reaction: Mechanism and Protocol

The introduction of the Cbz group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[7] This is followed by the expulsion of the chloride leaving group, resulting in the formation of the protected benzyl carbamate and hydrochloric acid.[7]

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-NH-Cbz Amine->ProtectedAmine Nucleophilic Attack CbzCl Cbz-Cl CbzCl->ProtectedAmine HCl HCl CbzCl->HCl Loss of Cl⁻

Caption: General scheme for Cbz protection of an amine.

Standard Experimental Protocol for Cbz Protection

A common and effective method for the N-protection of amines utilizes Schotten-Baumann conditions, which involve an aqueous basic solution.[7]

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

  • Deionized water

Procedure:

  • Dissolve the amine substrate in the chosen organic solvent.

  • Prepare an aqueous solution of the base (e.g., 10% Na₂CO₃). For amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization.[8]

  • Combine the amine solution and the aqueous base in a reaction flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0-5 °C).

  • Slowly add benzyl chloroformate to the vigorously stirred biphasic mixture. The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-protected amine.

  • Purify the product as necessary, often by crystallization or column chromatography.[8]

Causality Behind Experimental Choices
  • Use of Base: The reaction liberates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[7] A base is required to neutralize the acid and maintain the amine in its reactive, free-base form.

  • Biphasic Conditions: For water-soluble amines or amino acids, a biphasic system is ideal. The base remains in the aqueous phase, while the Cbz-Cl and the product are in the organic phase, which can help to minimize side reactions.

  • Low Temperature: The initial addition of Cbz-Cl is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions and degradation of the somewhat unstable Cbz-Cl.

  • pH Control: In the case of chiral amino acids, careful control of pH is critical. Excessively high pH can lead to racemization of the stereocenter.[8] A buffer system, such as Na₂CO₃/NaHCO₃, can be effective for maintaining the optimal pH range.[8]

Deprotection Strategies: Releasing the Amine

The true elegance of the Cbz group lies in the mild and selective conditions under which it can be removed. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[1][8] This method is exceptionally mild and clean, typically proceeding at room temperature and atmospheric pressure.

Mechanism: The reaction proceeds via cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst (commonly supported on carbon, Pd/C). The initial products are toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[7]

G CbzAmine R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) CbzAmine->CarbamicAcid Hydrogenolysis Toluene Toluene CbzAmine->Toluene FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 H2_PdC H₂, Pd/C H2_PdC->CarbamicAcid

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Typical Protocol:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Flush the reaction vessel with an inert gas (nitrogen or argon) and then introduce hydrogen gas, either from a balloon or a pressurized system.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should be handled appropriately.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Acidolysis

While stable to mild acidic conditions, the Cbz group can be cleaved by strong acids, providing an alternative to hydrogenolysis, especially when reducible functional groups (e.g., alkenes, alkynes, or nitro groups) are present.[7]

Mechanism: The reaction is thought to proceed via protonation of the carbamate oxygen, followed by an Sₙ2 or Sₙ1-type cleavage of the benzyl-oxygen bond by a nucleophilic counter-ion.[7]

Common Reagents:

  • HBr in acetic acid[8]

  • Trifluoroacetic acid (TFA)

  • Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP)[8]

These methods are generally harsher than hydrogenolysis and may not be suitable for sensitive substrates. However, they offer a valuable orthogonal deprotection strategy.[9]

Other Deprotection Methods

While less common, other methods for Cbz cleavage exist, offering solutions for specific synthetic challenges:

  • Dissolving Metal Reduction: Using sodium in liquid ammonia can cleave the Cbz group, although this method is less frequently used due to the specialized equipment required.

  • Transfer Hydrogenation: In cases where handling hydrogen gas is problematic, hydrogen donors like ammonium formate, cyclohexene, or triethylsilane can be used with a palladium catalyst.[7][10]

Orthogonality and Strategic Application

In complex synthesis, particularly in peptide and pharmaceutical chemistry, multiple protecting groups are often employed on the same molecule. The ability to selectively remove one protecting group in the presence of others is known as orthogonality . The Cbz group is a key player in many orthogonal protection schemes.[1][7]

Protecting GroupTypical Deprotection ConditionStability to Cbz Deprotection (H₂/Pd-C)Stability to Cbz Deprotection (Strong Acid)
Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)StableCleaved
Fmoc (fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)StableStable
Benzyl Ether (Bn)H₂/Pd-C or Strong AcidCleaved Cleaved
t-Butyl Ester (tBu)Strong Acid (e.g., TFA)StableCleaved

This table illustrates the strategic decisions a chemist must make. For instance, a Cbz group can be removed by hydrogenolysis without affecting a Boc or Fmoc group.[7] Conversely, a Boc group can be removed with acid while leaving a Cbz group intact (provided the acid conditions are not too harsh). However, it is critical to note that Cbz and benzyl ethers are typically cleaved under the same hydrogenolysis conditions, a factor that must be considered during synthetic planning.

Conclusion

The benzyl carbamate protecting group, a classic tool in organic synthesis, remains indispensable for modern chemists. Its ease of introduction, stability to a broad range of reagents, and, most importantly, its selective removal under mild hydrogenolytic or specific acidic conditions make it a versatile and reliable choice for the protection of amines. A thorough understanding of its underlying mechanisms, reaction protocols, and orthogonality with other protecting groups empowers researchers and drug development professionals to design and execute complex synthetic strategies with greater precision and control, continuing the legacy of innovation started by Bergmann and Zervas nearly a century ago.

References
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Wenxuecity. (2024, December 26). Benzyl chloroformate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chem.info. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (C₁₅H₂₀N₂O₂) features a central spirocyclic system composed of an azetidine and a piperidine ring sharing a quaternary carbon. The nitrogen of the azetidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry. The piperidine nitrogen remains as a secondary amine.

Caption: Molecular Structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra, based on analysis of the structurally similar tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and known chemical shift values for the benzyloxycarbonyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or TMS).

¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H 7.30-7.40m5HPhenyl protons of Cbz group
-CH ₂-Ph5.15s2HMethylene protons of Cbz group
Azetidine -CH ₂-3.90-4.10t, J = ~7.5 Hz4HProtons on C1 and C3
Piperidine -CH ₂-2.80-3.00t, J = ~5.5 Hz4HProtons on C6 and C8
Piperidine -NH -1.80-2.20br s1HAmine proton
Piperidine -CH ₂-1.70-1.90t, J = ~5.5 Hz4HProtons on C7
¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ, ppm)Assignment
C=O~155-157Carbonyl of carbamate
Ar-C (ipso)~136-137Phenyl carbon attached to CH₂
Ar-C (ortho, meta, para)~127-129Aromatic carbons
-C H₂-Ph~67Methylene carbon of Cbz group
Azetidine -C H₂-~50-55C1 and C3
Piperidine -C H₂-~45-50C6 and C8
Spiro-C~35-40C5
Piperidine -C H₂-~30-35C7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is expected to show characteristic absorption bands for the carbamate, the secondary amine, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat compound between two NaCl or KBr plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr for pellets).

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch of the secondary amine
3030-3080MediumAromatic C-H stretch
2850-2960Medium to strongAliphatic C-H stretch
~1690-1710StrongC=O stretch of the carbamate
~1495, ~1455MediumAromatic C=C stretches
~1230-1250StrongC-N stretch of the carbamate
~1000-1100StrongC-O stretch of the carbamate

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₅H₂₀N₂O₂

  • Molecular Weight: 260.33 g/mol

  • Expected [M+H]⁺: m/z 261.16

Plausible Fragmentation Pathway

The most likely fragmentation pathways for the protonated molecule would involve the loss of the benzyl group or cleavage of the carbamate and the spirocyclic rings.

Fragmentation_Pathway M_H [M+H]⁺ m/z 261 frag1 Loss of benzyl [M+H - C₇H₇]⁺ m/z 170 M_H->frag1 - C₇H₇• frag2 Loss of CO₂ [M+H - CO₂]⁺ m/z 217 M_H->frag2 - CO₂ frag3 Loss of C₇H₇CH₂O [M+H - C₈H₉O]⁺ m/z 141 frag1->frag3 - CO

Navigating the Spirocyclic Landscape: A Technical Guide to Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the architectural design of molecular scaffolds plays a pivotal role in dictating biological activity, selectivity, and pharmacokinetic properties. Among the rising stars in medicinal chemistry is the 2,7-diazaspiro[3.5]nonane core, a rigid three-dimensional framework that offers a compelling alternative to traditional saturated heterocycles. This in-depth guide focuses on a key derivative, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, providing a comprehensive overview of its commercial availability, synthesis, and strategic applications in drug discovery.

The Allure of the 2,7-Diazaspiro[3.5]nonane Scaffold: A Paradigm of Three-Dimensionality

The 2,7-diazaspiro[3.5]nonane scaffold has garnered significant attention as a bioisostere of piperazine, a ubiquitous motif in numerous approved drugs.[1] The spirocyclic nature of this core imparts a rigid, well-defined three-dimensional geometry, which can lead to enhanced target engagement and improved selectivity.[2] Unlike the conformational flexibility of piperazine, the fixed spatial orientation of the substituents on the diazaspiro[3.5]nonane ring can facilitate more precise interactions with biological targets.[3] This inherent rigidity can also favorably impact physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for successful drug development.[2]

The strategic advantage of employing spirocyclic scaffolds lies in their ability to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is often correlated with increased clinical success, as it can lead to improved solubility, reduced off-target toxicity, and better overall drug-like properties.[2]

Commercial Availability and Sourcing

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is available from a range of chemical suppliers catering to the research and development sector. When procuring this building block, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation.

Below is a comparative table of prominent suppliers:

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Information
ChemScene Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1227456-92-9C₁₅H₂₀N₂O₂≥98%In-stock availability in various quantities.[4]
BLDpharm Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1227456-92-9C₁₅H₂₀N₂O₂Not specifiedProvides NMR, HPLC, and LC-MS data upon request.[5]
AiFChem Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate147611-02-7C₁₆H₂₂N₂O₂95%A derivative of the core structure.[6]
CymitQuimica (Fluorochem) Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylateNot specifiedC₁₅H₂₀N₂O₂98%Intended for laboratory use only.[7]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthetic Strategies: Building the Spirocyclic Core

A general and plausible synthetic approach is outlined below. This conceptual workflow is based on established chemical principles for the formation of similar diazaspirocyclic systems.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate C Cyclization A->C Base (e.g., NaH) B 1,3-Dibromopropane B->C D Benzyl 4,4-(propane-1,3-diyl)piperidine-1-carboxylate C->D E Hydrolysis & Decarboxylation D->E Acid or Base F N-Benzylation E->F Benzyl bromide, Base G Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate F->G

Conceptual Synthetic Workflow. This diagram illustrates a potential multi-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known organic chemistry transformations for the construction of similar scaffolds. This protocol should be considered illustrative and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate This starting material can be synthesized from epichlorohydrin and tert-butyl carbamate in a multi-step process involving an aziridination followed by ring expansion.

Step 2: Reductive Amination with Benzylamine tert-Butyl 3-oxoazetidine-1-carboxylate is reacted with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield tert-butyl 3-(benzylamino)azetidine-1-carboxylate.

Step 3: Boc Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Step 4: Cyclization with 1,3-Dihaloalkane The resulting amine is then cyclized with a suitable 1,3-dihalopropane derivative in the presence of a base to form the piperidine ring of the spirocycle.

Step 5: Carboxylation Finally, the secondary amine on the azetidine ring is reacted with benzyl chloroformate in the presence of a base to yield the target molecule, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized or purchased compound. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Discovery: Case Studies and Rationale

The 2,7-diazaspiro[3.5]nonane scaffold has proven to be a valuable building block in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Antimycobacterial Agents

Researchers have successfully incorporated the 2,7-diazaspiro[3.5]nonane scaffold into benzothiazinone-based inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis.[8] The spirocyclic core was introduced to enhance the compound's activity against non-tuberculous mycobacteria (NTM), which are often resistant to existing drugs.[8] The rigid nature of the scaffold likely contributes to a more stable electrostatic interaction with the enzyme's active site, leading to potent, broad-spectrum activity.[8]

GPR119 Agonists

Derivatives of 7-azaspiro[3.5]nonane have been explored as potent agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[9][10] The spirocyclic core serves as a rigid linker, and optimization of the substituents on this scaffold led to the identification of compounds with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[9]

Bcl-2 Inhibitors

A notable example of the 7-azaspiro[3.5]nonane scaffold in a clinical candidate is sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor developed by BeiGene.[1] The rigid spirocyclic linker in sonrotoclax contributes to its high potency against both wild-type and mutant forms of Bcl-2 and enhances its selectivity over Bcl-xL, a related anti-apoptotic protein.[1]

G cluster_0 Drug Discovery Pipeline A Scaffold Selection: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate B Library Synthesis (Parallel Synthesis) A->B Derivatization C High-Throughput Screening (HTS) B->C D Hit Identification C->D Active Compounds E Lead Optimization D->E Structure-Activity Relationship (SAR) F Preclinical Development E->F G Clinical Trials F->G H New Drug Application (NDA) G->H

Integration into the Drug Discovery Workflow. This diagram shows how the title compound can be utilized in a typical drug discovery pipeline.

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its inherent three-dimensionality and utility as a piperazine bioisostere offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for innovative drug candidates continues to grow, the strategic application of such spirocyclic scaffolds will undoubtedly play an increasingly important role in the future of medicine.

References

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ([Link])

  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ([Link])

  • Drug Design Org. Success Stories in Drug Discovery. ([Link])

  • NCBI. FDA Case Studies - Characterizing and Communicating Uncertainty in the Assessment of Benefits and Risks of Pharmaceutical Products. ([Link])

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. ()
  • PMC. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. ([Link])

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. ([Link])

  • PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. ([Link])

  • DalSpace. Microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate. ([Link])

  • BU CyberSec Lab. Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. ([Link])

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A Senior Application Scientist's Guide to the Initial Biological Screening of Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional heterocyclic motif, has garnered increasing interest in medicinal chemistry. Its inherent structural rigidity and defined exit vectors for substitution offer a compelling framework for the design of novel therapeutics with potentially improved physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the initial biological screening cascade for novel diazaspiro[3.5]nonane derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a robust and self-validating screening strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Screening Diazaspiro[3.5]nonane Derivatives

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Diazaspiro[3.5]nonane and its analogues are part of a growing class of sp³-rich scaffolds that offer an escape from the "flatland" of traditional aromatic-heavy compound libraries. The three-dimensional nature of this scaffold can lead to enhanced target selectivity and improved pharmacokinetic profiles, such as increased aqueous solubility and metabolic stability.[1]

The diazaspiro[3.5]nonane core consists of a four-membered azetidine ring fused to a six-membered piperidine ring at a shared quaternary carbon. This arrangement provides precise vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space to establish clear Structure-Activity Relationships (SAR).[2][3] Documented biological activities for this scaffold class include G protein-coupled receptor (GPCR) modulation and enzyme inhibition, highlighting its versatility.[4][5]

This guide will delineate a logical and efficient screening cascade designed to rapidly assess the biological potential of a library of novel diazaspiro[3.5]nonane derivatives. The proposed workflow prioritizes a "fail early, fail fast" approach to conserve resources and focus on the most promising candidates.[6]

The Screening Cascade: A Multi-Tiered Approach

A successful screening strategy should be tiered, starting with broad, high-throughput assays and progressing to more complex and resource-intensive studies for a diminishing number of compounds. This cascade ensures that key questions regarding a compound's activity and developability are answered in a logical sequence.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Profiling cluster_2 Tier 3: Lead Prioritization A Compound Library of Diazaspiro[3.5]nonane Derivatives B General Cytotoxicity Assessment (e.g., MTT Assay) A->B C High-Throughput Primary Target Assay(s) (e.g., GPCR or Kinase Screen) A->C D Dose-Response & IC50/EC50 Determination B->D Filter out overtly toxic compounds C->D E Orthogonal/Secondary Assays D->E F Initial Selectivity Profiling D->F G In Vitro ADME & Pharmacokinetics E->G F->G H Preliminary In Vivo Toxicity & Efficacy G->H I Structure-Activity Relationship (SAR) Analysis G->I

Caption: A tiered approach to the initial biological screening of diazaspiro[3.5]nonane derivatives.

Tier 1: Primary Screening Methodologies

The initial tier aims to cast a wide net to identify compounds with any biological activity of interest while simultaneously flagging non-specific or overtly toxic molecules.

General Cytotoxicity Assessment

Before committing resources to target-specific assays, it is crucial to assess the general cytotoxicity of the compound library. This step helps to identify compounds that exhibit non-specific cell death, which can lead to false positives in subsequent assays. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[7]

Experimental Protocol: MTT Cytotoxicity Assay [8][9]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add the diazaspiro[3.5]nonane derivatives to the wells at a single, high concentration (e.g., 10-50 µM). Include vehicle-only (e.g., DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% cell death) are often flagged or deprioritized unless cytotoxicity is the desired endpoint.

High-Throughput Primary Target Assays

Based on the intended therapeutic area or in silico predictions, primary assays should be chosen to screen the library against one or more target classes. Given the known activities of related scaffolds, GPCRs and kinases are logical starting points.

For novel compounds, a functional, cell-based assay is often more informative than a simple binding assay. The β-arrestin recruitment assay is a common G-protein-independent method to detect GPCR activation or antagonism.[10][11]

GPCR_Signaling cluster_pathway GPCR β-Arrestin Recruitment Ligand Diazaspiro[3.5]nonane Agonist GPCR GPCR (e.g., GPR119) Ligand->GPCR Binds & Activates GRK GRK GPCR->GRK Recruits & Activates Arrestin β-Arrestin GPCR->Arrestin Recruits GRK->GPCR Phosphorylates Internalization Receptor Internalization & Downstream Signaling Arrestin->Internalization Initiates

Caption: Simplified pathway of agonist-induced GPCR β-arrestin recruitment.

Experimental Protocol: β-Arrestin Recruitment Assay [10]

  • Cell Line: Utilize a commercially available cell line engineered to co-express the target GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Seed the cells in 96- or 384-well plates and incubate to form a monolayer.

  • Compound Addition: Add the diazaspiro[3.5]nonane derivatives (for agonist screening) or add the derivatives followed by a known agonist at its EC₈₀ concentration (for antagonist screening).

  • Incubation: Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the chemiluminescent substrate for the reporter enzyme. The proximity of the two enzyme fragments upon β-arrestin recruitment results in a functional enzyme that cleaves the substrate, generating a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: For agonist screening, compare the signal to a known reference agonist. For antagonist screening, look for a reduction in the signal produced by the known agonist.

To assess activity against the kinome, a single-point screen against a panel of representative kinases is an efficient starting point. Radiometric or luminescence-based assays that measure the consumption of ATP are common high-throughput methods.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay [13][14]

  • Reaction Setup: In a 96- or 384-well plate, combine a buffered solution containing the purified kinase enzyme, its specific substrate (peptide or protein), and the test compound at a fixed concentration (e.g., 10 µM).

  • Initiation: Start the kinase reaction by adding a solution containing ATP (often at its Kₘ concentration for the specific kinase) and any necessary divalent cations (e.g., MgCl₂).

  • Incubation: Allow the reaction to proceed at room temperature or 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction and quantify the kinase activity. In a common luminescence-based format (e.g., ADP-Glo™), a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The amount of light is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of each compound relative to a vehicle control (0% inhibition) and a potent, broad-spectrum inhibitor (100% inhibition).

Tier 2: Hit Confirmation and Profiling

Compounds that show activity in the primary screens ("hits") must be validated and further characterized.

Dose-Response and Potency Determination

Hits are re-tested using the primary assay over a range of concentrations (typically an 8- to 12-point half-log dilution series) to determine their potency (IC₅₀ for inhibitors or EC₅₀ for agonists). This confirms the activity and establishes a key parameter for SAR.

Orthogonal and Secondary Assays

To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures a different biological endpoint.

  • For GPCRs: If the primary screen was a β-arrestin assay, a secondary assay could measure G-protein signaling, such as cAMP accumulation or calcium mobilization.[15] Alternatively, a radioligand binding assay can confirm direct binding to the receptor.[16][17]

  • For Kinases: If the primary assay was biochemical, a cell-based assay measuring the phosphorylation of a downstream substrate in intact cells can provide more physiologically relevant confirmation.[18]

Initial Selectivity Profiling

Promising hits should be screened against a small panel of related targets to get an early indication of their selectivity.

  • For GPCRs: Test against closely related receptor subtypes.

  • For Kinases: Screen against a panel of kinases from different families.

Table 1: Hypothetical Screening Data for a Diazaspiro[3.5]nonane Library

Compound IDPrimary Screen (% Inhibition @ 10µM)IC₅₀ (µM)Secondary Screen (Cellular Phospho-Substrate) IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
DSN-00195% (Kinase A)0.150.25>50
DSN-00288% (Kinase A)1.21.5>50
DSN-00355% (Kinase A)8.910.1>50
DSN-00492% (Kinase B)0.50.82.5
DSN-00515% (Kinase A)>50>50>50

In this hypothetical example, DSN-001 would be prioritized due to its high potency in both biochemical and cellular assays and low cytotoxicity.

Tier 3: Lead Prioritization

The final stage of initial screening involves gathering data to support the selection of a limited number of compounds for more extensive in vivo studies.

In Vitro ADME and Pharmacokinetics

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid advancing compounds with fatal flaws.[19] Key in vitro assays include:

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the compound's intrinsic clearance.[20]

  • Plasma Protein Binding: Measuring the fraction of the compound bound to plasma proteins, which influences the unbound, active concentration.

  • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.

Preliminary In Vivo Toxicity

Early in vivo toxicity testing in rodent models can provide invaluable information on a compound's safety profile.[6][21] These studies are typically non-GLP and use a limited number of animals to assess for acute toxicity and identify a maximum tolerated dose (MTD). This helps to de-risk progression to more extensive and costly regulatory toxicology studies.[22]

Structure-Activity Relationship (SAR) Analysis

Throughout the screening cascade, the relationship between a compound's chemical structure and its biological activity should be continuously analyzed.[23] By comparing the potency, selectivity, and ADME properties of structurally related diazaspiro[3.5]nonane derivatives, medicinal chemists can identify which structural modifications are beneficial, guiding the design of the next generation of compounds with improved properties.[2][24]

Conclusion

The initial biological screening of a novel compound series like diazaspiro[3.5]nonane derivatives is a multi-faceted process that requires a logical, evidence-based approach. The tiered screening cascade outlined in this guide provides a framework for efficiently identifying and characterizing promising compounds. By integrating cytotoxicity, primary and secondary target-based assays, and early ADME/Tox profiling, researchers can make informed decisions, prioritize the most viable candidates, and build a robust data package to support further drug development efforts. The inherent versatility and favorable properties of the diazaspiro[3.5]nonane scaffold make it a compelling starting point for the discovery of next-generation therapeutics.

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The Architecture of Complexity: A Technical Guide to the Synthesis of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, diazaspirocycles have emerged as a privileged scaffold class, offering a unique three-dimensional topology that departs from the predominantly flat structures of many traditional drug molecules. This inherent three-dimensionality, coupled with the strategic placement of nitrogen atoms, provides a powerful platform for modulating physicochemical properties such as solubility and lipophilicity, while also enabling precise vectoral presentation of substituents to engage with biological targets.[1] The rigidity of the spirocyclic core can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity. Consequently, the development of robust and efficient synthetic methodologies to access diverse diazaspirocyclic frameworks is a cornerstone of modern drug discovery. This guide provides an in-depth exploration of the core synthetic strategies for constructing these valuable motifs, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

I. [3+2] Cycloaddition Reactions: A Classic Approach to Five-Membered Diazaspirocycles

The [3+2] cycloaddition reaction is a powerful and widely employed strategy for the construction of five-membered heterocyclic rings, including those embedded within a spirocyclic framework. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of diazaspirocycle synthesis, azomethine ylides are common 1,3-dipoles, which can be generated in situ from various precursors.

Causality Behind Experimental Choices in [3+2] Cycloadditions

The choice of catalyst, solvent, and temperature is critical in controlling the stereochemical outcome of these reactions, particularly when generating multiple stereocenters. For instance, the use of chiral organocatalysts, such as quinine-derived squaramides, can induce high levels of enantioselectivity by forming a chiral environment around the reacting species. The solvent can influence the stability and reactivity of the 1,3-dipole, with polar aprotic solvents like dichloromethane often being preferred. Reaction temperature is a key parameter to balance reaction rate with selectivity; lower temperatures generally favor higher stereoselectivity.

Mechanistic Overview: Organocatalyzed [3+2] Cycloaddition

The reaction is believed to proceed through a concerted or stepwise mechanism. In the organocatalyzed variant, the catalyst activates the reactants through hydrogen bonding or other non-covalent interactions, thereby lowering the activation energy of the cycloaddition and controlling the facial selectivity. The catalyst can simultaneously activate both the 1,3-dipole and the dipolarophile, bringing them into close proximity in a specific orientation to favor the formation of a particular stereoisomer.

G cluster_reactants Reactants & Catalyst cluster_activation Activation & Ylide Formation cluster_cycloaddition Cycloaddition cluster_product Product Dipolarophile Dipolarophile Activated_Complex Activated Dipolarophile-Catalyst Complex Dipolarophile->Activated_Complex Coordination 1,3-Dipole_Precursor 1,3-Dipole Precursor Azomethine_Ylide Azomethine Ylide 1,3-Dipole_Precursor->Azomethine_Ylide In situ generation Catalyst Chiral Organocatalyst Catalyst->Activated_Complex Transition_State Diastereoselective Transition State Activated_Complex->Transition_State Azomethine_Ylide->Transition_State [3+2] Cycloaddition Diazaspirocycle Enantioenriched Diazaspirocycle Transition_State->Diazaspirocycle Ring Formation

Caption: Organocatalyzed [3+2] cycloaddition workflow.

Experimental Protocol: Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives

This protocol is adapted from a reported organocatalyzed enantioselective [3+2] cycloaddition.[2]

Step-by-Step Methodology:

  • To a dry glass vial, add 2-arylidene-1,3-indandione (0.10 mmol, 1.0 equiv), N-2,2-difluoroethylbenzothiophenone imine (0.10 mmol, 1.0 equiv), and a chiral quinine-derived squaramide organocatalyst (0.01 mmol, 10 mol%).

  • Add dichloromethane (2.0 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:7 v/v) as the eluent to afford the desired dispiro[benzothiophenone-pyrrolidine-indandione] product.

EntryDipolarophile (Substituent)1,3-Dipole Precursor (Substituent)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylPhenyl95>20:193
24-ChlorophenylPhenyl92>20:191
34-MethylphenylPhenyl96>20:194
4Phenyl4-Bromophenyl90>20:192

Table 1: Representative examples of organocatalyzed [3+2] cycloaddition for the synthesis of dispiro[benzothiophenone-pyrrolidine-indandione] derivatives.[2]

II. Multicomponent Reactions (MCRs): A Convergent Strategy for Complexity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a highly efficient and atom-economical approach to complex molecules like diazaspirocycles.[3][4][5] This strategy allows for the rapid generation of molecular diversity from simple starting materials.

Causality Behind Experimental Choices in MCRs

The success of an MCR often hinges on the careful selection of reactants that undergo a cascade of selective reactions without the formation of significant side products. The choice of catalyst is paramount in directing the reaction pathway and controlling stereoselectivity. For instance, Lewis acids like scandium triflate can coordinate to carbonyl groups, enhancing their electrophilicity and templating the reactants for a specific cyclization event.[6] The reaction conditions, such as solvent and temperature, are optimized to ensure all reaction steps proceed efficiently and in the desired sequence.

Mechanistic Overview: Lewis Acid-Catalyzed MCR for Spirocyclopropyl Oxindole Synthesis

A representative example is the synthesis of spirocyclopropyl oxindoles from an isatin, an aryl ketone, and an ester.[6] The reaction is initiated by the formation of an enolate from the aryl ketone, which then undergoes a Michael addition to an in situ-generated Knoevenagel adduct of the isatin. The Lewis acid catalyst coordinates to the carbonyl groups of the intermediates, facilitating an intramolecular cyclization to form the spirocyclopropane ring. This templating effect of the metal center is crucial for achieving high diastereoselectivity.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cascade Reaction Cascade cluster_product Product Isatin Isatin Knoevenagel_Adduct Knoevenagel Adduct Isatin->Knoevenagel_Adduct Aryl_Ketone Aryl Ketone Enolate Enolate Aryl_Ketone->Enolate Ester Ester Ester->Knoevenagel_Adduct Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Michael_Addition Michael Addition Lewis_Acid->Michael_Addition Catalysis Intramolecular_Cyclization Intramolecular Cyclization Lewis_Acid->Intramolecular_Cyclization Catalysis Knoevenagel_Adduct->Michael_Addition Enolate->Michael_Addition Michael_Addition->Intramolecular_Cyclization Spirocycle Spirocyclopropyl Oxindole Intramolecular_Cyclization->Spirocycle

Caption: Multicomponent reaction workflow for spirocycle synthesis.

Experimental Protocol: Synthesis of Spirocyclopropyl Oxindoles

This protocol is based on a reported rare-earth metal-catalyzed multicomponent synthesis.[6]

Step-by-Step Methodology:

  • To a solution of isatin (1.0 equiv) in a suitable solvent (e.g., pyridine), add the aryl ketone (1.1 equiv) and the ester (1.1 equiv).

  • Add the rare-earth metal triflate catalyst, such as scandium(III) triflate (10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the polysubstituted spirocyclopropyl oxindole.

EntryIsatin (Substituent)Aryl Ketone (Substituent)Ester (Substituent)Yield (%)Diastereomeric Ratio
1HPhenylEthyl9594:6:0:0
25-BromoPhenylEthyl9293:7:0:0
3H4-ChlorophenylEthyl9092:8:0:0
45-MethoxyPhenylMethyl8894:6:0:0

Table 2: Representative examples of the multicomponent synthesis of spirocyclopropyl oxindoles.[6]

III. Ring-Closing Metathesis (RCM): Crafting Macrocyclic and Strained Diazaspirocycles

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including diazaspirocycles, by providing a highly efficient and functional group tolerant method for the formation of carbon-carbon double bonds.[3][7] This reaction is particularly valuable for the synthesis of medium to large rings, which can be challenging to construct using traditional cyclization methods.

Causality Behind Experimental Choices in RCM

The choice of a suitable ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) is crucial for the success of RCM. The catalyst's activity and stability are key considerations, especially when dealing with potentially coordinating nitrogen atoms in the substrate. Often, protecting the nitrogen atoms as amides or carbamates is necessary to prevent catalyst deactivation. The reaction is typically run at high dilution to favor the intramolecular RCM over intermolecular oligomerization. The choice of solvent (commonly dichloromethane or toluene) and temperature can also influence the reaction rate and efficiency.

Mechanistic Overview: Ruthenium-Catalyzed RCM

The generally accepted mechanism for RCM involves a series of [2+2] cycloaddition and cycloreversion steps. The ruthenium alkylidene catalyst reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkylidene and a ruthenium-bound alkene. A subsequent intramolecular [2+2] cycloaddition between the ruthenium alkylidene and the second alkene of the substrate forms another metallacyclobutane. Finally, a retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle. The release of volatile ethylene drives the reaction to completion.

G cluster_catalyst_cycle Catalytic Cycle Ru_Catalyst Ru Catalyst ([Ru]=CH2) Metallacyclobutane1 Metallacyclobutane Intermediate 1 Ru_Catalyst->Metallacyclobutane1 [2+2] Cycloaddition Ru_Alkylidene New Ru Alkylidene Metallacyclobutane1->Ru_Alkylidene Retro [2+2] Metallacyclobutane2 Metallacyclobutane Intermediate 2 Ru_Alkylidene->Metallacyclobutane2 Intramolecular [2+2] Metallacyclobutane2->Ru_Catalyst Catalyst Regeneration Diazaspirocycle Diazaspirocycle Metallacyclobutane2->Diazaspirocycle Retro [2+2] Diene_Substrate Diene Substrate Diene_Substrate->Metallacyclobutane1 Ethylene Ethylene (byproduct) G Acyclic_Precursor Acyclic Precursor (with Diene and Dienophile) Transition_State Pericyclic Transition State Acyclic_Precursor->Transition_State Thermal or Lewis Acid Activation Diazaspirocycle Diazaspirocycle Transition_State->Diazaspirocycle [4+2] Cycloaddition G cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Intermediate Pd(0)->Oxidative_Addition Carbene_Insertion Carbene Insertion Intermediate Oxidative_Addition->Carbene_Insertion Intramolecular_Cyclization Intramolecular Cyclization Intermediate Carbene_Insertion->Intramolecular_Cyclization Reductive_Elimination Reductive Elimination Intramolecular_Cyclization->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Diazaspirocycle Diazaspirocycle Reductive_Elimination->Diazaspirocycle Bromoarene Bromoarene Substrate Bromoarene->Oxidative_Addition N-Tosylhydrazone N-Tosylhydrazone N-Tosylhydrazone->Carbene_Insertion Carbene Formation Base Base Base->Carbene_Insertion

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Stability of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a unique heterocyclic compound featuring a spirocyclic diaza-alkane core. The presence of the benzyl carbamate moiety makes it a valuable building block in medicinal chemistry, often employed in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties and stability profile is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe utilization in the laboratory and in formulated products. This guide provides a comprehensive overview of these critical attributes, supported by field-proven insights and detailed experimental protocols.

Physicochemical Characterization

A molecule's physicochemical properties govern its behavior in various chemical and biological systems, influencing everything from solubility and reactivity to absorption and distribution in vivo. As specific experimental data for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is not extensively published, we have employed a well-regarded in silico tool, SwissADME, to predict its key properties.[1][2][3]

Rationale for Tool Selection: SwissADME is a freely accessible web-based tool that provides robust predictions for a wide range of physicochemical and pharmacokinetic properties.[1] Its models are built on large, curated datasets and are widely used in the drug discovery community for rapid and reliable initial assessment of compounds.[2][3]

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Implications for Drug Development
Molecular Formula C₁₅H₂₀N₂O₂Provides the exact elemental composition.
Molecular Weight 260.33 g/mol Falls within the "Rule of Five" guidelines, suggesting good potential for oral bioavailability.
logP (Octanol/Water Partition Coefficient) 2.15Indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[1]
Aqueous Solubility (logS) -2.85Corresponds to a solubility of approximately 1.41 mg/mL, classifying it as "soluble" to "sparingly soluble." This suggests that formulation strategies may be required for higher concentration solutions.[2]
pKa (Acidic/Basic Dissociation Constant) Basic pKa: 8.50The presence of the secondary amine in the spirocyclic core is predicted to be the most basic center. This pKa value indicates that the compound will be significantly protonated at physiological pH (7.4), which will influence its solubility, interactions with biological targets, and choice of analytical methods.
Topological Polar Surface Area (TPSA) 41.57 ŲThis value is well below the 140 Ų threshold, suggesting good potential for cell membrane permeability and oral absorption.
Number of Rotatable Bonds 3A low number of rotatable bonds indicates a degree of conformational rigidity, which can be advantageous for binding to a biological target.

Chemical Stability Assessment

Understanding the chemical stability of a compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could impact efficacy or safety. The stability of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is primarily influenced by its benzyl carbamate and diazaspiro functionalities.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis: The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen of the carbamate will make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the carbamate bond to yield 2,7-diazaspiro[3.5]nonane, benzyl alcohol, and carbon dioxide.

    • Base-catalyzed hydrolysis: The hydroxide ion can directly attack the carbonyl carbon of the carbamate, leading to the formation of the corresponding diazaspiro compound, benzyl alcohol, and carbonate.

  • Oxidation: The tertiary amine within the diazaspiro ring system and the benzylic position are potential sites of oxidation.[4] Oxidative stress could lead to the formation of N-oxides or degradation of the benzyl group.

  • Photodegradation: The aromatic benzyl group can absorb UV light, potentially leading to photolytic cleavage of the benzyloxycarbonyl group.

  • Hydrogenolysis: The benzyl carbamate group is known to be susceptible to cleavage by catalytic hydrogenation, yielding the free amine and toluene. This is a common deprotection strategy in organic synthesis.[1]

Proposed Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish a stability-indicating analytical method. The following is a comprehensive protocol for a forced degradation study of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Experimental Workflow for Forced Degradation

Caption: Workflow for the forced degradation study of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time intervals.

  • Thermal Degradation:

    • Expose the solid compound to a dry heat of 80°C.

    • Separately, incubate a solution of the compound in the chosen solvent at 80°C.

    • Sample at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5]

    • A control sample should be protected from light to allow for the assessment of thermal degradation during the photostability study.

  • Sample Analysis:

    • All samples, once collected and neutralized (if necessary), should be diluted to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and its degradation products.

Rationale for Method Selection:

  • RP-HPLC: This is a versatile and widely used technique for the analysis of small organic molecules with varying polarities.

  • C18 Column: A C18 column is a good starting point as it provides excellent retention for moderately nonpolar compounds like the target molecule.[6]

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase system in RP-HPLC, offering good solvating power and UV transparency.[7]

  • Gradient Elution: A gradient elution will be necessary to separate the parent compound from its more polar degradation products (e.g., the de-benzylated spiro-core) and potentially less polar impurities.

  • UV Detection: The presence of the benzyl group provides a strong chromophore, making UV detection a suitable and sensitive method of analysis.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and improves peak shape for basic analytes.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte and its degradation products.
Gradient 10-90% B over 20 minutesA broad gradient to ensure elution of all potential degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 215 nm and 254 nm215 nm for general detection of the carbamate and 254 nm for the aromatic ring, providing additional information.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Validation of the Stability-Indicating Method

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8]

Validation Workflow

Validation_Workflow cluster_params Validation Parameters (ICH Q2(R2)) cluster_execution Execution cluster_criteria Acceptance Criteria Specificity Specificity DegradedSamples Analyze Forced Degradation Samples Specificity->DegradedSamples Spiking Spike with Impurities (if available) Specificity->Spiking Linearity Linearity Calibration Prepare Calibration Standards Linearity->Calibration Range Range Range->Calibration Accuracy Accuracy Accuracy->Spiking Precision Precision (Repeatability & Intermediate) Replicates Multiple Injections at Different Concentrations Precision->Replicates LOD Limit of Detection (LOD) LOD->Replicates LOQ Limit of Quantitation (LOQ) LOQ->Replicates Robustness Robustness Robustness->DegradedSamples Robustness->Spiking PeakPurity Peak Purity > 99% DegradedSamples->PeakPurity Recovery Recovery 98-102% Spiking->Recovery R2 R² > 0.999 Calibration->R2 RSD RSD < 2% Replicates->RSD

Caption: Key validation parameters and their assessment for a stability-indicating HPLC method.

Acceptance Criteria for Key Validation Parameters: [9]

  • Specificity: The method must be able to resolve the main peak from all degradation products and any known impurities. Peak purity analysis should be performed.

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over the specified range.

  • Accuracy: The recovery of the analyte should be within 98.0% to 102.0%.

  • Precision: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The LOQ should be sufficiently low to accurately quantify any degradation products that need to be monitored.

Summary and Recommendations

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a moderately lipophilic and soluble compound with a basic pKa. Its stability is primarily dictated by the benzyl carbamate group, which is susceptible to hydrolysis under both acidic and basic conditions, and potentially to oxidative and photolytic degradation.

For researchers and drug development professionals, it is recommended to:

  • Store the compound in a cool, dry, and dark place to minimize degradation.

  • Avoid strongly acidic or basic conditions during handling and formulation unless deprotection is intended.

  • Utilize a validated stability-indicating HPLC method, such as the one proposed in this guide, for all quantitative analyses to ensure the accurate assessment of purity and stability.

  • Characterize any significant degradation products formed during stability studies to assess their potential impact on safety and efficacy.

By adhering to these recommendations and utilizing the information provided in this guide, scientists can ensure the reliable and effective use of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in their research and development endeavors.

References

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Navigating Chemical Space in Three Dimensions: A Technical Guide to the Discovery and Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutics has driven medicinal chemists to explore beyond the traditional, planar chemical structures that have long dominated drug discovery pipelines. This guide delves into the world of spirocyclic scaffolds, a class of molecules defined by their unique three-dimensional architecture, where two rings are joined by a single, common atom. We will traverse the journey from their initial discovery to their current status as privileged structures in modern drug development. This document provides an in-depth analysis of the inherent advantages conferred by the spirocyclic core, including profound impacts on physicochemical properties, target engagement, and overall pharmacological profiles. We will examine key synthetic strategies, provide detailed experimental context, and showcase the tangible success of this scaffold through examples of clinically approved drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of three-dimensionality to overcome long-standing challenges in medicinal chemistry.

Introduction: Escaping the Flatland of Drug Discovery

For decades, drug discovery has been heavily influenced by high-throughput screening campaigns that favored molecules with low molecular weight and high aromatic content, often leading to compounds that were predominantly flat. While successful, this approach has increasingly led to challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" refers to the strategic shift towards more three-dimensional (3D) molecular architectures to better mimic natural products and interact with the complex, non-planar binding sites of biological targets.[1]

Spirocycles are at the forefront of this paradigm shift.[2][3][4] These are structures where two or more rings are linked by a single common quaternary carbon atom, known as the spiro atom.[3][5] This unique fusion imparts a rigid, well-defined 3D geometry, distinguishing them from simpler cyclic or fused-ring systems. The increasing interest in these scaffolds is evidenced by the growing number of drug candidates and approved drugs incorporating spirocyclic elements, with half of all clinically used spirocyclic medicines having been approved in the 21st century.[1][4][6][7][8]

The core value proposition of spirocycles lies in their ability to present substituents in precise spatial orientations, much like a molecular scaffold, enabling more specific and potent interactions with target proteins.[9][10]

graph Spirocycle_Structure { layout=neato; node [shape=circle, style=filled, label="C", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Define the central spiro atom Spiro [label="Spiro Atom\n(C)", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// First ring (e.g., 5-membered) A1 [pos="-1.5,1!"]; A2 [pos="-1.5,-1!"]; A3 [pos="-0.7,-1.8!"]; A4 [pos="0.7,-1.8!"];

// Second ring (e.g., 6-membered) B1 [pos="1.5,1!"]; B2 [pos="2.2,0!"]; B3 [pos="1.5,-1!"]; B4 [pos="0.7,-1.8!"]; // Shared with A4 for visual connection, but logically distinct B5 [pos="-0.7,-1.8!"];// Shared with A3 for visual connection, but logically distinct

// Edges for the first ring Spiro -- A1 -- A2 -- A3 -- Spiro;

// Edges for the second ring Spiro -- B1 -- B2 -- B3 -- Spiro;

label="General structure of a spirocyclic compound"; labelloc="b"; fontsize=12; }

Figure 1: General structure of a spirocyclic compound.

The Strategic Advantage: Why Spirocycles Succeed in Drug Design

The incorporation of a spirocyclic scaffold is not merely a novelty; it is a strategic decision aimed at fine-tuning a molecule's properties to enhance its drug-like characteristics.[8] This allows medicinal chemists to address multiple challenges simultaneously, from improving potency and selectivity to optimizing pharmacokinetic profiles.[7]

Enhancing Physicochemical and ADME Properties

One of the most significant contributions of spirocycles is their ability to modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): Spirocycles inherently increase the Fsp³ count of a molecule.[1][4][11] A higher Fsp³ is strongly correlated with increased clinical success, likely due to improved solubility, reduced promiscuity, and better overall physical properties compared to flat, aromatic systems.[11]

  • Modulation of Lipophilicity and Solubility: By replacing planar, lipophilic aromatic rings with saturated spirocyclic systems, chemists can often reduce a compound's lipophilicity (LogP/LogD), which can lead to improved aqueous solubility and a more favorable ADME profile.[3][11]

  • Metabolic Stability: The quaternary spiro-carbon and its adjacent atoms are sterically hindered and generally not susceptible to metabolism by cytochrome P450 enzymes. This can block common metabolic pathways, leading to increased metabolic stability and a longer half-life in the body.[3][11]

Optimizing Pharmacodynamics: Potency and Selectivity

The rigid nature of spirocycles offers a powerful tool for optimizing how a drug interacts with its biological target.

  • Conformational Rigidity: Flexible molecules pay an entropic penalty upon binding to a target, as they must adopt a specific, rigid conformation. By pre-organizing the pharmacophoric elements into a bioactive conformation, the rigid spirocyclic scaffold minimizes this entropic loss, often leading to a significant increase in binding affinity and potency.[3][7][9]

  • Improved Selectivity: The precise three-dimensional projection of substituents allows for fine-tuning interactions within a specific binding pocket.[10] This can enhance selectivity for the desired target over closely related off-targets, thereby reducing the potential for side effects. A compelling example is the development of selective inhibitors for histone deacetylases (HDACs), where replacing a flexible linker with a spirocyclic scaffold led to a compound with reduced toxicity by minimizing inhibition of human HDACs while maintaining potency against the target parasite enzyme.[3]

PropertyTypical Effect of Spirocycle IntroductionRationale / Causality
Solubility Often IncreasedDisruption of crystal packing, reduction in planarity and lipophilicity.[3]
Lipophilicity (LogP/LogD) Often DecreasedReplacement of aromatic rings with saturated aliphatic systems.[3][11]
Metabolic Stability Often IncreasedSteric shielding of metabolically labile sites; spiro-center is non-metabolizable.[3][11]
Binding Affinity (Potency) Often IncreasedReduced entropic penalty upon binding due to conformational pre-organization.[9]
Target Selectivity Often IncreasedPrecise 3D vectoral orientation of substituents to match target topology.[7]
Fraction of sp³ Carbons (Fsp³) IncreasedInherent structural feature of saturated spirocyclic systems.[1][11]

Table 1: Impact of Spirocyclic Scaffolds on Key Drug-like Properties.

Synthesis and Key Transformations: Building in Three Dimensions

The growing appreciation for spirocycles has spurred the development of diverse and robust synthetic methodologies to access these complex scaffolds.[6][7][12] While a comprehensive review is beyond the scope of this guide, strategies often involve intramolecular reactions such as alkylations, cyclizations, and rearrangements that establish the key spiro-center.

A particularly elegant and powerful transformation is the House-Meinwald Rearrangement (HMR) of spiro-epoxides. This reaction provides a method for ring expansion, delivering α-arylated cycloalkanones from styrenyl spiro-epoxide precursors.[13] The reaction is believed to proceed through a Lewis acid-catalyzed opening of the epoxide ring to form a zwitterionic intermediate, followed by a 1,2-shift of a sigma bond to complete the rearrangement and expand the ring.[13]

graph House_Meinwald_Rearrangement { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Conceptual workflow of the House-Meinwald Rearrangement.

Exemplar Protocol: Base-Catalyzed Epoxide Ring Opening

The ring-opening of epoxides is a fundamental reaction in organic synthesis and serves as a reliable method for building molecular complexity. Unlike acid-catalyzed openings, base-catalyzed reactions proceed via a classic SN2 mechanism. This protocol describes a general, self-validating procedure.

Objective: To open a spiro-epoxide with a nucleophile under basic conditions.

Methodology:

  • Reagent Preparation: Dissolve the spiro-epoxide substrate (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Methanol).

    • Causality: The choice of solvent is critical. It must dissolve the substrate and be compatible with the strong base/nucleophile without reacting itself.

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.1 eq) to the reaction mixture at room temperature.

    • Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. The reaction is typically exothermic and may require cooling for large-scale preparations.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Trustworthiness: Continuous monitoring is a self-validating step. It prevents premature workup of an incomplete reaction or degradation from prolonged reaction times.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: The mild acid quench neutralizes the basic alkoxide formed during the reaction, protonating it to the neutral alcohol product.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

    • Causality: This standard extraction procedure isolates the organic product from inorganic salts and the aqueous phase, while chromatography ensures the final product's purity.

Key Mechanistic Insight: The nucleophile will attack the least sterically hindered carbon of the epoxide. This is a hallmark of the SN2 mechanism and provides excellent regioselectivity.[14] The attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack, resulting in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[15]

Spirocycles in Action: Clinically Validated Success Stories

The theoretical advantages of spirocyclic scaffolds have been translated into tangible clinical successes across a wide range of therapeutic areas, including cardiovascular disease, infectious disease, and oncology.[8]

Approved DrugTherapeutic AreaRole of the Spirocyclic Scaffold
Spironolactone Antihypertensive, DiureticThe spiro-lactone is crucial for its mechanism as a mineralocorticoid receptor antagonist.[1]
Irbesartan AntihypertensiveThe spiro-imidazoline-5-one core provides a rigid scaffold for optimal presentation of substituents to the angiotensin II receptor.[1]
Buspirone AnxiolyticThe spiro-glutarimide moiety is a key structural feature for its activity as a serotonin 5-HT₁ₐ receptor agonist.[1]
Eplerenone AntihypertensiveA second-generation mineralocorticoid receptor antagonist with a spiro-epoxy-lactone structure, designed for improved selectivity over Spironolactone.[1]
Rifabutin Antibiotic (Tuberculosis)Features a spiro-imidazoline fused to the larger rifamycin macrocycle, contributing to its overall activity profile.[1]

Table 2: Selected Examples of Approved Drugs Containing a Spirocyclic Scaffold.

graph Drug_Discovery_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 3: A logical workflow for spiro-centric drug discovery.

Future Perspectives and Conclusion

The strategic incorporation of spirocyclic scaffolds has proven to be a highly effective method for overcoming many of the hurdles encountered in modern drug discovery.[6][8] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the application of spirocycles is set to expand further.[16] The development of novel, readily accessible spirocyclic building blocks will continue to empower medicinal chemists to explore new regions of chemical space.[7]

References

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Methodological & Application

Application Note & Synthesis Protocol: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,7-diazaspiro[3.5]nonane scaffold is a conformationally restricted diamine that has garnered significant attention as a versatile building block in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for designing ligands with high selectivity and potency for various biological targets, including G-protein coupled receptors and enzymes.[1][2] This application note provides a detailed, field-proven, step-by-step protocol for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key intermediate for further elaboration in drug discovery programs.[3] The synthesis proceeds via a two-step sequence involving the selective protection of a commercially available mono-Boc-protected precursor, followed by the selective deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions. This guide emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Diazaspirocycles

Spirocyclic systems, particularly those incorporating heteroatoms like nitrogen, are of immense interest to drug development professionals. The inherent rigidity of the spiro-center pre-organizes the appended functionalities in defined vectors, which can lead to enhanced binding affinity and reduced off-target effects compared to more flexible aliphatic analogues. The 2,7-diazaspiro[3.5]nonane core, featuring both an azetidine and a piperidine ring, offers two distinct points for chemical diversification.

The target molecule, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is an orthogonally protected intermediate. The benzyloxycarbonyl (Cbz or Z) group at the N-2 position is stable under various conditions but can be removed via hydrogenolysis, while the free secondary amine at the N-7 position is available for immediate coupling or derivatization. This strategic arrangement makes it an invaluable precursor for constructing complex molecular architectures, such as PROTAC linkers and novel therapeutic agents.[4]

Overall Synthetic Strategy

The synthesis is designed as a robust two-step sequence starting from the commercially available tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

  • Step 1: N-2 Carbamoylation: The free secondary amine on the azetidine ring (N-2) is selectively acylated using Benzyl Chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base. This yields the fully protected intermediate, tert-Butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate.

  • Step 2: N-7 Selective Boc Deprotection: The acid-labile Boc group on the piperidine nitrogen (N-7) is selectively cleaved using trifluoroacetic acid (TFA), leaving the more robust Cbz group intact. This liberates the N-7 amine and yields the final target compound.

This strategy leverages the differential chemical stability of the Boc and Cbz protecting groups, a cornerstone of modern organic synthesis.

G A tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate B tert-Butyl 2-(benzyloxycarbonyl)-2,7- diazaspiro[3.5]nonane-7-carboxylate A->B Step 1: N-2 Carbamoylation Reagents: Cbz-Cl, Base (e.g., Et3N) Solvent: DCM C Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Target Compound) B->C Step 2: N-7 Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: DCM

Figure 1: Two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Causality: This step protects the more nucleophilic azetidine nitrogen. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. A base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[5] The reaction is performed at 0 °C to control the exothermicity of the acylation.

Materials & Reagents

ReagentMW ( g/mol )MolarityAmount (mmol)Mass/Volume
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate226.32-10.02.26 g
Dichloromethane (DCM), anhydrous84.93--50 mL
Triethylamine (Et₃N)101.19-15.0 (1.5 eq)2.1 mL
Benzyl Chloroformate (Cbz-Cl)170.59-11.0 (1.1 eq)1.57 mL
Saturated aq. NaHCO₃---2 x 30 mL
Brine---1 x 30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (2.26 g, 10.0 mmol).

  • Dissolve the solid in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.

  • Slowly add Benzyl Chloroformate (1.57 mL, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should appear at a higher Rf than the starting material.

  • Work-up: Upon completion, dilute the mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes to afford the title compound as a clear, colorless oil. Expected yield: 85-95%.

Step 2: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Causality: This step relies on the lability of the Boc protecting group in the presence of strong acid. Trifluoroacetic acid (TFA) is a common reagent for this transformation as it efficiently cleaves the Boc group at room temperature, while the Cbz group remains stable.[6] The reaction is typically quantitative, and the excess TFA and volatile byproducts (isobutylene and CO₂) are easily removed in vacuo. A final basic work-up is required to neutralize the resulting trifluoroacetate salt and isolate the product as a free base.

Materials & Reagents

ReagentMW ( g/mol )MolarityAmount (mmol)Mass/Volume
tert-Butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate360.45-8.53.06 g
Dichloromethane (DCM)84.93--40 mL
Trifluoroacetic Acid (TFA)114.02--10 mL (25% v/v)
Saturated aq. NaHCO₃---~50 mL
Dichloromethane (DCM) for extraction---3 x 40 mL
Brine---1 x 30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g

Procedure:

  • Dissolve the di-protected intermediate (3.06 g, 8.5 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Caution: Gas evolution (CO₂) will occur.

  • Remove the ice bath and allow the solution to stir at room temperature for 2 hours.

  • Reaction Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the resulting residue in DCM (50 mL).

  • Carefully add saturated aqueous NaHCO₃ solution portion-wise until gas evolution ceases and the pH of the aqueous layer is >8.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a solid or viscous oil. The product is often of sufficient purity for subsequent steps. Expected yield: 90-98%.

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic Acid (TFA): Is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, using appropriate PPE.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact. Always work within a fume hood.

  • Triethylamine (Et₃N): Is flammable and has a strong, unpleasant odor. It is corrosive and should be handled in a fume hood.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.

References

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available from: [Link]

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

The Versatile Building Block: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The demand for molecules with greater three-dimensional complexity to interact with intricate biological targets has propelled the exploration of unique chemical architectures. Among these, spirocyclic systems, particularly azaspirocycles, have emerged as powerful tools in drug design.[1][2] Their rigid, well-defined geometries offer a level of conformational restriction that can enhance binding affinity, improve selectivity, and modulate physicochemical properties to overcome challenges in drug development.[1]

This guide focuses on a particularly valuable building block within this class: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate . This molecule features a spirocyclic core composed of an azetidine and a piperidine ring, with the azetidine nitrogen protected by a benzyloxycarbonyl (Cbz) group. This orthogonal protecting group strategy allows for the selective functionalization of the piperidine nitrogen, making it a versatile scaffold for the synthesis of a diverse array of complex molecules.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Figure 1: Structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Synthesis of the Core Scaffold: A Strategic Approach

The utility of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a building block is predicated on its efficient and scalable synthesis. While a direct, one-pot synthesis of the title compound is not readily found in the literature, a logical and well-established synthetic strategy involves the initial construction of the parent 2,7-diazaspiro[3.5]nonane core, followed by selective N-protection.

Part 1: Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride

A robust synthesis of the parent diazaspirocycle is crucial. While several methods for similar spirocyclic amines have been reported, a common approach involves the construction of the two rings in a stepwise fashion. A related synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester has been patented, providing a conceptual framework.[3]

Protocol 1: Synthesis of 2,7-Diazaspiro[3.5]nonane (Conceptual Pathway)

This protocol is a conceptual representation based on established synthetic methodologies for similar diazaspirocycles.

Step 1: Formation of a Protected Piperidone Precursor

The synthesis would likely commence with a commercially available and suitably protected piperidone derivative. For instance, N-Boc-4-piperidone can be used as a starting material.

Step 2: Spiro-annulation to form the Azetidine Ring

The key spirocyclization step could be achieved through various methods. One plausible route involves a reaction with a suitable three-carbon unit that can form the azetidine ring.

Step 3: Reduction and Deprotection

Following the formation of a spirocyclic intermediate, reduction of any carbonyl functionalities and subsequent removal of protecting groups would yield the desired 2,7-diazaspiro[3.5]nonane, which is typically isolated as a dihydrochloride salt for stability and ease of handling.

Part 2: Selective N-Cbz Protection

With the parent diamine in hand, the next critical step is the selective protection of one of the nitrogen atoms. The differential reactivity of the azetidine and piperidine nitrogens can be exploited, but a more controlled approach involves the use of a stoichiometric amount of the protecting agent under carefully controlled conditions.

Protocol 2: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol outlines a standard procedure for the N-Cbz protection of a diamine.

Materials:

  • 2,7-Diazaspiro[3.5]nonane dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., triethylamine)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Water

  • Brine

Procedure:

  • To a stirred solution of 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add sodium carbonate (2.2 eq) portion-wise.

  • Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Causality Behind Experimental Choices:

  • The use of a biphasic system (DCM/water) with a base like sodium carbonate helps to neutralize the HCl generated during the reaction and facilitates the reaction of the free amine.[4]

  • Adding the Cbz-Cl slowly at low temperature helps to control the exothermicity of the reaction and can improve the selectivity for mono-protection.

  • The workup procedure is designed to remove inorganic salts and water-soluble byproducts.

Applications in Organic Synthesis: Functionalization of the Piperidine Nitrogen

The strategic placement of the Cbz protecting group on the azetidine nitrogen leaves the secondary amine of the piperidine ring available for a variety of synthetic transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

N-Alkylation

The secondary amine can be readily alkylated using various electrophiles.

Protocol 3: N-Alkylation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Materials:

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide) or other alkylating agent (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Rationale:

  • The use of a base is essential to deprotonate the secondary amine, increasing its nucleophilicity for the reaction with the alkyl halide.[5]

  • Heating is often necessary to drive the reaction to completion, especially with less reactive alkylating agents.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in medicinal chemistry.[5] The secondary amine of the building block can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Protocol 4: Reductive Amination with Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Materials:

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and the carbonyl compound (1.2 eq) in DCM, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Why Sodium Triacetoxyborohydride?

  • NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less basic than other hydrides like sodium borohydride, which minimizes side reactions.

dot graph "Reductive_Amination_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 2: General workflow for reductive amination.

Amide Bond Formation

The synthesis of amides is a cornerstone of medicinal chemistry. The secondary amine of the building block can be acylated with carboxylic acids (using coupling agents), acid chlorides, or acid anhydrides.

Protocol 5: Amide Coupling with Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Materials:

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF, stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

The Role of Coupling Agents:

  • Coupling agents like HATU facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine nucleophile to form the amide bond under mild conditions, minimizing side reactions and racemization of chiral centers.[2]

Deprotection and Further Functionalization

Once the desired modifications have been made to the piperidine nitrogen, the Cbz group on the azetidine nitrogen can be removed to allow for further functionalization or to reveal the final target molecule.

Cbz Deprotection

The benzyloxycarbonyl group is typically removed by catalytic hydrogenation.

Protocol 6: Cbz Deprotection by Hydrogenolysis

Materials:

  • Cbz-protected 2,7-diazaspiro[3.5]nonane derivative

  • Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected compound in methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Safety Note: Palladium on carbon is flammable when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

Alternative Deprotection Methods:

While hydrogenolysis is the most common method, other conditions can be employed, especially if the molecule contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes). These include transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) or acidic conditions.[7]

dot graph "Synthetic_Strategy" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Figure 3: Synthetic utility of the building block.

Case Study: Application in the Synthesis of Antimycobacterial Agents

Recent research has highlighted the utility of the 2,7-diazaspiro[3.5]nonane scaffold in the development of novel therapeutics. For instance, derivatives of this scaffold have been incorporated into benzothiazinones, a class of potent antimycobacterial agents. In a notable study, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety was crucial for enhancing the activity of these compounds against nontuberculous mycobacteria.[7] This underscores the potential of this building block in generating drug candidates with improved pharmacological profiles.

Reaction Type Key Reagents Typical Conditions Outcome
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃)ACN or DMF, 60-80 °CFormation of a C-N bond
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM or DCE, Room Temp.Formation of a C-N bond
Amide Coupling Carboxylic Acid, Coupling Agent (e.g., HATU), Base (e.g., DIPEA)DMF, Room Temp.Formation of an amide bond
Cbz Deprotection H₂, Pd/CMeOH or EtOH, Room Temp.Removal of the Cbz group

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its pre-protected, conformationally rigid spirocyclic core provides a robust platform for the introduction of molecular diversity. The straightforward protocols for the functionalization of the piperidine nitrogen, coupled with the reliable deprotection of the azetidine nitrogen, offer a powerful and flexible synthetic strategy for accessing novel and complex chemical matter. As the demand for three-dimensional scaffolds continues to grow, the importance of such well-designed building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. (2010). ChemInform, 27(32), no-no.
  • Wu, J., et al. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 30-39.
  • PubChem. 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (2012).
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2018). Molecules, 23(4), 846.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • An Efficient Multi-Gram Access in a Two-step Synthesis to Soluble, Nine-atomic, Silylated Silicon Clusters. (2024). Research Square.
  • Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. (2020). ChemSusChem, 13(21), 5768-5775.
  • An efficient multi-gram access in a two-step synthesis to soluble, nine-atomic, silylated silicon clusters. (2024). Research Square.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Chemical Science, 12(15), 5485-5491.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]

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The Imperative for Innovation: A Guide to the Development of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates a paradigm shift in drug discovery and development. This guide provides a comprehensive overview of modern strategies and detailed protocols for researchers, scientists, and drug development professionals dedicated to combating this persistent pathogen.

The tubercle bacillus, Mycobacterium tuberculosis (Mtb), presents a formidable challenge due to its unique cell wall, its ability to enter a dormant state, and its intracellular lifestyle within host macrophages.[1][2] These biological intricacies demand innovative approaches to identify new molecular targets and develop chemical entities that can effectively eradicate the pathogen. This document outlines a structured yet flexible framework for the discovery and preclinical development of novel antitubercular agents, emphasizing scientific rigor and translational relevance.

Section 1: Charting New Territory: Identification and Validation of Novel Drug Targets

The foundation of successful drug discovery lies in the selection of a vulnerable and druggable target within the pathogen. While traditional antitubercular drugs have targeted cell wall synthesis and nucleic acid replication, the imperative now is to explore novel pathways essential for Mtb's survival and pathogenesis.[3]

Emerging Classes of Antitubercular Targets

Several promising new target areas have emerged from our growing understanding of Mtb biology:

  • Cell Wall Biosynthesis: The mycobacterial cell wall, a complex structure rich in mycolic acids, remains a prime target.[1][4] Enzymes involved in the synthesis of essential components like arabinogalactan and lipoarabinomannan, such as DprE1, are attractive targets due to the lack of human homologues.[5] KasA, a β-ketoacyl-ACP synthase in the fatty acid synthase-II (FAS-II) system, is another critical enzyme in mycolic acid synthesis.[4]

  • Energy Metabolism: As an obligate aerobe, Mtb relies on oxidative phosphorylation for energy production.[3] Targeting components of the electron transport chain, such as the cytochrome bcc/aa3 supercomplex and cytochrome bd, offers a promising strategy to disrupt the bacterium's energy supply.[3]

  • Other Essential Pathways: A deeper understanding of Mtb's metabolism has revealed its dependence on specific pathways that may be comparatively invulnerable in other bacteria.[6] For instance, certain proteases have been identified as highly vulnerable in Mtb.[6]

Target Validation: From Hypothesis to Confirmed Vulnerability

Once a potential target is identified, rigorous validation is crucial to ensure that its inhibition leads to bacterial death or attenuation. This involves a combination of genetic and chemical approaches.

Protocol 1: Gene Knockout/Knockdown for Target Essentiality Testing

This protocol describes the use of CRISPR interference (CRISPRi) to assess the essentiality of a target gene in Mtb.

Materials:

  • Mtb strain (e.g., H37Rv)

  • Plasmids for CRISPRi system (dCas9 expression and sgRNA expression)

  • Electroporator and cuvettes

  • Middlebrook 7H9 broth and 7H10 agar supplemented with OADC

  • Appropriate antibiotics for selection

  • Anhydrotetracycline (ATc) for induction

Procedure:

  • sgRNA Design and Cloning: Design and clone a specific single guide RNA (sgRNA) targeting the gene of interest into the sgRNA expression plasmid.

  • Electroporation: Co-transform the dCas9 and sgRNA expression plasmids into electrocompetent Mtb.

  • Selection: Plate the transformed cells on 7H10 agar containing the appropriate selection antibiotics.

  • Growth Analysis: Inoculate liquid cultures with single colonies in 7H9 broth with and without the inducer (ATc).

  • Monitor Growth: Measure the optical density (OD600) of the cultures daily for 7-14 days. A significant reduction in growth in the presence of ATc indicates that the target gene is essential for Mtb growth.

Causality: By specifically downregulating the expression of the target gene, this method directly links the gene product to the observed growth phenotype, thus validating its essentiality.

Section 2: From Millions to One: High-Throughput Screening for Hit Identification

With a validated target in hand, the next step is to identify "hits"—small molecules that modulate the target's activity. High-throughput screening (HTS) allows for the rapid testing of large and diverse chemical libraries.[7][8]

Assay Development: The Cornerstone of a Successful HTS Campaign

The development of a robust, sensitive, and scalable assay is paramount. The choice of assay format depends on the nature of the target.

  • Target-Based Assays: These assays directly measure the effect of a compound on the purified target protein.[8] For enzymes, this could be a luminescence-coupled assay that measures product formation.[8][9]

  • Phenotypic (Whole-Cell) Assays: These assays measure the effect of a compound on the growth of whole Mtb.[7] They have the advantage of identifying compounds that are active against the bacterium, regardless of the specific target.

Protocol 2: High-Throughput Whole-Cell Screening using a Luciferase Reporter Strain

This protocol outlines a phenotypic screen using a bioluminescent Mtb strain, where light output is proportional to bacterial viability.[8]

Materials:

  • Luciferase-expressing Mtb strain (e.g., H37Rv-lux)

  • 384-well microplates

  • Compound library

  • Luminometer

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Bacterial Culture: Grow the H37Rv-lux strain to mid-log phase in 7H9 broth.

  • Dispensing: Dispense the bacterial culture into 384-well plates.

  • Compound Addition: Add compounds from the library to the wells at a final concentration (e.g., 10 µM). Include positive (e.g., rifampicin) and negative (DMSO) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Luminescence Reading: Measure the luminescence in each well using a plate reader.

  • Hit Identification: Identify compounds that cause a significant reduction in luminescence compared to the DMSO control as primary hits.

Self-Validation: The inclusion of robust positive and negative controls on every plate allows for the calculation of the Z'-factor, a statistical measure of assay quality. A Z'-factor of ≥ 0.5 indicates a high-quality assay suitable for HTS.[10]

HTS_Workflow cluster_0 HTS Campaign Compound Library Compound Library Assay Plates Assay Plates Compound Library->Assay Plates Dispensing Incubation Incubation Assay Plates->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Analysis

Caption: High-Throughput Screening Workflow.

Section 3: Refining the Diamond in the Rough: Lead Optimization

Primary hits from HTS often have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetic profiles. Lead optimization is an iterative process of chemical modification to improve these characteristics.[11][12]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of a hit compound and evaluating the impact on its biological activity. This helps to identify the key chemical features responsible for its antitubercular effect.

Improving Pharmacokinetic and Pharmacodynamic Properties

A successful drug must not only be potent but also be able to reach its target in the body at an effective concentration. This involves optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Key Parameters in Lead Optimization

ParameterGoalRationale
Potency (MIC/IC50) < 1 µMTo achieve efficacy at a low dose, minimizing potential toxicity.
Selectivity Index (SI) > 10To ensure the compound is more toxic to Mtb than to host cells.
Solubility > 50 µMTo ensure good absorption and distribution in the body.
Metabolic Stability t1/2 > 30 min (microsomes)To ensure the compound is not rapidly cleared from the body.
Permeability (Caco-2) Papp > 1 x 10-6 cm/sTo ensure the compound can be absorbed from the gut.
The Role of Computational Chemistry

Computational tools, such as Bayesian machine learning models, can be used to prioritize compounds for synthesis and testing, thereby enriching the hit rate and accelerating the lead optimization process.[11]

Section 4: The Proving Ground: Preclinical Evaluation

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation in animal models to assess its efficacy and safety.[13]

In Vitro Assays for Preclinical Characterization

A battery of in vitro assays is used to further characterize lead compounds before moving into animal studies.

  • Time-Kill Kinetics Assays: These assays provide information on the bactericidal versus bacteriostatic activity of a compound.[14]

  • Macrophage Infection Models: Since Mtb resides within macrophages, testing compounds in an intracellular infection model is crucial to ensure they can penetrate host cells and kill the bacteria within.[2]

  • Activity against Non-Replicating Persisters: Assays that mimic the conditions within a granuloma (e.g., low oxygen, acidic pH) are used to assess a compound's activity against dormant bacteria.[15]

In Vivo Efficacy Models

Mouse models are the most commonly used preclinical models for TB drug development.[16][17]

  • Acute Infection Model: Used for rapid screening of compounds for in vivo activity.[13]

  • Chronic Infection Model: More closely mimics human TB and is used to assess the sterilizing activity of a compound.[18]

  • Relapse Model: Used to evaluate the ability of a drug regimen to prevent disease recurrence after treatment is stopped.[13]

Protocol 3: Chronic Mouse Model of Tuberculosis for Efficacy Testing

Materials:

  • BALB/c or C57BL/6 mice

  • Mtb H37Rv

  • Aerosol infection chamber

  • Drug candidate formulated for oral gavage

  • BSL-3 animal facility

Procedure:

  • Aerosol Infection: Infect mice with a low dose of Mtb H37Rv via the aerosol route to establish a lung infection.

  • Treatment Initiation: Begin treatment with the drug candidate (and appropriate controls) 2-4 weeks post-infection.

  • Dosing: Administer the drug daily or as determined by its pharmacokinetic properties for 4-8 weeks.

  • Bacterial Load Determination: At various time points, euthanize subsets of mice and determine the bacterial load (colony-forming units, CFUs) in the lungs and spleen by plating serial dilutions of tissue homogenates on 7H10 agar.

  • Efficacy Assessment: Compare the reduction in CFU counts in the treated groups to the vehicle control group to determine the efficacy of the drug candidate.

Rationale: This model allows for the assessment of a drug's ability to kill Mtb in a complex in vivo environment, providing crucial data for its potential clinical utility.[16]

Drug_Development_Pipeline cluster_1 Drug Discovery & Development Target ID & Validation Target ID & Validation HTS HTS Target ID & Validation->HTS Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Sources

Designing Broad-Spectrum Antimycobacterial Benzothiazinones: A Guide to Synthesis, Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Anti-Tuberculosis Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional therapeutic regimens ineffective, creating an urgent need for novel antimicrobial agents with new mechanisms of action.[1][2] Benzothiazinones (BTZs) have emerged as a highly promising class of potent, broad-spectrum antimycobacterial agents.[3][4] This application note provides a comprehensive guide to the design, synthesis, and evaluation of benzothiazinones, with a focus on their role as inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Benzothiazinones, including the notable clinical candidates BTZ043 and PBTZ169, exhibit remarkable potency against both drug-sensitive and drug-resistant Mtb strains, often with minimum inhibitory concentrations (MICs) in the nanomolar range.[3][4] Their unique mechanism of action, which targets a crucial step in the biosynthesis of the mycobacterial cell wall, makes them an attractive option for combating resistant infections.[5] This guide will delve into the scientific principles underpinning the design of these compounds, provide detailed protocols for their synthesis and evaluation, and explore the structure-activity relationships that govern their potent antimycobacterial effects.

The Molecular Target: DprE1 and the Arabinan Biosynthesis Pathway

The bactericidal activity of benzothiazinones stems from their specific inhibition of DprE1, a key flavoenzyme involved in the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[5] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for arabinan synthesis.[5]

The inhibition of DprE1 by benzothiazinones is a covalent and irreversible process. The critical 8-nitro group of the benzothiazinone scaffold is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in Mtb DprE1), effectively inactivating the enzyme.[4] This mechanism-based inhibition is highly specific and accounts for the potent activity of benzothiazinones against mycobacteria.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan BTZ Benzothiazinone Active_BTZ Reactive Nitroso Intermediate BTZ->Active_BTZ DprE1 (Reduction) Inactive_DprE1 Inactive DprE1-BTZ Adduct Active_BTZ->Inactive_DprE1 Covalent Bonding to Cys387

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

Structure-Activity Relationship (SAR) and Lead Optimization

The potent antimycobacterial activity of benzothiazinones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have identified key pharmacophoric features that are essential for their efficacy.

  • The 8-Nitro Group: This feature is critical for the covalent mechanism of action. Replacement of the nitro group with other substituents typically leads to a significant loss of activity.[4]

  • The Benzothiazinone Core: The bicyclic scaffold is essential for proper positioning of the molecule within the DprE1 active site.

  • Substituents at the 2-position: Modifications at this position have a profound impact on the compound's potency, solubility, and pharmacokinetic properties. A wide range of substituents, including piperazine and spirocyclic moieties, have been explored to optimize these characteristics.[3][6] For instance, the introduction of an azaspirodithiolane group in compound 8o resulted in a 20-fold increase in potency compared to the BTZ043 racemate.[6]

  • Substituents at the 6-position: Electron-withdrawing groups, such as a trifluoromethyl group, can enhance the antimycobacterial activity.[6]

The following table summarizes the in vitro activity of a selection of benzothiazinone analogs, highlighting the impact of structural modifications on their antimycobacterial potency.

CompoundR Group at 2-positionMIC (µM) against M. tuberculosis H37RvReference
BTZ043 2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl0.0023[4]
PBTZ169 4-(cyclohexylmethyl)piperazin-1-yl~0.001[3]
1e 4-benzylpiperazin-1-yl0.006[3]
7c morpholino14[3]
8o 1,4-dithia-8-azaspiro[4.5]dec-8-yl0.0001[6]
2d 4-ethoxycarbonylpiperazin-1-yl (halogenated non-nitro)60[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the benzothiazinone scaffold and the in vitro evaluation of novel analogs.

Protocol 1: General Synthesis of 2-Substituted-8-nitro-4H-1,3-benzothiazin-4-ones

This protocol outlines a common synthetic route for the preparation of the benzothiazinone scaffold, which can be adapted for the synthesis of a wide variety of analogs.[3][7]

Synthesis_Workflow Start Starting Materials Step1 Thiourea Formation Start->Step1 Secondary Amine, Thiocarbonyldiimidazole Step2 Cyclization Step1->Step2 2-chloro-3-nitrobenzoic acid derivative Step3 Purification Step2->Step3 Column Chromatography Final Final Product Step3->Final

Caption: General workflow for benzothiazinone synthesis.

Materials:

  • Substituted 2-chloro-5-nitrobenzoic acid

  • Appropriate secondary amine

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Thiourea Formation: a. To a solution of the desired secondary amine (1.0 eq) in anhydrous DCM, add TCDI (1.1 eq) portion-wise at 0 °C. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiourea derivative.

  • Cyclization to form the Benzothiazinone Ring: a. Dissolve the crude thiourea derivative (1.0 eq) and the substituted 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile. b. Add a base, such as triethylamine (2.2 eq), to the reaction mixture. c. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC. d. After completion, cool the reaction to room temperature and pour it into ice-water. e. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-8-nitro-4H-1,3-benzothiazin-4-one. b. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a widely used method for determining the in vitro antimycobacterial activity of novel compounds.[8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Alamar Blue reagent

  • Isoniazid and Rifampicin (as control drugs)

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a McFarland standard of 1.0. c. Dilute the bacterial suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Assay Setup: a. Prepare serial two-fold dilutions of the test compounds in the 96-well plates in a final volume of 100 µL of 7H9 broth. b. Add 100 µL of the bacterial inoculum to each well. c. Include a drug-free control (growth control) and a media-only control (sterility control). d. Also include wells with serial dilutions of isoniazid and rifampicin as positive controls.

  • Incubation: a. Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading: a. After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plates for 24 hours. c. A color change from blue to pink indicates bacterial growth. d. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: In Vitro DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the inhibition of recombinant DprE1 enzyme activity.[9][10]

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) substrate

  • Resazurin sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol

  • Test compounds and control inhibitors (e.g., BTZ043)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the test compounds and control inhibitors in DMSO. b. Prepare a master mix containing the DprE1 enzyme and FPR substrate in the assay buffer.

  • Assay Reaction: a. In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO. b. Add 48 µL of the master mix to each well. c. Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Add 50 µL of resazurin solution (100 µM in assay buffer) to each well. b. Incubate the plate at 37°C for an additional 30 minutes. c. Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Calculate the percent inhibition relative to the DMSO control. b. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cytotoxicity Assay using MTT

This protocol assesses the toxicity of the compounds against a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: a. Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: a. After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. b. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours. b. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

In Vivo Efficacy and Preclinical Development

Promising benzothiazinone candidates are further evaluated in animal models of tuberculosis, typically in mice.[11] These studies are crucial for assessing the in vivo efficacy, pharmacokinetics (PK), and safety profile of the compounds. For example, in a murine model of chronic tuberculosis, a combination therapy of PBTZ169 with bedaquiline and pyrazinamide was found to be more effective than the standard three-drug regimen.[3] In vivo studies with BTZ043 have also demonstrated its potent bactericidal activity in mouse models.[2] The successful progression of BTZ043 and PBTZ169 into clinical trials underscores the potential of this class of compounds.[3][4]

Conclusion

The design and development of broad-spectrum antimycobacterial benzothiazinones represent a significant advancement in the fight against tuberculosis. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and promising preclinical and clinical data make them a cornerstone of modern anti-TB drug discovery. The protocols and insights provided in this application note offer a comprehensive framework for researchers to design, synthesize, and evaluate new benzothiazinone analogs with improved efficacy and drug-like properties, ultimately contributing to the development of new and more effective treatments for this devastating disease.

References

  • Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., Hartkoorn, R. C., Ryabova, O. B., Vocat, A., Decosterd, L. A., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 372–383. [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790–5793. [Link]

  • Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Nenci, S., Molteni, E., Pojer, F., Pasca, M. R., Makarov, V., Cole, S. T., et al. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912–915. [Link]

  • Ibrahim, M. A. A., Mahmoud, D. G. M., Abdelrahman, A. H. M., Abdeljawaad, K. A. A., Mekhemer, G. A. H., Shoeib, T., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE, 19(11), e0314422. [Link]

  • Vera-Cabrera, L., Gonzalez-Alvarez, R., Ocampo-Candiani, J., Welsh, O., & Makarov, V. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. Antimicrobial Agents and Chemotherapy, 59(12), 7844–7846. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Besra, G. S. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(9), 5437–5445. [Link]

  • Charushin, V. N., Nosova, E. V., Lipunova, G. N., & Chupakhin, O. N. (2011). Synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones. Russian Chemical Bulletin, 60(8), 1637–1642. [Link]

  • University of Birmingham. (n.d.). Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds Project 2. [Link]

  • BioWorld. (2024). Optimization of benzothiozinone analogues for improved efficacy against tuberculosis. [Link]

  • Gao, C., Liu, Y., Li, Y., Wei, Z., Zhang, H., Wang, B., & Zhang, L. (2013). Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4969–4972. [Link]

  • Kumar, P., & Kumar, A. (2003). Cloning, expression, purification, crystallization and preliminary X-ray studies of epoxide hydrolases A and B from Mycobacterium tuberculosis. Acta Crystallographica Section D: Biological Crystallography, 59(7), 1279–1281. [Link]

  • Pal, R., & Kumar, P. (2014). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 69(1), 153–160. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Chemical and Pharmaceutical Research, 10(6), 1-15. [Link]

  • Christophe, T., Jackson, M., Jeon, H. K., Fenistein, D., Contreras-Dominguez, M., Kim, J., ... & Brodin, P. (2009). High content screening identifies decaprenyl-phosphoribose 2′ epimerase as a target for intracellular antituberculars. PLoS Pathogens, 5(10), e1000645. [Link]

  • Adluri, S., & Grolla, A. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13958. [Link]

  • Rahman, M. A., Islam, M. T., & Taniya, M. A. (2023). A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis. F1000Research, 12, 245. [Link]

  • Ananthakrishnan, R., & Kumar, P. (2003). Cloning, expression, purification, crystallization and preliminary X-ray analysis of peptidyl-tRNA hydrolase from Mycobacterium tuberculosis. Acta Crystallographica Section D: Biological Crystallography, 59(1), 147–149. [Link]

Sources

Synthetic Routes for the Preparation of 2,7-Diazaspiro[3.5]nonane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional architecture which can impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to create diverse derivatives of this valuable core. The protocols herein are presented with a focus on reproducibility, mechanistic understanding, and safety.

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Core

Spirocyclic systems have gained considerable attention in drug discovery as they offer a departure from the predominantly flat structures of many traditional pharmaceuticals. The rigid, defined geometry of the 2,7-diazaspiro[3.5]nonane core allows for precise orientation of substituents in three-dimensional space, enabling fine-tuning of interactions with biological targets. The presence of two nitrogen atoms at the 2 and 7 positions provides versatile handles for the introduction of a wide array of functional groups, making this scaffold a powerful building block for the creation of diverse chemical libraries for screening and lead optimization.

Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

The preparation of the 2,7-diazaspiro[3.5]nonane core is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the construction of a protected form of the spirocycle, which can then be deprotected to yield the free diamine or its salt. The following protocol outlines the synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key intermediate for further derivatization.

Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This synthesis involves the initial formation of a piperidine ring, followed by the construction of the spirocyclic azetidine ring.

Protocol 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

StepReagent/SolventKey ParametersPurpose
1Diethyl malonate, PiperidineRefluxFormation of a piperidine precursor.
2Lithium aluminum hydride / THF0°C to refluxReduction of the ester groups to alcohols.
3p-Toluenesulfonyl chloride / Pyridine0°C to RTTosylation of the diol to form good leaving groups.
43-(Aminomethyl)-1-Boc-azetidineBase, HeatCyclization to form the spirocyclic core.

Detailed Procedure:

A detailed, multi-step synthesis for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, is described in patent CN111620869A. The following is an adapted conceptual workflow.

  • Step 1 & 2: Formation of a suitably functionalized piperidine. This can be achieved through various routes, often starting from commercially available piperidine derivatives or by constructing the ring from acyclic precursors.

  • Step 3: Introduction of leaving groups. For the subsequent cyclization, the piperidine intermediate is typically functionalized with good leaving groups, such as tosylates or mesylates.

  • Step 4: Spirocyclization. The di-tosylated or di-mesylated piperidine is reacted with a suitable three-carbon unit containing two nitrogen nucleophiles. For the synthesis of the 2,7-diazaspiro[3.5]nonane core, a protected azetidine derivative is a key reagent. For instance, reacting a suitably activated piperidine precursor with 3-(aminomethyl)-1-Boc-azetidine in the presence of a base will lead to the formation of the spirocyclic system.

Characterization Data for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.95 (s, 4H), 2.75 (t, J = 5.2 Hz, 4H), 1.80 (t, J = 5.2 Hz, 4H), 1.45 (s, 9H).[1]

  • Molecular Formula: C₁₂H₂₂N₂O₂[1]

  • Molecular Weight: 226.32 g/mol [1]

Deprotection and Salt Formation

The versatile free diamine, often used as its dihydrochloride salt for improved stability and handling, can be obtained by deprotecting the Boc-protected intermediate.

Protocol 2: Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride

StepReagent/SolventKey ParametersPurpose
1tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateHCl in Dioxane or TFA in DCMRemoval of the Boc protecting group.
2Diethyl ether0°CPrecipitation of the dihydrochloride salt.

Detailed Procedure:

  • Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a minimal amount of dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of a solution of HCl in dioxane (e.g., 4M solution) or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the 2,7-diazaspiro[3.5]nonane dihydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Selective Derivatization of the 2,7-Diazaspiro[3.5]nonane Core

A key advantage of the 2,7-diazaspiro[3.5]nonane scaffold is the ability to selectively functionalize the two nitrogen atoms. This is typically achieved through the use of orthogonal protecting groups, allowing for the sequential derivatization of each nitrogen. The Boc group, as introduced in Protocol 1, serves as an excellent protecting group for one of the nitrogens, allowing for the derivatization of the other.

N-Acylation

Acylation of the free secondary amine of a mono-Boc-protected 2,7-diazaspiro[3.5]nonane is a straightforward method to introduce amide functionalities.

Protocol 3: Selective N-Acylation

StepReagent/SolventKey ParametersPurpose
1tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, Acyl chloride or Carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC)Base (e.g., TEA, DIPEA), DCM or DMFFormation of an amide bond at the N7 position.

Detailed Procedure:

  • Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in an anhydrous solvent such as DCM or DMF.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add the desired acyl chloride (1.1 equivalents). Alternatively, if starting from a carboxylic acid, pre-activate it with a coupling agent like HATU or a mixture of HOBt and EDC before adding it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Sulfonylation

Sulfonamides are important functional groups in medicinal chemistry. They can be readily introduced at the N7 position of the mono-Boc-protected core.

Protocol 4: Selective N-Sulfonylation

StepReagent/SolventKey ParametersPurpose
1tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, Sulfonyl chlorideBase (e.g., Pyridine, TEA), DCMFormation of a sulfonamide bond at the N7 position.

Detailed Procedure:

  • Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in anhydrous DCM or pyridine.

  • Add a base such as pyridine or triethylamine (1.5-2.0 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents).

  • Stir the reaction at room temperature for 6-18 hours, monitoring its progress.

  • After completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (if a non-basic solvent was used), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by crystallization or silica gel column chromatography.

N-Arylation

The introduction of aryl groups on the nitrogen atoms can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3]

Protocol 5: Selective N-Arylation (Buchwald-Hartwig Amination)

StepReagent/SolventKey ParametersPurpose
1tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, Aryl halide (Br, I, or OTf)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, K₂CO₃), Anhydrous toluene or dioxaneFormation of a C-N bond between the N7 nitrogen and the aryl group.[4]

Detailed Procedure:

  • In a reaction vessel, under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, the aryl halide (1.0-1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for introducing alkyl groups onto the N7-nitrogen of the mono-Boc-protected spirocycle. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Protocol 6: Selective N-Alkylation (Reductive Amination)

StepReagent/SolventKey ParametersPurpose
1tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, Aldehyde or KetoneAcetic acid (catalytic), Dichloroethane (DCE) or MethanolFormation of an iminium ion intermediate.
2Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)Room temperatureReduction of the iminium ion to the corresponding amine.

Detailed Procedure:

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent such as dichloroethane (DCE) or methanol, add the desired aldehyde or ketone (1.0-1.5 equivalents).

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting N-alkylated derivative by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_core Core Synthesis cluster_derivatization Selective Derivatization of N7 Acyclic Precursors Acyclic Precursors Piperidine Intermediate Piperidine Intermediate Acyclic Precursors->Piperidine Intermediate Ring Formation Activated Piperidine Activated Piperidine Piperidine Intermediate->Activated Piperidine Tosylation/Mesylation Boc-Protected Core Boc-Protected Core Activated Piperidine->Boc-Protected Core Spirocyclization with Boc-Azetidine 2,7-Diazaspiro[3.5]nonane\n(or Dihydrochloride) 2,7-Diazaspiro[3.5]nonane (or Dihydrochloride) Boc-Protected Core->2,7-Diazaspiro[3.5]nonane\n(or Dihydrochloride) Deprotection (HCl or TFA) N7-Acylated Derivative N7-Acylated Derivative Boc-Protected Core->N7-Acylated Derivative Acylation N7-Sulfonylated Derivative N7-Sulfonylated Derivative Boc-Protected Core->N7-Sulfonylated Derivative Sulfonylation N7-Arylated Derivative N7-Arylated Derivative Boc-Protected Core->N7-Arylated Derivative Buchwald-Hartwig Amination N7-Alkylated Derivative N7-Alkylated Derivative Boc-Protected Core->N7-Alkylated Derivative Reductive Amination Diverse Derivatives Diverse Derivatives 2,7-Diazaspiro[3.5]nonane\n(or Dihydrochloride)->Diverse Derivatives Further Functionalization

Caption: Synthetic workflow for the 2,7-diazaspiro[3.5]nonane core and its derivatives.

G Start Mono-Boc-Protected 2,7-diazaspiro[3.5]nonane Step1_Acyl Acylation (R-COCl) Start->Step1_Acyl Step1_Alkyl Reductive Amination (R-CHO) Start->Step1_Alkyl Product_Acyl N7-Acyl Derivative Step1_Acyl->Product_Acyl Step2_Deprotect_Acyl Boc Deprotection Product_Acyl->Step2_Deprotect_Acyl Final_Product_Acyl N2-Acyl Derivative Step2_Deprotect_Acyl->Final_Product_Acyl Product_Alkyl N7-Alkyl Derivative Step1_Alkyl->Product_Alkyl Step2_Protect_Alkyl Boc Protection of N7 Step3_Deprotect_Alkyl Initial Boc Deprotection of N2 Step4_Derivatize_Alkyl Derivatization of N2

Caption: Logic for sequential derivatization using a protecting group strategy.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere.

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Trifluoroacetic acid (TFA): Highly corrosive. Handle with extreme care.

  • Sodium triacetoxyborohydride (STAB): Moisture-sensitive. Handle in a dry environment.[5][6]

  • Palladium catalysts: May be pyrophoric. Handle under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10][11]

Conclusion

The 2,7-diazaspiro[3.5]nonane core represents a valuable and versatile scaffold for the development of novel therapeutics. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers to access and derivatize this important chemical entity. By employing strategic use of protecting groups and a range of reliable chemical transformations, a wide diversity of derivatives can be efficiently synthesized for biological evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

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Navigating the Synthesis of Diazaspiro[3.5]nonanes: A Guide to Large-Scale Production and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Medicinal Chemistry

Diazaspiro[3.5]nonanes, a class of saturated heterocyclic compounds featuring a spirocyclic junction between an azetidine and a piperidine ring, have emerged as privileged scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the large-scale synthesis and process development of key diazaspiro[3.5]nonane isomers, offering detailed protocols and insights into the practical considerations for their industrial production.

The strategic incorporation of diazaspiro[3.5]nonane cores can significantly enhance the pharmacological profile of a molecule. These scaffolds can act as bioisosteres for more common piperidine or piperazine rings, providing novel intellectual property and potentially overcoming limitations of existing drug series.[2] The fixed spatial orientation of substituents on the spirocyclic system allows for precise interaction with biological targets, a critical aspect in rational drug design.

This document will delve into the synthetic strategies for producing various diazaspiro[3.5]nonane isomers, with a focus on methods amenable to scale-up. We will explore the rationale behind the selection of starting materials, protecting groups, and reaction conditions, providing a critical analysis of the advantages and limitations of each approach.

Comparative Analysis of Synthetic Routes for Key Diazaspiro[3.5]nonane Isomers

The synthesis of diazaspiro[3.5]nonanes can be approached through various strategies, each with its own set of challenges and benefits for large-scale production. The choice of a particular route often depends on the desired substitution pattern, the availability and cost of starting materials, and the overall efficiency and safety of the process.[3][4] Here, we compare the synthetic pathways for the most common isomers: 2,6-diazaspiro[3.5]nonane, 1,7-diazaspiro[3.5]nonane, and 2,7-diazaspiro[3.5]nonane.

Isomer Synthetic Strategy Key Starting Materials Advantages for Scale-up Challenges and Considerations Typical Overall Yield
2,6-Diazaspiro[3.5]nonane Dieckmann condensation followed by reduction and functionalization.Substituted pimelate esters, azetidine derivatives.Convergent synthesis, potential for late-stage diversification.Multiple steps, potential for side reactions during cyclization.30-40%
1,7-Diazaspiro[3.5]nonane Multi-step sequence involving cyclization and reduction.Ethyl malonyl chloride, substituted piperidones.Readily available starting materials.[3]Linear synthesis with several protection/deprotection steps.[3]20-30%
2,7-Diazaspiro[3.5]nonane Reductive amination and intramolecular cyclization.Substituted 4-piperidones, amino alcohol derivatives.Can be adapted for asymmetric synthesis.Requires careful control of stereochemistry.25-35%

Strategic Selection of Protecting Groups in Diazaspiro[3.5]nonane Synthesis

The successful synthesis of diazaspiro[3.5]nonanes, particularly on a large scale, hinges on a well-defined protecting group strategy. The differential reactivity of the two nitrogen atoms within the scaffold necessitates the use of orthogonal protecting groups that can be selectively removed under different conditions.[5][6][7]

Commonly Employed Protecting Groups:

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under a variety of reaction conditions and its facile removal with acid (e.g., TFA, HCl).[8] The bulky nature of the Boc group can also influence the stereochemical outcome of certain reactions.

  • Cbz (Carboxybenzyl): Removable by hydrogenolysis, a clean and efficient method often employed in the final steps of a synthesis. This method is generally compatible with many other functional groups.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenolysis. It is a robust protecting group, stable to both acidic and basic conditions.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., piperidine), making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.

The choice of protecting group is a critical decision in the process development phase. Factors to consider include the overall synthetic route, the compatibility with other reagents, the cost of the protecting group, and the ease of removal on a large scale.[6] An orthogonal protecting group strategy allows for the selective functionalization of each nitrogen atom, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.[5][7]

Detailed Experimental Protocols for Large-Scale Synthesis

The following protocols are illustrative examples of synthetic routes that have been successfully scaled up for the production of diazaspiro[3.5]nonane building blocks.

Protocol 1: Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate

This seven-step synthesis provides a reliable method for the preparation of a key intermediate for further functionalization.[3]

Step 1: Synthesis of Diethyl 2-(piperidin-4-ylidene)malonate

  • Reaction: A mixture of a suitable piperidone derivative and diethyl malonate is heated in the presence of a catalyst (e.g., piperidine and acetic acid in toluene) with azeotropic removal of water.

  • Rationale: This Knoevenagel condensation is a classic method for forming carbon-carbon double bonds and is generally high-yielding.

Step 2: Reduction of the Double Bond

  • Reaction: The product from Step 1 is reduced using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation.

  • Rationale: This step saturates the double bond to form the piperidine ring with the desired substitution pattern.

Step 3: Protection of the Piperidine Nitrogen

  • Reaction: The secondary amine is protected with a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions in subsequent steps.

Step 4: Reduction of the Esters to a Diol

  • Reaction: The diester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent.

  • Rationale: This reduction provides the necessary hydroxyl groups for the subsequent cyclization step.

Step 5: Conversion of the Diol to a Ditosylate

  • Reaction: The diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine).

  • Rationale: Conversion of the hydroxyl groups to good leaving groups (tosylates) facilitates the subsequent intramolecular cyclization.

Step 6: Intramolecular Cyclization to Form the Azetidine Ring

  • Reaction: The ditosylate is treated with a suitable amine (e.g., benzylamine) to effect a double nucleophilic substitution, forming the azetidine ring.

  • Rationale: This is the key ring-forming step to construct the spirocyclic core.

Step 7: Deprotection and Final Product Formation

  • Reaction: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group followed by Boc protection of the desired nitrogen).

  • Rationale: This final step yields the target tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Piperidone Derivative Piperidone Derivative A Knoevenagel Condensation Piperidone Derivative->A Diethyl Malonate Diethyl Malonate Diethyl Malonate->A B Reduction A->B C N-Protection (Boc) B->C D Ester Reduction (LAH) C->D E Tosylation D->E F Intramolecular Cyclization E->F G Deprotection/Protection F->G tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate G->tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate

Synthetic workflow for tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate.

Protocol 2: Scalable Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

This route offers an efficient pathway to a versatile building block with orthogonal protecting groups, allowing for selective functionalization.[4]

Step 1: Synthesis of N-Benzyl-N-(cyanomethyl)azetidin-3-one

  • Reaction: A suitable azetidine precursor is reacted with benzylamine and formaldehyde, followed by the addition of a cyanide source.

  • Rationale: This Mannich-type reaction is a powerful tool for constructing β-amino ketones.

Step 2: Formation of the Piperidine Ring via Dieckmann Condensation

  • Reaction: The product from Step 1 is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, forming a β-keto ester.

  • Rationale: This cyclization is a robust method for forming six-membered rings.

Step 3: Decarboxylation and Reduction

  • Reaction: The β-keto ester is hydrolyzed and decarboxylated, followed by reduction of the ketone to an alcohol.

  • Rationale: These steps simplify the core structure and introduce a hydroxyl group for further manipulation.

Step 4: Introduction of the Second Nitrogen Atom

  • Reaction: The alcohol is converted to a leaving group and displaced with a protected amine (e.g., Boc-protected amine).

  • Rationale: This step introduces the second nitrogen atom of the diazaspirocycle.

Step 5: Deprotection and Orthogonal Protection

  • Reaction: The benzyl group is removed by hydrogenolysis, and the newly formed secondary amine is protected with an orthogonal protecting group (e.g., Fmoc).

  • Rationale: This final step yields the orthogonally protected 2,6-diazaspiro[3.5]nonane, ready for further diversification.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Azetidine Precursor Azetidine Precursor A Mannich-type Reaction Azetidine Precursor->A Benzylamine Benzylamine Benzylamine->A B Dieckmann Condensation A->B C Decarboxylation & Reduction B->C D Nitrogen Introduction C->D E Orthogonal Protection D->E Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Orthogonally Protected 2,6-Diazaspiro[3.5]nonane E->Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

Synthetic workflow for Orthogonally Protected 2,6-Diazaspiro[3.5]nonane.

Process Development and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to large-scale production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.[9][10]

Key Process Development Areas:

  • Route Scouting and Optimization: The initial choice of synthetic route is critical. An ideal large-scale route should utilize readily available, inexpensive starting materials and involve a minimal number of steps with high yields.[3]

  • Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact (Green Chemistry), and cost. The use of hazardous or highly toxic reagents should be avoided or minimized.[11][12]

  • Reaction Parameter Optimization: A thorough investigation of reaction parameters such as temperature, pressure, concentration, and catalyst loading is necessary to maximize yield and minimize impurities. Design of Experiments (DoE) can be a powerful tool in this optimization process.

  • Work-up and Purification: The purification of intermediates and the final product on a large scale often requires moving away from chromatographic methods towards more scalable techniques like crystallization, distillation, or extraction.[13][14] Developing a robust crystallization process is often key to achieving high purity on a large scale.

  • Safety and Hazard Analysis: A comprehensive safety and hazard analysis must be conducted for each step of the synthesis. This includes identifying potential exothermic reactions, handling of pyrophoric or toxic reagents, and ensuring proper engineering controls are in place to mitigate risks.[11][12][15]

  • Cost of Goods (COGs) Analysis: A detailed cost analysis of raw materials, solvents, and energy consumption is essential to ensure the economic viability of the process.[16]

The Role of Modern Technologies in Large-Scale Synthesis

The adoption of modern technologies can significantly enhance the efficiency and safety of large-scale diazaspiro[3.5]nonane synthesis.

  • Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher throughput and automation.[17][18][19][20][21]

  • Process Analytical Technology (PAT): The use of in-line analytical techniques (e.g., FT-IR, Raman spectroscopy) allows for real-time monitoring of reaction progress, leading to better process control and improved product quality.

Conclusion

The large-scale synthesis of diazaspiro[3.5]nonanes presents both challenges and opportunities for the pharmaceutical industry. A thorough understanding of the available synthetic routes, coupled with a strategic approach to process development and scale-up, is essential for the successful and cost-effective production of these valuable building blocks. By carefully considering factors such as starting material cost, protecting group strategy, reaction optimization, and safety, researchers and drug development professionals can unlock the full potential of diazaspiro[3.5]nonanes in the quest for novel and improved therapeutics. The continued development of innovative synthetic methodologies and the adoption of modern manufacturing technologies will undoubtedly play a crucial role in advancing this exciting area of medicinal chemistry.

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Application Note: Leveraging Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate for 3D-Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-finding campaigns, offering an efficient method to explore chemical space and identify starting points for drug development.[1] Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds due to their synthetic accessibility.[2][3] However, the increasing complexity of drug targets necessitates a move towards fragments with greater three-dimensionality. This guide details the strategic application of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a novel spirocyclic scaffold, in FBDD. We will explore the inherent advantages of its rigid, 3D architecture and provide detailed protocols for its integration into screening campaigns using X-ray crystallography, NMR spectroscopy, and computational docking. The objective is to equip researchers with the rationale and practical methodologies to harness this and similar scaffolds for the discovery of next-generation therapeutics.

The Rationale: Why Employ a Diazaspiro[3.5]nonane Scaffold?

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The choice to incorporate scaffolds like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a deliberate strategy rooted in fundamental principles of medicinal chemistry. Spirocycles, where two rings are joined by a single atom, offer a distinct departure from traditional flat fragments, providing unique advantages.[4]

Causality Behind Scaffold Selection:

  • Inherent 3D-Dimensionality: The quaternary spiro-carbon atom forces the two rings (an azetidine and a piperidine in this case) into orthogonal planes. This creates a rigid, well-defined three-dimensional shape. A higher fraction of sp³-hybridized carbons (Fsp³) is correlated with increased success rates in clinical development, as it allows for more precise and complementary interactions with the complex topographies of protein binding sites.[4] This structural complexity can be a key to unlocking selectivity and potency.[5][6]

  • Improved Physicochemical Properties: The introduction of spirocyclic, sp³-rich cores can favorably modulate key drug-like properties. Compared to flat aromatic counterparts, these scaffolds can lead to improved aqueous solubility and metabolic stability while controlling lipophilicity (LogP), which are critical parameters for a successful drug candidate.[4]

  • Defined Exit Vectors for Elaboration: The 2,7-diazaspiro[3.5]nonane core presents two nitrogen atoms that serve as well-defined, spatially distinct points for synthetic elaboration. In the title compound (CAS 1227456-92-9), the nitrogen at position 2 is protected as a benzyl carbamate, leaving the secondary amine at position 7 as a primary, reactive handle for "fragment growing." This controlled reactivity is essential for the subsequent hit-to-lead optimization phase.[3]

  • Structural Rigidity: The rigid nature of the spirocyclic system reduces the conformational flexibility of the molecule. This pre-organization minimizes the entropic penalty upon binding to a target protein, which can translate to higher binding affinity for the elaborated lead compounds.[7]

Data Presentation: Comparative Fragment Properties

To illustrate the advantages, the properties of the diazaspiro[3.5]nonane core are compared with a common flat fragment, indole.

PropertyBenzyl 2,7-diazaspiro[3.5]nonane-2-carboxylateIndoleRationale for FBDD
Molecular Weight ( g/mol ) 260.33[8]117.15Both fall within the typical fragment range (<300 Da).
Fsp³ 0.640.11High Fsp³ indicates significant 3D character, enabling exploration of non-flat binding pockets.[4]
cLogP ~1.5 - 2.5 (estimated)~2.1Controlled lipophilicity is crucial for good ADME properties.
H-Bond Donors 11Provides a key interaction point with the target protein.
H-Bond Acceptors 30Multiple acceptors offer diverse potential binding interactions.
Rotatable Bonds 30Low number of rotatable bonds indicates conformational rigidity, reducing entropic penalty of binding.[7]

Integrating the Fragment into an FBDD Campaign

The journey from fragment identification to a lead compound is a structured process. The diazaspiro[3.5]nonane scaffold is introduced at the library design stage and validated through a cascade of screening techniques, followed by structure-guided elaboration.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Lib Fragment Library Design (Inclusion of Spirocyclic Scaffold) Screen Primary Screening (NMR, X-ray, In Silico) Lib->Screen 1000s of fragments HitVal Hit Validation (Orthogonal Assays, Titration) Screen->HitVal 10s-100s of hits Struct Structural Biology (X-ray, Cryo-EM, NMR) HitVal->Struct SBDD Structure-Based Design (Fragment Elaboration) Struct->SBDD Chem Synthetic Chemistry (Amide Coupling, etc.) SBDD->Chem LO Lead Optimization (ADME, Potency, Selectivity) SBDD->LO Chem->SBDD Iterative Cycles PC Preclinical Candidate LO->PC

FBDD Workflow Integrating a Novel Scaffold

Experimental Protocols: Screening Methodologies

The detection of low-affinity fragment binding requires highly sensitive biophysical techniques.[9] The following protocols are tailored for screening fragments like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Protocol 3.1: Biophysical Screening via X-Ray Crystallography

Rationale: Crystallography provides unambiguous, high-resolution structural data, revealing the precise binding mode of the fragment. This information is the gold standard for guiding subsequent structure-based design efforts, as it visualizes the interactions and identifies vectors for elaboration.[10]

XRay_Workflow Ppt 1. Protein Expression & Purification Cry 2. Crystallization Ppt->Cry Soak 3. Fragment Soaking (mM concentration) Cry->Soak Data 4. X-ray Data Collection (Synchrotron) Soak->Data Solve 5. Structure Solution & Refinement Data->Solve Hit 6. Hit Identification (Electron Density Analysis) Solve->Hit

Workflow for Crystallographic Fragment Screening

Step-by-Step Methodology:

  • Protein & Crystal Preparation: Express and purify the target protein to >95% homogeneity. Screen for crystallization conditions to obtain well-diffracting crystals, ideally larger than 50 µm in at least one dimension.[10]

  • Fragment Soaking: Prepare a soaking solution containing 10-50 mM of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate dissolved in a cryo-protectant buffer compatible with the crystals. Transfer crystals into this solution and incubate for a period ranging from minutes to hours.[11]

  • Vitrification: Rapidly flash-cool the soaked crystal in liquid nitrogen to prevent ice crystal formation.

  • Data Collection: Mount the vitrified crystal on a goniometer at a synchrotron beamline. Collect a complete X-ray diffraction dataset. The high flux of synchrotron sources is crucial for obtaining high-resolution data from fragment-soaked crystals.[10]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-structure. Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density in the binding site corresponding to the fragment.

  • Hit Validation: If clear density is observed, model the fragment into the density and refine the structure. The final model provides atomic-level details of the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Protocol 3.2: Biophysical Screening via NMR Spectroscopy

Rationale: NMR is a powerful solution-based method capable of robustly detecting weak fragment binding without the need for crystallization.[12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) spectroscopy, are particularly efficient for primary screening. They identify binders by detecting the transfer of magnetic saturation from the protein to the bound ligand.[13]

NMR_Workflow Sample 1. Sample Preparation (Protein, Fragment Cocktail) Acq 2. NMR Acquisition (On/Off Resonance) Sample->Acq Proc 3. Data Processing (Difference Spectrum) Acq->Proc ID 4. Hit Deconvolution (Screening of singletons) Proc->ID Val 5. Hit Validation (Titration, CSP) ID->Val

Workflow for NMR-Based Fragment Screening (STD)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample in a suitable deuterated buffer (e.g., PBS, pH 7.4) containing a low concentration of the target protein (10-50 µM) and a higher concentration of the fragment (or a cocktail of non-overlapping fragments) at 100-500 µM.

  • Acquisition of STD NMR Spectra:

    • Acquire an "off-resonance" spectrum where a selective saturation pulse is applied at a frequency where no protein signals are present (e.g., -30 ppm). This serves as the reference spectrum.

    • Acquire an "on-resonance" spectrum where the saturation pulse is applied to a region of the protein's aliphatic signals (e.g., 0.5-1.0 ppm).

  • Data Processing and Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. For fragments that bind to the protein, their signals will appear in the difference spectrum, as they will have received the saturation transfer. Non-binding fragments will be subtracted out.[14]

  • Hit Deconvolution: If screening in cocktails, re-screen individual fragments from the hit-containing cocktail to identify the specific binder.

  • Hit Validation: Validate the hit by performing a titration experiment, measuring the STD effect at varying fragment concentrations to estimate the dissociation constant (Kd). Further characterization can be done with protein-observed experiments like ¹H-¹⁵N HSQC, where binding will cause chemical shift perturbations (CSPs) of specific protein backbone amides, providing information on the binding site.[15]

Protocol 3.3: In Silico Screening via Molecular Docking

Rationale: Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a target protein. It is a cost-effective, high-throughput method to virtually screen large fragment libraries, prioritize compounds for biophysical screening, or rationalize observed binding modes.[16]

Docking_Workflow Receptor 1. Receptor Preparation (Add Hydrogens, Charges) Grid 3. Grid Generation (Define Binding Site) Receptor->Grid Ligand 2. Ligand Preparation (Generate 3D Conformer) Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Pose Analysis & Scoring Dock->Analyze Select 6. Hit Selection (Visual Inspection, Clustering) Analyze->Select Elaboration_Concept cluster_0 Fragment Binding cluster_1 Fragment Growing F Spirocyclic Fragment N7-H G Spirocyclic Core N7 - Linker - R Group F:f1->G:f1 Synthetic Elaboration (e.g., Amide Coupling) note R group targets unoccupied sub-pocket G->note

Sources

Incorporation of the diazaspiro[3.5]nonane scaffold as a piperidine bioisostere.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Incorporation of the Diazaspiro[3.5]nonane Scaffold as a Piperidine Bioisostere

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in hundreds of approved drugs.[1] However, its metabolic lability and contribution to high lipophilicity often present challenges in drug development. Bioisosteric replacement is a powerful strategy to mitigate these issues, aiming to retain or enhance pharmacological activity while improving pharmacokinetic profiles.[2] This guide details the rationale and application of the diazaspiro[3.5]nonane scaffold as a three-dimensional, sp³-rich bioisostere for piperidine. We provide a comprehensive overview of the advantages of this replacement, a comparative analysis of physicochemical properties, and detailed, field-tested protocols for the synthesis of key diazaspiro[3.5]nonane building blocks and their subsequent incorporation into lead compounds.

The Strategic Rationale: Escaping "Flatland" in Drug Design

The over-reliance on flat, aromatic scaffolds in drug discovery has been termed "escaping flatland," a concept that encourages the use of three-dimensional, sp³-rich structures.[3][4] Spirocyclic systems are exemplary in this regard, offering a rigidified conformational arrangement that can reduce the entropic penalty of binding to a target protein and provide novel vectors for substituent exploration.[3][5]

Limitations of the Piperidine Scaffold

While highly successful, the piperidine motif is often associated with several developmental liabilities:

  • Metabolic Instability: The C-H bonds adjacent to the nitrogen atom are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and clearance.[4]

  • Lipophilicity: The carbocyclic nature of piperidine can increase the overall lipophilicity of a molecule, potentially leading to poor solubility, off-target effects, and hERG toxicity.

  • Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, which can lead to suboptimal presentation of key pharmacophoric elements to the biological target.

The Diazaspiro[3.5]nonane Solution

The diazaspiro[3.5]nonane scaffold, which consists of an azetidine ring fused spirocyclically to a piperidine ring, offers a compelling solution to these challenges. This bioisosteric replacement introduces a quaternary spirocenter, fundamentally altering the molecule's properties.

  • Enhanced 3D-Character: The spirocyclic fusion creates a rigid, well-defined three-dimensional shape, increasing the fraction of sp³-hybridized carbons (Fsp³).[6] This complexity can lead to improved target engagement and selectivity.[3][5]

  • Improved Physicochemical Properties: The introduction of a second nitrogen atom and the rigid structure can lead to decreased lipophilicity (cLogP) and increased aqueous solubility.[5]

  • Blocked Metabolic Hotspots: The quaternary carbon at the spiro-junction is not susceptible to oxidation. Furthermore, the altered steric and electronic environment can shield adjacent C-H bonds from metabolic attack, potentially improving pharmacokinetic profiles.

  • Novel Exit Vectors: The scaffold provides distinct geometric vectors for substitution on both the azetidine and piperidine rings, allowing for fine-tuning of structure-activity relationships (SAR).

Bioisosteric_Replacement cluster_0 Conventional Scaffold cluster_1 Bioisosteric Replacement Piperidine Diazaspiro Piperidine->Diazaspiro Bioisosteric Replacement label_piperidine Piperidine-Containing Drug Candidate label_diazaspiro Diazaspiro[3.5]nonane Analogue

Caption: Bioisosteric replacement of a piperidine core with a diazaspiro[3.5]nonane scaffold.

Comparative Physicochemical Profile

The primary motivation for bioisosteric replacement is the modulation of a molecule's physicochemical properties to enhance its drug-like characteristics. The diazaspiro[3.5]nonane core offers measurable improvements over traditional piperidine.

Table 1: Calculated Physicochemical Properties of Core Scaffolds

Property Piperidine 2,7-Diazaspiro[3.5]nonane Rationale for Change
Molecular Weight ( g/mol ) 85.15 126.20[7] Increased complexity; acceptable for fragment-based design.
cLogP (Calculated) 1.1 -0.3[7] Significant decrease in lipophilicity, improving solubility prospects.
Topological Polar Surface Area (TPSA) 12.5 Ų 24.1 Ų[7] Increased polarity, aiding solubility and potentially reducing BBB penetration if desired.
Hydrogen Bond Donors 1 2[7] Provides an additional interaction point for target binding or solubility.
Hydrogen Bond Acceptors 1 2[7] Offers more opportunities for polar interactions.

| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | Maintains high saturation, a key feature for escaping "flatland". |

Note: Data for parent scaffolds calculated via PubChem.[7] These values will change upon substitution but demonstrate the core trend.

This shift towards lower lipophilicity and higher polarity is a key advantage in modern drug discovery, where candidates are often optimized to balance potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

Synthesis of a Key Building Block: N-Boc-N'-nosyl-2,7-diazaspiro[3.5]nonane

To be useful, the diazaspiro[3.5]nonane scaffold must be synthetically accessible with orthogonal protecting groups, allowing for selective functionalization of each nitrogen atom. The following protocol describes a robust synthesis adapted from methodologies reported in the literature for related spirocyclic diamines.[9] The strategy relies on the cyclization of a piperidine-derived ditosylate with a protected amine, followed by selective protection of the resulting secondary amines.

Synthesis_Workflow start 1,1-Bis(hydroxymethyl)cyclohexane step1 Tosylation (TsCl, Pyridine) start->step1 step2 Ditosylate Intermediate step1->step2 step3 Cyclization (2-Nitrobenzenesulfonamide, Cs2CO3, DMF) step2->step3 step4 Nosyl-Protected Spirocycle step3->step4 step5 Nosyl Deprotection (Thiophenol, Cs2CO3) step4->step5 step6 Free Spirodiamine step5->step6 step7 Selective Boc Protection (Boc2O, Et3N) step6->step7 end Orthogonally Protected Building Block step7->end

Caption: Workflow for the synthesis of an orthogonally protected diazaspiro[3.5]nonane.

Protocol 3.1: Synthesis of tert-butyl 7-(2-nitrophenylsulfonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Expertise & Causality: This protocol employs a 2-nitrobenzenesulfonamide (nosyl) group for the initial cyclization and protection. The nosyl group is highly effective for protecting secondary amines and can be cleaved under mild conditions (thiophenol) that will not affect the subsequently introduced Boc group, thus ensuring orthogonality.

Materials & Reagents:

  • 1,1-Bis(hydroxymethyl)cyclohexane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, Dichloromethane (DCM)

  • 2-Nitrobenzenesulfonamide

  • Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF)

  • Thiophenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, etc.)

Step-by-Step Methodology:

Part A: Synthesis of Cyclohexane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) (Ditosylate Intermediate)

  • Dissolve 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by pouring it into ice-cold 1M HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or silica gel chromatography to yield the ditosylate as a white solid.

Part B: Synthesis of 7-(2-nitrophenylsulfonyl)-2,7-diazaspiro[3.5]nonane (Nosyl-Protected Spirocycle)

  • To a solution of 2-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF, add cesium carbonate (3.0 eq).

  • Add the ditosylate intermediate from Part A (1.05 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 18 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography (Ethyl Acetate/Hexanes gradient) to obtain the nosyl-protected spirocycle.

Part C: Synthesis of 2,7-Diazaspiro[3.5]nonane (Free Spirodiamine)

  • Dissolve the nosyl-protected spirocycle (1.0 eq) from Part B in DMF.

  • Add cesium carbonate (2.0 eq) and thiophenol (1.5 eq).

  • Stir at room temperature for 3 hours.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) to remove thiophenol.

  • Extract the aqueous layers with ethyl acetate. Combine all organic layers, wash with brine, dry, and concentrate to yield the crude free diamine, which is often used directly in the next step.

Part D: Selective Boc Protection

  • Dissolve the crude free diamine (1.0 eq) from Part C in DCM.

  • Add triethylamine (1.2 eq). Cool the mixture to 0 °C.

  • Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 30 minutes. Rationale: Slow addition at low temperature favors mono-protection of the less-hindered azetidine nitrogen.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by silica gel chromatography to yield the final orthogonally protected building block.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. Expected NMR spectra would show characteristic peaks for the Boc group (~1.4 ppm) and the aromatic nosyl group (if still present), along with aliphatic signals for the spirocyclic core.[10]

Protocol: Incorporation via Buchwald-Hartwig Amination

Once the protected building block is synthesized, it can be incorporated into a target molecule. Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, ideal for coupling the secondary amine of the diazaspiro[3.5]nonane to an aryl halide.[11]

Expertise & Causality: This protocol utilizes the free secondary amine of the piperidine ring on the Boc-protected spirocycle. The Boc group on the azetidine nitrogen is stable to these conditions. A palladium catalyst with a specialized phosphine ligand (e.g., XPhos) is chosen for its high efficiency in coupling with sterically hindered secondary amines.

Incorporation_Workflow start Aryl Halide (Ar-X) + Boc-Protected Spiroamine step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start->step1 step2 Crude Coupled Product step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 step4 Boc-Protected Final Product step3->step4 step5 Optional: Boc Deprotection (TFA or HCl) step4->step5 end Final Target Molecule step5->end

Caption: General workflow for coupling the diazaspiro-nonane building block to an aryl halide.

Protocol 4.1: General Procedure for C-N Coupling

Materials & Reagents:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (from Protocol 3.1)

  • Aryl halide (bromide or chloride, 1.0 eq)

  • Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)

  • XPhos (Ligand, ~5 mol%)

  • Sodium tert-butoxide (NaOtBu, base, 1.4 eq)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the Boc-protected spiroamine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by silica gel chromatography to yield the coupled product.

Self-Validation: Successful coupling can be confirmed by LC-MS, observing the disappearance of starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR will show the appearance of aromatic signals corresponding to the coupled aryl group.

Applications and Case Studies

The utility of azaspirocyclic scaffolds is not merely theoretical. They have been successfully employed in various drug discovery programs.

  • GPR119 Agonists: Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[12][13] The spirocyclic core was crucial for achieving the desired potency and pharmacokinetic profile.[13]

  • CNS Drug Discovery: The ability to modulate polarity and lipophilicity while maintaining a rigid 3D structure makes these scaffolds attractive for central nervous system (CNS) targets, where blood-brain barrier penetration is a key design challenge.[14][15][16]

  • PARP Inhibitors: Diazaspiro cores have been explored as bioisosteres for piperazine in the framework of PARP inhibitors like Olaparib, demonstrating that the scaffold can successfully mimic the geometry of established heterocycles while altering biological outcomes.[17]

Conclusion

The diazaspiro[3.5]nonane scaffold represents a mature and validated tool for medicinal chemists seeking to overcome the inherent limitations of the traditional piperidine ring. Its incorporation provides a strategic pathway to enhance molecular three-dimensionality, improve physicochemical properties, and block common sites of metabolism. The robust and scalable synthetic routes, including those for orthogonally protected building blocks, have lowered the barrier to entry for its widespread adoption. By leveraging this advanced scaffold, researchers can expand into novel chemical space and develop drug candidates with superior potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Spirocyclic Piperidine Bioisostere. Enamine.
  • 2,7-Diazaspiro[3.5]nonane.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Thieme Connect.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • How biopharmaceutical drug substances use the nose as a p
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.
  • Molecular Generation for CNS Drug Discovery and Design.

Sources

Application Notes and Protocols for N-Alkylation and N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen bonds is a cornerstone of molecular synthesis. This guide provides an in-depth exploration of two fundamental transformations: N-alkylation and N-arylation. Moving beyond simple procedural lists, this document elucidates the underlying principles governing these reactions, offering field-proven insights to empower scientists in the rational design and execution of their synthetic strategies.

Section 1: N-Alkylation of Amines — Strategies and Mechanistic Considerations

N-alkylation, the formation of a C-N bond where the carbon atom is sp³-hybridized, is a ubiquitous transformation in organic synthesis. The choice of method is dictated by factors such as substrate scope, functional group tolerance, and desired selectivity. Here, we dissect three prevalent strategies: classical direct alkylation, reductive amination, and transition-metal-catalyzed alkylation using alcohols.

Direct Alkylation with Alkyl Halides

This classical SN2 approach involves the reaction of an amine with an alkyl halide or sulfonate.[1][2] While conceptually straightforward, its practical application requires careful control to mitigate common pitfalls, primarily over-alkylation.

Causality Behind Experimental Choices:

  • Substrate Reactivity: The success of this method hinges on the electrophilicity of the alkylating agent and the nucleophilicity of the amine. The reactivity order for the leaving group is typically I > Br > Cl > OTs.[1]

  • Base Selection: A base is crucial to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred for their ease of removal and to avoid side reactions.[3]

  • Solvent Effects: Polar aprotic solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are ideal as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus accelerating the SN2 reaction.[3]

  • Controlling Selectivity: To favor mono-alkylation, the alkyl halide is typically added dropwise to a solution containing an excess of the amine.[2] This ensures that the electrophile is more likely to encounter the starting primary amine rather than the more nucleophilic secondary amine product.

Protocol 1: Mono-N-Alkylation of Aniline with Benzyl Bromide

Objective: To synthesize N-benzylaniline with high selectivity.

Materials:

  • Aniline (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add aniline (1.0 eq.) and potassium carbonate (2.0 eq.). Add acetonitrile to create a stirrable suspension.

  • Reagent Addition: Begin vigorous stirring and add benzyl bromide (1.05 eq.) dropwise to the mixture at room temperature over 15-20 minutes.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 60-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of aniline.[2]

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure N-benzylaniline.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a powerful, one-pot method for N-alkylation that converts a carbonyl group (aldehyde or ketone) and an amine into a secondary or tertiary amine.[4] The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ.[4][5] This method offers excellent control over the degree of alkylation, as the imine forms only once on a given amine, preventing the over-alkylation issues common with alkyl halides.[6]

Causality Behind Experimental Choices:

  • Reducing Agent Selection: The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a very common and mild reagent, particularly effective in acidic to neutral conditions. It is often the reagent of choice for its selectivity.[2][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH (around 5-6), which favors iminium ion formation. However, it is toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl. Therefore, the imine formation must be allowed to go to completion before its addition.[2][8]

  • Solvent and pH: The reaction is typically carried out in solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).[2][7] A slightly acidic medium is often beneficial for imine formation.

Protocol 2: N-Alkylation of a Primary Amine via Reductive Amination

Objective: To synthesize N-benzyl-4-methoxyaniline from p-anisidine and benzaldehyde.

Materials:

  • p-Anisidine (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask with stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve p-anisidine (1.0 eq.) and benzaldehyde (1.1 eq.) in DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2] The use of a dehydrating agent like magnesium sulfate (MgSO₄) can be beneficial for less reactive carbonyls.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An initial exothermic reaction may be observed.

  • Reaction Completion: Continue stirring at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 3-12 hours).[2]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the residue by flash column chromatography.

Workflow for Reductive Amination

G cluster_reactants Reactant Preparation Amine Primary/Secondary Amine Imine_Formation Imine/Iminium Ion Formation (Stir at RT, 1-2h) Amine->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Solvent DCE, DCM, or MeOH Solvent->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Intermediate Workup Aqueous Work-up (Quench, Extract) Reduction->Workup Reducing_Agent Add NaBH(OAc)₃ Reducing_Agent->Reduction Purification Purification (Chromatography) Workup->Purification Product Alkylated Amine Purification->Product

Caption: General workflow for N-alkylation via reductive amination.

Section 2: N-Arylation of Amines — Modern Catalytic Approaches

N-arylation, the formation of a C-N bond with an sp²-hybridized carbon of an aromatic ring, is crucial for synthesizing pharmaceuticals, agrochemicals, and materials.[9] While classical methods like nucleophilic aromatic substitution are limited to activated aryl systems, modern transition-metal-catalyzed reactions have revolutionized this field.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a highly versatile method for coupling amines with aryl halides and triflates.[10][11] Its development has provided a general route to aryl amines under relatively mild conditions.[10]

Causality Behind Experimental Choices:

  • Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]

  • Palladium Source: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or more advanced pre-catalysts that form the active Pd(0) species more efficiently.[12]

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or Josiphos-type ligands) are generally required to promote both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with certain catalyst systems.

  • Aryl Halide Reactivity: The general reactivity trend for the aryl halide is I > Br > OTf > Cl.[12] However, modern catalyst systems show excellent reactivity even with less reactive aryl chlorides.[13]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Ar-X Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido L-Pd(II)(Ar)(NR¹R²) Amine_Coord->PdII_amido HNR¹R², Base RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR¹R² Reactants Ar-X + HNR¹R² Product Ar-NR¹R² Base + Base BaseH + [Base-H]X

Sources

Application Notes & Protocols for the Synthesis of Sigma Receptor (SR) Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sigma receptors (SRs), comprising the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, have emerged as critical targets for therapeutic intervention in a wide array of human diseases, including neurodegenerative disorders, cancer, neuropathic pain, and psychiatric conditions.[1][2] The σ1R, a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER), plays a crucial role in modulating calcium signaling and cellular stress responses.[3][4] The σ2R, identified as the transmembrane protein 97 (TMEM97), is highly expressed in proliferating cancer cells, making it a biomarker and target for oncology.[5] This guide provides a comprehensive overview of the principles and methodologies for the synthesis of SR modulators, intended for researchers, medicinal chemists, and drug development professionals. We will explore core chemical scaffolds, detail robust synthetic protocols, and discuss the essential validation assays required to characterize these promising compounds.

Rationale and Design Principles: The Sigma Receptor Pharmacophore

The successful design of SR modulators hinges on understanding the key structural features—the pharmacophore—that govern ligand binding and subtype selectivity. While SR ligands are structurally diverse, most successful scaffolds are built upon a common ligand-based model, which has been refined by the elucidation of the σ1R crystal structure.[6]

Key Pharmacophoric Elements:

  • A Basic Nitrogen Atom: This is the most critical feature. The nitrogen is typically protonated at physiological pH and forms a crucial ionic bond with a key acidic residue in the binding pocket: Glutamic acid 172 (Glu172) in σ1R and Aspartic acid 29 (Asp29) in σ2R.[5][6][7]

  • Hydrophobic Groups: Ligands typically possess two hydrophobic regions. A primary hydrophobic group is often directly attached or in close proximity to the basic nitrogen, while a secondary, more distal hydrophobic group provides additional binding interactions within the hydrophobic pocket of the receptor.[6]

  • Optimal Spacer Length: The distance and conformation of the linker connecting the basic nitrogen to the secondary hydrophobic group are crucial for determining affinity and selectivity.

This fundamental model has guided the development of numerous ligand classes, including those based on piperidine, arylalkylamine, and various spirocyclic frameworks.[5][7] The strategic modification of these core scaffolds allows for the fine-tuning of affinity and the development of ligands that are either highly selective for one subtype or act as "pan-modulators" with high affinity for both.[1]

Diagram: General Pharmacophore Model for Sigma Receptor Ligands

G cluster_0 Pharmacophore Elements cluster_1 Receptor Binding Pocket N Basic Nitrogen (e.g., Piperidine, Amine) Forms ionic bond H1 Primary Hydrophobic Group N->H1 Proximity Spacer Linker/Spacer (2-4 atoms) N->Spacer Acidic Acidic Residue (Glu172 in σ1R) (Asp29 in σ2R) N->Acidic Ionic Interaction H2 Secondary Hydrophobic Group (Aryl) Spacer->H2 HydrophobicPocket Hydrophobic Pocket H2->HydrophobicPocket Hydrophobic Interaction

Caption: A generalized pharmacophore model for sigma receptor ligands.

Foundational Synthetic Strategies

The construction of SR modulators relies on a toolkit of robust and versatile chemical reactions. The choice of strategy is dictated by the target scaffold, but most syntheses incorporate a few common transformations to assemble the key pharmacophoric elements.

  • N-Alkylation: This is a cornerstone reaction for introducing alkyl or arylalkyl side chains onto a core amine structure (e.g., piperidine, spiro-diamine). The reaction typically involves treating the amine with an appropriate alkyl halide (bromide or chloride) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is invaluable for forming aryl-nitrogen bonds. It is particularly useful for synthesizing ligands where an aromatic ring is directly attached to the core nitrogen atom.[7] The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., SPhos), and a strong base (e.g., t-BuOK).[7]

  • Protecting Group Chemistry: For scaffolds containing multiple reactive nitrogen atoms, such as diazaspiro compounds, the use of a protecting group like tert-butyloxycarbonyl (Boc) is essential.[7] The Boc group selectively blocks one amine, allowing for the controlled modification of the other. It is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions.[7]

  • Modern Synthetic Methodologies: To accelerate reaction times and improve yields, Microwave-Assisted Organic Synthesis (MAOS) has been successfully applied to the preparation of SR modulator libraries.[1][8] This technique allows for rapid heating and precise temperature control, often reducing reaction times from hours to minutes.

Diagram: General Synthetic Workflow

G Start Starting Material (e.g., Boc-protected diamine) Step1 Step 1: Functionalization (e.g., Buchwald-Hartwig or N-Alkylation) Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (e.g., TFA) Intermediate->Step2 Deprotected Deprotected Amine Step2->Deprotected Step3 Step 3: Final Alkylation or Acylation Deprotected->Step3 Final Final SR Modulator Step3->Final Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify

Caption: A representative multi-step workflow for SR modulator synthesis.

Detailed Protocols: Synthesis of Representative SR Modulators

The following protocols provide step-by-step methodologies for the synthesis of SR modulators based on established literature procedures.[7]

Protocol 1: Synthesis of a Diazaspiro[3.5]nonane-Based SR Ligand

This protocol describes a multi-step synthesis starting from a commercially available Boc-protected spiro-diamine, demonstrating the use of Buchwald-Hartwig amination, deprotection, and final N-alkylation.

Step 1: Buchwald-Hartwig Amination of the Protected Diamine

ReagentMWAmountMoles (mmol)Equivalents
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate226.321.0 g4.421.0
Iodobenzene204.011.08 g5.301.2
Pd₂(dba)₃915.7281 mg0.0880.02
SPhos410.47145 mg0.350.08
t-BuOK112.21595 mg5.301.2
Toluene (anhydrous)-20 mL--

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Boc-protected diamine, iodobenzene, Pd₂(dba)₃, SPhos, and t-BuOK.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir overnight.

    • Rationale: The palladium catalyst and SPhos ligand facilitate the C-N bond formation. t-BuOK is a strong, non-nucleophilic base required for the catalytic cycle. Toluene is a suitable high-boiling, non-polar solvent.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-arylated intermediate.

Step 2: N-Boc Deprotection

ReagentAmountPurpose
N-arylated intermediate1.0 gSubstrate
Dichloromethane (DCM)15 mLSolvent
Trifluoroacetic acid (TFA)3 mLDeprotecting agent

Procedure:

  • Dissolve the N-arylated intermediate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.

Step 3: Final N-Alkylation

ReagentMWAmountMoles (mmol)Equivalents
Deprotected amine216.31500 mg2.311.0
(2-Bromoethyl)benzene185.06513 mg2.771.2
Potassium Carbonate (K₂CO₃)138.21638 mg4.622.0
Acetonitrile (ACN)-15 mL--

Procedure:

  • Combine the deprotected amine, (2-bromoethyl)benzene, and K₂CO₃ in a flask.

  • Add acetonitrile and heat the mixture to 50 °C, stirring overnight.

    • Rationale: K₂CO₃ acts as a base to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl bromide. ACN is an excellent solvent for this Sₙ2 reaction.

  • After cooling, filter the mixture to remove K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC to obtain the desired SR modulator.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

Biochemical Characterization and Validation

Synthesizing a compound is only the first step. Its identity as a potent and selective SR modulator must be confirmed through rigorous biochemical and functional assays.

Binding Affinity Assays

The primary method for determining a compound's affinity (Kᵢ) for σ1R and σ2R is the competitive radioligand binding assay.

  • Principle: The assay measures the ability of the synthesized compound (the "competitor") to displace a known high-affinity radioligand from the receptor.

  • σ1R Assay: Typically uses -pentazocine as the radioligand in membrane preparations from tissues or cells expressing σ1R.[9]

  • σ2R Assay: Often uses [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a high concentration of an unlabeled σ1R-selective ligand (e.g., (+)-pentazocine) to mask the σ1R binding sites, ensuring that displacement is measured only at σ2R.[9]

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Compound Exampleσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ2 Kᵢ / σ1 Kᵢ)
Compound 4b[7]2.716.26.0
Compound 5b[7]10.111010.9
PRE-084 (Agonist)~2.2>10,000>4500
DTG (Non-selective)~15~15~1
Functional Assays: Distinguishing Agonists from Antagonists

Determining whether a ligand activates (agonist) or blocks (antagonist) the receptor is crucial.

  • Phenytoin Allosteric Modulation Assay (for σ1R): This assay leverages the fact that phenytoin, an allosteric modulator of σ1R, potentiates the binding of σ1R agonists but not antagonists.[7][10][11] If the Kᵢ value of a test compound increases in the presence of phenytoin, it is classified as an agonist.[7]

  • Cellular and In Vivo Assays: A compound's functional activity can be confirmed in biological systems. For instance, a σ1R antagonist will block the neuroprotective or anti-amnesic effects of a known σ1R agonist like PRE-084 in cellular or animal models.[7][12] Conversely, a σ1R agonist can reverse the effects induced by an antagonist.[7]

Mechanism of Action and Signaling Pathways

SR modulators exert their effects by influencing complex intracellular signaling networks.

The σ1R resides at the mitochondria-associated ER membrane (MAM), where it acts as a chaperone. In its resting state, it is often complexed with another chaperone, BiP. Upon stimulation by an agonist ligand or cellular stress, σ1R dissociates from BiP and translocates to interact with various client proteins, most notably ion channels.[4][12]

  • Agonist Action: σ1R agonists typically potentiate the activity of ligand-gated ion channels like the NMDA receptor and IP₃ receptor, while inhibiting voltage-gated ion channels (Ca²⁺, K⁺, Na⁺).[3] This modulation of calcium homeostasis and neuronal excitability underlies the neuroprotective and cognitive-enhancing effects of σ1R agonists.[3][12]

  • Antagonist Action: Antagonists block these agonist-induced effects. In the context of cancer, σ2R agonists have been shown to induce apoptosis, while σ1R antagonists can also inhibit tumor survival.[3][5][9]

Diagram: σ1 Receptor Signaling Cascade

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Plasma Membrane / Other Organelles BiP BiP Chaperone s1r_complex σ1R-BiP Complex (Inactive State) BiP->s1r_complex s1r_active Active σ1R s1r_complex->s1r_active Dissociation ip3r IP3 Receptor s1r_active->ip3r Modulates Ca2+ Signaling ion_channel Ion Channels (K+, Ca2+, NMDA-R) s1r_active->ion_channel Modulates Ion Channels Outcome Cellular Outcomes: - Neuroprotection - Neurite Outgrowth - Synaptic Plasticity ip3r->Outcome ion_channel->Outcome Agonist σ1R Agonist (e.g., PRE-084) Agonist->s1r_complex Antagonist σ1R Antagonist (e.g., BD-1063) Antagonist->s1r_active Blocks Action CellStress Cellular Stress (e.g., ER Ca2+ depletion) CellStress->s1r_complex

Caption: Simplified signaling pathway of the σ1 receptor.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). ACS Chemical Neuroscience.
  • Sigma Receptors. (n.d.). Sigma-Aldrich.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry.
  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (2019). Frontiers in Physiology.
  • Synthesis of a drug discovery library for the identification of sigma receptors modul
  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology.
  • The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews.
  • Sigma receptor. (n.d.). Wikipedia.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021).
  • Design and Synthesis of Selective Sigma Ligands. (n.d.). ProQuest.
  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019).
  • Sigma-1 receptor. (n.d.). Wikipedia.
  • UPLC-MS/MS method for the quantification of MCI-77, a novel sigma-1 receptor ligand, and its application to pharmacokinetic studies. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022).
  • Synthesis of a drug discovery library for the identification of sigma receptors modul

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your overall yield. Our approach is grounded in mechanistic principles and validated by practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is a common synthetic route for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, and what are the critical steps affecting yield?

A prevalent and effective strategy for synthesizing the 2,7-diazaspiro[3.5]nonane core involves a multi-step sequence that typically starts from a commercially available piperidine derivative. A key intermediate in many approaches is N-Boc-3-piperidone. The general pathway can be visualized as a sequence of protection, reductive amination, cyclization, and deprotection/functionalization steps.

The overall yield is highly dependent on the efficiency of two critical transformations: the reductive amination to form the azetidine ring precursor and the subsequent intramolecular cyclization to construct the spirocyclic core. Inefficient purification at intermediate stages can also lead to significant material loss.

Synthetic_Workflow cluster_0 Piperidine Core Functionalization cluster_1 Azetidine Ring Formation cluster_2 Spirocyclization cluster_3 Final Product Formation N-Boc-3-piperidone N-Boc-3-piperidone Reductive_Amination Reductive Amination (e.g., with aminoacetonitrile) N-Boc-3-piperidone->Reductive_Amination Intermediate_A N-Boc-3-((cyanomethyl)amino)piperidine Reductive_Amination->Intermediate_A Reduction_and_Cyclization Reduction of Nitrile & Intramolecular Cyclization Intermediate_A->Reduction_and_Cyclization Spiro_Diamine tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Reduction_and_Cyclization->Spiro_Diamine Benzylation Benzylation of N7 Spiro_Diamine->Benzylation Final_Product Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Benzylation->Final_Product

Caption: Generalized synthetic workflow for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Troubleshooting Guide

Scenario 1: Low Yield in the Reductive Amination Step

Question: I am seeing a low yield during the reductive amination of N-Boc-3-piperidone with an amine. What are the likely causes and how can I improve this?

Answer: Low yields in reductive amination are often due to several factors: incomplete imine formation, undesired side reactions of the starting materials, or inefficient reduction of the imine intermediate.[1]

  • Causality & Explanation: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. The pH of the reaction is critical; slightly acidic conditions (pH 4-6) are generally optimal to facilitate carbonyl protonation and subsequent dehydration, without significant acid-catalyzed side reactions.[2] The choice of reducing agent is also paramount. Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting ketone, while others, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are milder and more selective for the imine.[1]

  • Recommended Protocol & Optimization:

    • pH Control: Buffer the reaction mixture using acetic acid. A common practice is to use a slight excess of the amine salt or add a controlled amount of a weak acid.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice for one-pot reductive aminations as it is less basic and more selective than other borohydrides.[1]

    • Stepwise vs. One-Pot: If a one-pot reaction is failing, consider a stepwise approach. First, form the imine in a suitable solvent like methanol or ethanol, and after confirming its formation (e.g., by TLC or NMR), add the reducing agent.[3]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The reaction is typically run at room temperature.

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydrideHigh selectivity for imines over ketones.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, good solubility for reactants.
pH Slightly acidic (e.g., with acetic acid)Catalyzes imine formation.[2]
Temperature 0 °C to Room TemperatureBalances reaction rate and stability.

Scenario 2: Inefficient Intramolecular Cyclization

Question: The formation of the spirocyclic diamine from the linear precursor is sluggish and gives a low yield. What can I do to promote the cyclization?

Answer: The intramolecular cyclization to form the azetidine ring of the diazaspiro[3.5]nonane system can be challenging due to ring strain. The success of this step often depends on the choice of the base, solvent, and reaction temperature.

  • Causality & Explanation: This step is typically an intramolecular nucleophilic substitution. A common strategy involves a precursor with a primary amine that displaces a leaving group (e.g., a tosylate or mesylate) on a carbon chain attached to the piperidine ring. The reaction is often performed under conditions that favor intramolecular over intermolecular reactions, such as high dilution.

  • Recommended Protocol & Optimization:

    • Choice of Base: A non-nucleophilic, strong base is often required to deprotonate the amine without competing in the substitution reaction. Examples include potassium carbonate or sodium hydride.

    • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction.

    • High Dilution Principle: To minimize polymerization and other intermolecular side reactions, the reaction should be run at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a heated solution of the base and solvent.

    • Temperature: Heating is often necessary to overcome the activation energy for ring formation. A temperature range of 70-100 °C is a good starting point, but this should be optimized based on the specific substrate.[4]

Cyclization_Factors cluster_main Factors Influencing Intramolecular Cyclization cluster_conditions Reaction Conditions Yield Improved Yield Base Appropriate Base (e.g., K2CO3) Base->Yield Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Yield Concentration High Dilution Concentration->Yield Temperature Optimal Temperature Temperature->Yield

Caption: Key factors for optimizing intramolecular cyclization yield.

Scenario 3: Difficulty in Purification of the Final Product

Question: My final product, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is difficult to purify. I observe persistent impurities in the NMR spectrum.

Answer: Purification challenges with the final product often stem from incomplete reactions or the presence of structurally similar byproducts.

  • Causality & Explanation: Common impurities can include unreacted starting materials (e.g., the spirocyclic diamine or benzyl bromide) or over-alkylated products. The polarity of the desired product is often similar to these impurities, making separation by standard column chromatography challenging.

  • Recommended Protocol & Optimization:

    • Reaction Monitoring: Ensure the reaction goes to completion by TLC or LC-MS to minimize unreacted starting material.

    • Stoichiometry Control: Use a controlled amount of the benzylating agent (e.g., 1.05-1.1 equivalents of benzyl bromide) to reduce the chance of di-benzylation, especially if the Boc-protecting group is inadvertently removed.

    • Aqueous Workup: A thorough aqueous workup can help remove some impurities. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove acidic byproducts, while a brine wash helps to remove water-soluble impurities.[5]

    • Chromatography:

      • Column Gradient: Use a shallow gradient during silica gel column chromatography. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to suppress tailing of the amine product) is often effective.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral alumina or a C18 reversed-phase column.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective final purification step.

Purification StepKey ConsiderationPurpose
Aqueous Workup Use of mild base (e.g., NaHCO₃)Remove acidic impurities.[5]
Column Chromatography Shallow gradient, consider adding triethylamineSeparate product from closely related impurities.
Crystallization Screen various solvent systemsHigh purity final product.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Preparation of phenyl-, benzyl-, carboxylate- and... ResearchGate. [Link]

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  • Solid-phase synthesis of trisubstituted benzo[6][7]-diazepin-5-one derivatives. PubMed. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH. [Link]

  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis method for N-Boc-3-piperidone. Eureka | Patsnap. [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Solid phase synthesis of diazepam binding inhibitor fragments 32-38 and 45-50 on a flexible butanediol dimethacrylate crosslinke. Indian Academy of Sciences. [Link]

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  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

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  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate. DalSpace. [Link]

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  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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  • Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. PubMed. [Link]

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Common side products in the synthesis of 2,7-diazaspiro[3.5]nonane and how to avoid them.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable spirocyclic diamine. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are both efficient and successful.

Introduction to the Synthetic Challenge

2,7-Diazaspiro[3.5]nonane is a key building block in medicinal chemistry, prized for its rigid, three-dimensional structure. However, its synthesis, which involves the construction of both a four-membered azetidine ring and a six-membered piperidine ring around a central spirocyclic carbon, is not without its challenges. The formation of strained rings and the use of protecting groups can lead to a variety of side products, impacting yield and purity. This guide will walk you through the common pitfalls and provide actionable solutions.

A prevalent synthetic strategy for 2,7-diazaspiro[3.5]nonane involves a multi-step sequence starting from a protected 4-piperidone derivative. The following sections are structured to address issues that may arise during the key transformations in such a synthesis.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side products I should expect during the synthesis of 2,7-diazaspiro[3.5]nonane?

The most frequently encountered side products can be categorized based on the synthetic stage:

  • Oligomeric and Polymeric Byproducts: These arise from intermolecular reactions competing with the desired intramolecular cyclizations, particularly during the formation of the azetidine ring.

  • Incompletely Cyclized Intermediates: If the cyclization reactions do not go to completion, you may isolate starting materials or partially formed, acyclic intermediates.

  • Products of Incomplete Deprotection: When using protecting groups such as benzyl (Bn) or tert-butyloxycarbonyl (Boc), incomplete removal will result in the corresponding N-protected 2,7-diazaspiro[3.5]nonane derivatives.

  • Over-reduction Products: During deprotection steps, particularly catalytic hydrogenation to remove a benzyl group, other reducible functional groups in the molecule may be unintentionally modified.

FAQ 2: My yield of the final product is consistently low. What are the likely causes?

Low yields can often be attributed to a combination of factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. For instance, high concentrations can favor intermolecular side reactions leading to oligomers.

  • Reagent Quality: The purity of starting materials and reagents, especially the base and catalysts, can significantly impact the reaction outcome.

  • Inefficient Purification: The final product and intermediates can be challenging to purify due to their polarity and potential for co-elution with side products.

FAQ 3: How can I confirm the identity of my desired product and differentiate it from side products?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The unique symmetry of the 2,7-diazaspiro[3.5]nonane core will be evident in the number and splitting patterns of the signals. Side products will exhibit distinct spectral features.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the levels of impurities.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of 2,7-diazaspiro[3.5]nonane, based on a representative synthetic route starting from N-protected 4-piperidone.

Troubleshooting Issue 1: Formation of Oligomeric Byproducts During Azetidine Ring Formation

Scenario: After the reaction to form the spiro-azetidine ring, you observe multiple spots on TLC and the mass spectrum shows peaks corresponding to dimers or higher oligomers.

Causality: The formation of the strained four-membered azetidine ring can be kinetically challenging. If the concentration of the reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear or cyclic oligomers.

Avoidance and Mitigation Strategies:

  • High Dilution Conditions: Running the cyclization reaction at a lower concentration (e.g., 0.01-0.05 M) can significantly favor the intramolecular pathway.

  • Slow Addition of Reagents: Adding one of the key reagents dropwise over an extended period can help maintain a low instantaneous concentration, further discouraging oligomerization.

  • Optimization of Reaction Temperature: Lowering the reaction temperature may favor the desired intramolecular cyclization, although this may require longer reaction times.

Experimental Protocol: Azetidine Ring Formation Under High Dilution

  • Set up a reaction vessel with a reflux condenser and a dropping funnel.

  • Charge the vessel with the bulk of the solvent.

  • Dissolve the piperidone-derived precursor in a portion of the solvent and place it in the reaction vessel.

  • Dissolve the cyclizing agent (e.g., a dihaloalkane) in the remaining solvent and place it in the dropping funnel.

  • Heat the reaction mixture to the desired temperature.

  • Add the cyclizing agent from the dropping funnel to the reaction mixture dropwise over a period of 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

Diagram: Competing Pathways in Azetidine Ring Formation

G A Piperidone Precursor + Cyclizing Agent B Desired Intramolecular Cyclization A->B High Dilution D Undesired Intermolecular Reaction A->D High Concentration C Spiro-azetidine (Product) B->C E Dimer/Oligomer (Side Product) D->E

Caption: Intramolecular vs. Intermolecular Cyclization Pathways.

Troubleshooting Issue 2: Incomplete Deprotection of Benzyl or Boc Groups

Scenario: After the deprotection step, your NMR spectrum shows a mixture of the desired product and the N-protected starting material.

Causality:

  • N-Benzyl Deprotection (Hydrogenolysis): The catalyst (e.g., Palladium on carbon) may be poisoned or deactivated. The reaction conditions (hydrogen pressure, temperature, solvent) may not be optimal for complete removal of the benzyl group, which can be stubborn.

  • N-Boc Deprotection (Acidolysis): The acid concentration may be insufficient, or the reaction time too short for complete cleavage of the Boc group. Steric hindrance around the nitrogen atom can also slow down the reaction.

Avoidance and Mitigation Strategies:

For N-Benzyl Deprotection:

  • Catalyst Quality and Loading: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve the reaction rate.

  • Optimize Hydrogen Pressure: If using a balloon of hydrogen is ineffective, consider performing the reaction in a Parr shaker under higher hydrogen pressure (e.g., 50 psi).

  • Solvent Choice: Acidic conditions can sometimes facilitate N-benzyl deprotection. Using a protic solvent like ethanol with a catalytic amount of acetic acid can be beneficial.

For N-Boc Deprotection:

  • Acid Concentration and Stoichiometry: Ensure a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane for TFA, dioxane or methanol for HCl).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and extend the reaction time if necessary. Gentle warming may be required for sterically hindered substrates.

Experimental Protocol: Robust N-Boc Deprotection

  • Dissolve the N-Boc protected 2,7-diazaspiro[3.5]nonane derivative in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. If the reaction is not complete, add more TFA and continue stirring.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

Diagram: Troubleshooting Deprotection

G Start N-Protected Product Incomplete Incomplete Deprotection Start->Incomplete Bn N-Benzyl Incomplete->Bn Protecting Group? Boc N-Boc Incomplete->Boc Protecting Group? Bn_Sol Increase Catalyst Load Optimize H2 Pressure Add Acidic Co-solvent Bn->Bn_Sol Boc_Sol Increase Acid Conc. Extend Reaction Time Gentle Warming Boc->Boc_Sol Complete Complete Deprotection Bn_Sol->Complete Boc_Sol->Complete

Caption: Decision tree for troubleshooting incomplete deprotection.

Part 3: Data Summary and Purification

Table 1: Common Side Products and Their Characteristics
Side Product TypeTypical Mass Spec SignatureKey NMR FeaturesRecommended Purification Method
Oligomers/Dimers M+n(Monomer Unit)Complex, overlapping signals in the aliphatic region.Column chromatography with a polar solvent system; may require reverse-phase HPLC for closely related oligomers.
Incomplete Cyclization Mass of acyclic precursor.Presence of signals corresponding to the unreacted functional groups (e.g., -CH₂-X where X is a leaving group).Standard column chromatography.
N-Benzyl Protected M+90 (mass of benzyl group)Aromatic signals around 7.2-7.4 ppm and a benzylic singlet around 3.5-3.7 ppm.Flash chromatography; recrystallization of the salt form.
N-Boc Protected M+100 (mass of Boc group)A characteristic singlet for the tert-butyl protons around 1.4-1.5 ppm.Flash chromatography.
General Purification Protocol for 2,7-Diazaspiro[3.5]nonane Dihydrobromide

Due to the polar nature of the final diamine, it is often advantageous to isolate and purify it as a salt, such as the dihydrobromide or dihydrochloride.

  • After the final deprotection and work-up, dissolve the crude product in a minimal amount of a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HBr in acetic acid or ethereal HCl until the pH is acidic.

  • Stir the mixture at 0 °C for 30-60 minutes to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If necessary, recrystallize the salt from a solvent system such as ethanol/diethyl ether.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.[Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.[Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • 2,7-Diazaspiro[3.5]nonane. PubChem.[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed.[Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.[Link]

  • 1-benzylpiperazine. Organic Syntheses.[Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides.[Link]

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.[Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Technical Support Center: Purification of Polar Diazaspiro Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar diazaspiro intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this important class of compounds. The inherent polarity and structural complexity of diazaspirocycles often present significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your purification endeavors.

Understanding the Core Challenges

Polar diazaspiro intermediates are characterized by the presence of multiple nitrogen atoms within a spirocyclic framework, often leading to high polarity, aqueous solubility, and a propensity for strong interactions with stationary phases in chromatography. These characteristics can result in poor peak shape, low recovery, and difficulty in separating closely related impurities.[1][2] This guide will address these challenges head-on, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my polar diazaspiro intermediate streaking or showing poor peak shape on a standard silica gel column?

A1: This is a common issue arising from the strong interaction between the basic nitrogen atoms of your diazaspiro compound and the acidic silanol groups on the surface of the silica gel.[3] This interaction can lead to irreversible adsorption, tailing peaks, and even on-column degradation.[4]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective initial step is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[3]

    • Triethylamine (TEA): Add 0.1-1.0% TEA to your eluent.[3][5]

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component of your mobile phase.[3]

  • Stationary Phase Selection:

    • Deactivated Silica: Use silica gel that has been end-capped or "deactivated" to reduce the number of free silanol groups.

    • Alumina (Basic or Neutral): Consider using basic or neutral alumina as an alternative stationary phase, which is less acidic than silica.

    • Amine-Functionalized Silica: For highly basic compounds, amine-functionalized silica can provide better peak shape and recovery.[3]

Q2: My polar diazaspiro intermediate is highly water-soluble. How can I effectively purify it using liquid chromatography?

A2: High water solubility can make traditional normal-phase chromatography challenging. In this case, reversed-phase high-performance liquid chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable techniques.

  • Reversed-Phase HPLC (RP-HPLC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. For polar amines, using a mobile phase with a basic modifier is crucial to achieve good peak shape.[3] A combination of water and acetonitrile or methanol with an additive like ammonium bicarbonate can be effective.[3]

  • HILIC: HILIC is an excellent alternative for very polar compounds that have little or no retention on reversed-phase columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

Q3: I am struggling to obtain crystals of my polar diazaspiro intermediate. What crystallization techniques can I try?

A3: Crystallization of highly polar molecules can be challenging due to their strong interactions with solvents. Here are several strategies to try:

  • Solvent Selection:

    • Polar Solvents: Start with polar solvents like ethanol, methanol, or water.[6] If your compound is soluble in a hot polar solvent and less soluble when cold, slow cooling can yield crystals.[6]

    • Mixed Solvent Systems: Dissolve your compound in a minimal amount of a polar solvent where it is highly soluble, and then slowly add a less polar "anti-solvent" (e.g., dichloromethane, ethyl acetate, or heptane) until the solution becomes slightly turbid.[6] Allow this mixture to stand undisturbed.

  • Vapor Diffusion: Dissolve your compound in a polar solvent and place it in a vial. Place this vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, inducing crystallization.[7]

  • Inducing Crystallization: If crystals are slow to form, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7][8]

    • Seeding: Add a tiny crystal of your compound (if you have one) to the saturated solution to initiate crystal growth.[7]

    • Cooling: Placing the solution in a refrigerator or ice bath can promote crystallization once it has reached room temperature.[7][8]

Q4: My diazaspiro intermediate is a racemic mixture. How can I separate the enantiomers?

A4: Chiral separation is critical in pharmaceutical development.[9] For diazaspiro intermediates, several approaches can be employed:

  • Chiral HPLC: This is a powerful and widely used method.[9][10]

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including those with amine functionalities.[9][11]

  • Diastereomeric Salt Formation:

    • React the racemic diazaspiro amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

    • These diastereomers have different physical properties (like solubility) and can often be separated by crystallization.[12]

    • After separation, the chiral amine can be liberated by treatment with a base.

  • Derivatization with a Chiral Auxiliary:

    • React the racemic amine with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatography (e.g., silica gel).[10][13]

    • The chiral auxiliary can then be cleaved to yield the pure enantiomers.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Potential Cause Solution
No compound eluting from the column 1. Compound is irreversibly adsorbed to the stationary phase. 2. Incorrect mobile phase composition (not polar enough). 3. Compound decomposed on the column.1. Use a mobile phase with a basic modifier (e.g., TEA, NH4OH).[3] 2. Gradually increase the polarity of the eluent. 3. Test compound stability on a TLC plate with a small amount of silica.[4] Consider a less acidic stationary phase like alumina.
Broad peaks or significant tailing Strong interaction with the stationary phase.Add a basic modifier to the mobile phase.[3][5] Use a deactivated silica or an alternative stationary phase.
Poor separation of closely related impurities Insufficient resolution of the chromatographic system.1. Optimize the mobile phase composition with a shallower gradient. 2. Try a different stationary phase (e.g., C18, Phenyl, Cyano). 3. For chiral impurities, use a chiral stationary phase.[9]
Low recovery of the compound 1. Irreversible adsorption. 2. Compound precipitation in the column.1. Add a basic modifier to the mobile phase.[3] 2. Ensure your compound is fully soluble in the mobile phase. You may need to adjust the solvent composition.
Crystallization Troubleshooting
Problem Potential Cause Solution
Compound "oils out" instead of crystallizing The solution is too supersaturated, or the temperature change is too rapid.1. Add a small amount of the solvent your compound is dissolved in to reduce saturation. 2. Allow the solution to cool more slowly. 3. Try a different solvent system.
Formation of very fine needles or powder Rapid crystallization due to too many nucleation sites or high supersaturation.1. Slow down the crystallization process (slower cooling, slower diffusion of anti-solvent). 2. Filter the hot solution to remove any particulate matter that could act as nucleation sites.
No crystals form after an extended period 1. The solution is not sufficiently saturated. 2. High energy barrier for nucleation.1. Slowly evaporate some of the solvent to increase the concentration.[6] 2. Try to induce crystallization by scratching the flask or adding a seed crystal.[7][8]
Impure crystals 1. Impurities are co-crystallizing with your product. 2. Solvent is trapped within the crystal lattice.1. Recrystallize the material. You may need to use a different solvent system for the second crystallization. 2. Ensure the crystals are dried thoroughly under vacuum.

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Diazaspiro Intermediate on Silica Gel

Objective: To purify a polar diazaspiro intermediate using flash chromatography with a modified mobile phase.

Materials:

  • Crude diazaspiro intermediate

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Start with a mobile phase of 95:5 DCM:MeOH.

    • If the spot remains at the baseline or streaks, add 0.5-1% TEA to the mobile phase.

    • Adjust the DCM:MeOH ratio to achieve a retention factor (Rf) of 0.2-0.3 for your target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude intermediate in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase determined by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (increase the percentage of MeOH) to elute your compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Crystallization of a Polar Diazaspiro Intermediate by Vapor Diffusion

Objective: To obtain high-quality crystals of a polar diazaspiro intermediate.

Materials:

  • Purified diazaspiro intermediate

  • A polar solvent in which the compound is soluble (e.g., Methanol, Ethanol)

  • A less polar, more volatile anti-solvent (e.g., Diethyl ether, Dichloromethane)

  • Small vial (e.g., 2 mL)

  • Larger jar with a tight-fitting lid

Procedure:

  • Dissolve the purified diazaspiro intermediate in a minimal amount of the polar solvent in the small vial.

  • Place the small, open vial inside the larger jar.

  • Add the anti-solvent to the larger jar, ensuring the level is below the top of the small vial.

  • Seal the larger jar tightly.

  • Allow the setup to stand undisturbed in a location with a stable temperature.

  • Crystals should form in the small vial over several hours to days as the anti-solvent vapor slowly diffuses into the compound solution.

Visualizing Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start: Crude Polar Diazaspiro Intermediate check_solubility Assess Solubility start->check_solubility is_water_soluble High Water Solubility? check_solubility->is_water_soluble is_organic_soluble Soluble in Organic Solvents? check_solubility->is_organic_soluble is_water_soluble->is_organic_soluble No rp_hplc Reversed-Phase HPLC (with basic modifier) is_water_soluble->rp_hplc Yes hilich HILIC is_water_soluble->hilich Yes normal_phase Normal-Phase Flash Chromatography is_organic_soluble->normal_phase Yes check_chirality Is Chiral Separation Required? is_organic_soluble->check_chirality No rp_hplc->check_chirality hilich->check_chirality modify_np Add Basic Modifier (e.g., TEA, NH4OH) normal_phase->modify_np modify_np->check_chirality chiral_hplc Chiral HPLC check_chirality->chiral_hplc Yes diastereomeric_salt Diastereomeric Salt Crystallization check_chirality->diastereomeric_salt Yes end_purified Pure Intermediate check_chirality->end_purified No chiral_hplc->end_purified diastereomeric_salt->end_purified

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Problem with Column Chromatography issue Identify Issue start->issue no_elution No Compound Eluting issue->no_elution No Elution bad_peak Poor Peak Shape (Tailing/Streaking) issue->bad_peak Bad Peak poor_sep Poor Separation issue->poor_sep Poor Sep. cause_no_elution Cause: Strong Adsorption no_elution->cause_no_elution cause_bad_peak Cause: Acid-Base Interaction bad_peak->cause_bad_peak cause_poor_sep Cause: Insufficient Resolution poor_sep->cause_poor_sep solution_modifier Add Basic Modifier (TEA/NH4OH) cause_no_elution->solution_modifier solution_station Change Stationary Phase (Alumina, Amine-Silica) cause_no_elution->solution_station cause_bad_peak->solution_modifier solution_gradient Optimize Mobile Phase/ Gradient cause_poor_sep->solution_gradient end Successful Purification solution_modifier->end Resolved solution_station->end Resolved solution_gradient->end Resolved

Caption: Troubleshooting workflow for column chromatography.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • ACS Publications. (2025, February 5). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential.
  • NIH Public Access. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • NIH Public Access. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
  • NIH Public Access. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides | Request PDF.
  • University of California, Berkeley. (n.d.). How to Grow Crystals.
  • IntechOpen. (n.d.). (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
  • ResearchGate. (n.d.). Synthesis of Six-Membered Spiro Azacyclic Oxindole Derivatives via a One-Pot Process of Umpolung Allylation/Aza-Prins Cyclization.
  • ResearchGate. (n.d.). (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal.
  • PubMed. (2023, November 19). Challenges and solutions for the downstream purification of therapeutic proteins.
  • ResearchGate. (n.d.). Analysis of polar compounds.
  • MDPI. (2025). Analytica, Volume 6, Issue 4 (December 2025) – 22 articles.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2025, June 30). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of....
  • YouTube. (2021, September 24). Crystallization, Large Scale.
  • Reddit. (2022, September 24). Chromotography with free amines? : r/chemhelp.
  • BioPharm International. (2020, August 2). Chromatographic Science Clarifies Separation Challenges.
  • University of Cambridge. (n.d.). Guide for crystallization.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • PubMed. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • NIH Public Access. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • American Chemical Society. (2026, January 20). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused.
  • Bio-Rad. (2022, October 11). Solving Protein Purification Challenges.
  • NIH Public Access. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.
  • Bioprocess Online. (2024, March 27). Top Challenges In Recombinant Protein Purification Process Development.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide.

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Technical Support Center: Optimizing Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex spirocyclic architectures. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and pharmaceuticals, making their efficient synthesis a critical objective.[1][2] However, the construction of the sterically demanding spirocyclic core often presents significant synthetic challenges, including issues with yield, regioselectivity, and stereocontrol.[1][3]

This document provides field-proven insights and systematic troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts & Initial Setup

This section addresses fundamental questions to consider when planning and setting up a spirocyclization reaction.

Q1: How do I select the appropriate catalyst and ligand system for my spirocyclization?

A1: The choice of catalyst and ligand is paramount and is dictated by the specific transformation.

  • Mechanism-First Approach: First, identify the type of bond you are forming. For C-C bond formations involving aryl halides or nitriles, transition metals like Palladium (Pd) and Nickel (Ni) are common.[1][4] For oxidative dearomatizing spirocyclizations, hypervalent iodine reagents are often employed.[5]

  • Ligand's Role: The ligand modulates the catalyst's steric and electronic environment. For enantioselective reactions, a chiral ligand is necessary. For instance, in Nickel-catalyzed C-acylations of lactams to form β-keto lactams, chiral Mandyphos ligands have been shown to impart high enantioselectivity.[6] It is often beneficial to screen a small library of ligands with varying properties. Sometimes, complementary performance is observed where one ligand is superior for one substrate, while a different ligand works better for another.[6]

  • Catalyst Precursor: Consider the air and moisture stability of the catalyst precursor. While a catalyst like Ni(COD)₂ is highly active, it is also air-sensitive. More stable precatalysts might be available, though they may require activation or show lower reactivity.[6]

Q2: What is the impact of substrate electronics on reaction efficiency and yield?

A2: Substrate electronics play a crucial role in reactivity. The effect is highly dependent on the reaction mechanism.

  • Electrophilicity/Nucleophilicity: In reactions where a nucleophile attacks an electrophilic center (e.g., metal enolate addition to an aryl nitrile), the electronic nature of both partners is critical.[6]

    • Electron-donating groups (EDGs) on the electrophile (e.g., a methoxy group on an aryl nitrile) can decrease its electrophilicity, potentially lowering the reaction rate and yield.[6]

    • Electron-withdrawing groups (EWGs) on the electrophile can enhance reactivity. However, they can sometimes negatively impact enantioselectivity.[6]

  • Dearomatization Reactions: In dearomatizing spirocyclizations, substituents on the aromatic ring can influence the feasibility of the reaction. For example, in some hypervalent iodine-mediated reactions, species lacking a p-methoxy substituent failed to proceed.[5][7]

Q3: How critical is solvent selection and concentration?

A3: Solvent choice can dramatically influence reaction outcomes by affecting solubility, catalyst stability, and the reaction pathway itself.

  • Solubility: All starting materials and catalysts must be soluble at the reaction temperature to ensure a homogeneous reaction mixture. If the polymerizing product precipitates, it can halt chain growth in polymerization-type spirocyclizations.[8]

  • Catalyst Compatibility: The solvent must not coordinate too strongly to the metal center (if applicable) in a way that inhibits catalysis.

  • Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states. Aprotic polar solvents like THF, Dioxane, or DMF are common, but screening is essential.

  • Concentration: Reaction concentration can affect reaction rates. While higher concentrations can accelerate bimolecular reactions, they can also lead to side reactions or solubility issues. For reactions prone to decomposition, starting at a lower concentration might be beneficial.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides a systematic approach to diagnosing and solving common issues encountered during spirocyclization experiments.

Problem 1: Low or No Product Yield

This is one of the most common issues. A logical, step-by-step investigation is the key to solving it.[9]

Probable CauseSuggested Solution & Scientific Rationale
Inactive or Poisoned Catalyst Verify Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Trace water or oxygen can deactivate sensitive organometallic catalysts. Use freshly distilled solvents and consider techniques like freeze-pump-thaw for solvent degassing.[8] Check Catalyst Source: Use a fresh, reputable source of catalyst and ligands. If possible, test the catalyst on a known, reliable reaction to confirm its activity. Increase Catalyst Loading: As a simple test, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor inhibition or deactivation issues.[10]
Incorrect Reaction Temperature Screen a Temperature Range: Reactions are often highly sensitive to temperature. A reaction that fails at room temperature may proceed smoothly at 60 °C, while others require sub-zero temperatures to prevent decomposition or side reactions.[1][6] For example, some decarboxylative alkylations show poor yield and selectivity at higher temperatures.[1]
Poor Substrate Reactivity Analyze Electronic/Steric Factors: As discussed in the FAQ, highly electron-deficient or electron-rich substrates may be unsuitable for a given set of conditions.[6][10] Steric hindrance near the reaction center can also prevent the necessary bond formation. Consider a less hindered substrate to test the reaction's viability.
Competing Side Reactions Identify Byproducts: Use techniques like LC-MS or crude NMR to identify major byproducts. Knowing the structure of the side product provides mechanistic clues. For instance, in dearomatizing spirocyclizations of phenols, a common side reaction is rearrangement of the spirocyclic cyclohexadienone product back to a phenol.[7] In the synthesis of spiroindoles, a 1,2-migration to restore aromaticity can be a problematic side reaction.[11] Adjust Conditions: Once the side reaction is known, adjust conditions to disfavor it (e.g., lower temperature, different base, shorter reaction time).

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Catalyst Integrity (Purity, Anhydrous, Activity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Purify/Replace Reagents & Solvents. Use Inert Atmosphere Techniques. reagents_ok->fix_reagents No check_temp Step 2: Optimize Temperature reagents_ok->check_temp Yes fix_reagents->check_reagents temp_ok Improvement? check_temp->temp_ok fix_temp Action: Screen a range of temperatures (e.g., 0°C, RT, 60°C, 100°C). temp_ok->fix_temp No check_substrate Step 3: Evaluate Substrate Reactivity temp_ok->check_substrate Yes fix_temp->check_temp substrate_ok Is Substrate Inherently Unreactive? check_substrate->substrate_ok fix_substrate Action: Modify Substrate (if possible) or Screen Different Catalytic Systems. substrate_ok->fix_substrate Yes check_byproducts Step 4: Analyze for Side Reactions substrate_ok->check_byproducts No success Yield Improved: Optimization Successful fix_substrate->success check_byproducts->success

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Achieving high stereoselectivity is often the primary challenge in synthesizing complex spirocycles, which frequently contain a quaternary stereocenter at the spiro atom.[1][6]

Probable CauseSuggested Solution & Scientific Rationale
Ineffective Chiral Ligand Screen Ligand Library: The initial choice of a chiral ligand may not be optimal. It is crucial to screen a structurally diverse set of ligands. For instance, in a nickel-catalyzed lactone spirocyclization, different Mandyphos ligands showed varying levels of enantiomeric excess (ee).[6] Rationale: The ligand's structure dictates the chiral pocket around the metal center, which in turn controls the facial selectivity of the bond-forming step.
Unfavorable Reaction Temperature Lower the Temperature: Enantioselectivity is often inversely proportional to temperature. Lowering the reaction temperature can enhance selectivity by increasing the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the major and minor enantiomers.[6] However, this may come at the cost of a slower reaction rate.
Background (Non-Catalyzed) Reaction Check for Racemic Product Formation: A non-catalyzed or achirally-catalyzed background reaction can compete with the desired asymmetric pathway, leading to a reduction in ee.[6] Solution: Run the reaction without the chiral ligand (but with the metal precursor) to see if a racemic product forms. If so, conditions need to be adjusted (e.g., lower temperature, different solvent) to favor the catalyzed pathway.
Substrate Control vs. Catalyst Control Analyze Substrate Geometry: The inherent stereochemistry of the substrate can either reinforce or oppose the facial bias induced by the chiral catalyst. In Prins cyclizations, for example, the geometry of the alkene (E vs. Z) can dictate the product configuration.[12] Solution: If substrate control is dominant and detrimental, redesigning the substrate or choosing a catalyst with a stronger directing effect may be necessary.

Section 3: Protocols & Methodologies

General Protocol for a Small-Scale Test Reaction (Metal-Catalyzed)

This protocol provides a starting point for optimizing a generic metal-catalyzed spirocyclization under an inert atmosphere.

1. Reagent Preparation:

  • Dry all solvents using an appropriate method (e.g., distillation from a drying agent, passage through an activated alumina column).
  • Ensure the limiting substrate is pure and dry.
  • If the catalyst or ligand is a solid, weigh it in a glovebox or weigh it quickly in the air and immediately place the flask under an inert atmosphere.

2. Reaction Setup:

  • To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 6 mol%).
  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
  • Add the solvent (e.g., Toluene, 0.1 M) via syringe.
  • Add the substrate, any additives (e.g., a base like LHMDS), and other reagents via syringe or as a solution in the reaction solvent.[6]

3. Reaction Monitoring:

  • Stir the reaction at the desired temperature (e.g., room temperature or 80 °C).
  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by TLC, GC-MS, or LC-MS.
  • Quench the aliquot in a separate vial (e.g., with a few drops of water or saturated NH₄Cl) before analysis.[9]

4. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction by adding an appropriate aqueous solution (e.g., water, sat. NH₄Cl).
  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

G prep 1. Preparation - Dry Solvents - Purify Reagents - Flame-dry Glassware setup 2. Inert Setup - Add Catalyst & Ligand - Purge with Ar/N₂ - Add Substrate & Solvent prep->setup run 3. Reaction - Set Temperature - Stir Vigorously setup->run monitor 4. Monitoring - TLC / LC-MS / GC-MS - Aliquot at time points run->monitor monitor->run Reaction Incomplete workup 5. Workup - Quench Reaction - Liquid-Liquid Extraction - Dry & Concentrate monitor->workup purify 6. Purification - Flash Chromatography - Characterization (NMR, MS) workup->purify

Section 4: Advanced Topics

Controlling Regioselectivity

In substrates with multiple potential cyclization sites, controlling regioselectivity is key. The outcome is often a result of a delicate balance between kinetic and thermodynamic control, as well as steric and electronic factors. In the cyclization of dienols, the relative reactivity of different alkene types (vinyl > Z-alkene > E-alkene) can determine the site of cyclization.[12] Computational studies, such as Density Functional Theory (DFT), can be invaluable for predicting the most likely cyclization pathway by comparing the activation energies of competing transition states.[4][13]

Modern Optimization Strategies

Traditional one-variable-at-a-time optimization can be time-consuming.[14] Modern approaches can accelerate this process:

  • Design of Experiment (DoE): A statistical method for simultaneously varying multiple parameters (temperature, concentration, catalyst loading) to efficiently map the reaction landscape.

  • Bayesian Optimization (BO): A machine-learning algorithm that uses the results of previous experiments to intelligently select the next set of conditions to test, minimizing the number of experiments needed to find an optimum. This has been successfully applied to optimize spiro-dithiolane synthesis.[15]

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study.Chemical Science (RSC Publishing).
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkyl
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.PMC - PubMed Central - NIH.
  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Dearomative spirocycliz
  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.PMC - NIH.
  • Design and Synthesis of Spirocycles.
  • Recent advances in spirocyclization of indole deriv
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribul
  • Stereoselectivity and regioselectivity in the segment-coupling Prins cycliz
  • Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis.[Source Not Available].
  • How To: Troubleshoot a Reaction.Department of Chemistry: University of Rochester.
  • Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?Reddit r/Chempros.
  • Troubleshooting step growth polymeriz
  • Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis.PubMed Central.
  • Technical Support Center: Optimizing Stereoselective Spirocycliz

Sources

Troubleshooting the removal of the benzyl protecting group.

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Benzyl Protecting Group Removal

A Foreword from the Senior Application Scientist

Welcome to the technical support center for benzyl group deprotection. As a cornerstone of protecting group strategy in complex organic synthesis, the benzyl group's reliability is matched only by the occasional frustrations encountered during its removal. This guide is designed for you—the researcher, the medicinal chemist, the process scientist—to navigate these challenges effectively. My goal is not just to provide protocols but to foster a deeper understanding of the underlying chemistry. By diagnosing the root cause of a problem, we can select the most logical and efficient solution, saving valuable time and resources. Let's turn troubleshooting from a challenge into a strength.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during benzyl group removal in a direct, question-and-answer format. Each issue is followed by a diagnosis of the likely cause and a set of actionable solutions, including detailed experimental protocols.

My Hydrogenolysis Reaction Has Stalled or is Incomplete. What's Going On?

Q: I've set up a standard Pd/C hydrogenation for my benzyl-protected alcohol, but after several hours, TLC analysis shows mostly starting material. What should I do?

A: Diagnosis & Causality

A stalled hydrogenolysis reaction is the most common issue and typically points to one of four culprits:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is the engine of this reaction. If it's old, has been improperly stored (exposed to air), or is from a poor-quality batch, its catalytic activity will be compromised.

  • Catalyst Poisoning: The palladium surface is highly susceptible to deactivation by certain functional groups or impurities.[1] Substrates containing sulfur (thiols, thioethers), amines (especially the product), or even certain solvents or reagents from previous steps can irreversibly bind to the palladium active sites, halting the reaction.[2]

  • Insufficient Hydrogen Delivery: The reaction requires efficient mass transfer of three phases: solid (catalyst), liquid (substrate solution), and gas (H₂). Poor stirring, low hydrogen pressure, or an inadequate hydrogen source can starve the reaction.[3]

  • Substrate-Specific Issues: For N-benzyl groups, the basicity of the nitrogen atom can lead to catalyst inhibition.[2][4] Sterically hindered benzyl groups can also be notoriously difficult to cleave under standard conditions.

Solutions & Experimental Protocols

  • Optimize Catalyst & Conditions:

    • Use Fresh Catalyst: Always use a fresh, high-quality catalyst. If in doubt, open a new bottle.

    • Increase Catalyst Loading: Increase the catalyst loading from the typical 5-10 mol% to 20 mol% or higher.

    • Switch to a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is generally more active than Pd/C and is an excellent choice for stubborn debenzylations.[5]

    • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid interface.[3]

    • Increase Pressure: If using a balloon, ensure it is fully inflated and remains so. For difficult substrates, moving to a Parr shaker or autoclave to increase H₂ pressure (e.g., to 50 psi) is highly effective.[3]

  • Address N-Benzyl Group Inhibition:

    • Acidify the Medium: For N-benzyl amines, the product amine often poisons the catalyst. Adding an acid protonates the nitrogen, preventing it from binding to the palladium surface.[2][3][6] Acetic acid is an excellent solvent or co-solvent for this purpose.[6] Alternatively, adding 1-2 equivalents of HCl or TFA can dramatically accelerate the reaction.[3]

    • Use a Co-catalyst: Recent literature has shown that a reusable solid acid co-catalyst, niobic acid-on-carbon (Nb₂O₅/C), can significantly facilitate Pd/C-catalyzed N-debenzylation without requiring a final neutralization step.[4]

My Substrate Contains Sulfur. How Can I Remove the Benzyl Group?

Q: My molecule has a thioether moiety, and every time I attempt Pd/C hydrogenation, the reaction fails immediately. Is there a way around this?

A: Diagnosis & Causality

This is a classic case of irreversible catalyst poisoning. Low-valent sulfur compounds have a very high affinity for palladium surfaces.[7] They act as "soft" ligands, forming strong coordinate bonds with the "soft" metal catalyst, effectively blocking the active sites required for hydrogen activation and substrate binding.[1] This deactivation is often instantaneous and cannot be overcome simply by adding more catalyst.

Solutions & Experimental Protocols

Since catalytic hydrogenation is not a viable option, you must switch to an orthogonal deprotection strategy that is insensitive to sulfur.

  • Oxidative Cleavage with DDQ: This is an excellent alternative for molecules with hydrogenation-sensitive groups or catalyst poisons.[8][9] The reaction proceeds through a hydride abstraction mechanism, which is unaffected by sulfur. The p-methoxybenzyl (PMB) group is particularly susceptible to DDQ, but standard benzyl ethers can also be cleaved.[8]

    • Experimental Protocol: Oxidative Debenzylation with DDQ [8]

      • Dissolve the benzyl-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

      • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5–2.0 equiv).

      • Stir the reaction at room temperature and monitor by TLC. The reaction mixture will turn dark as the DDQ charge-transfer complex forms.

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Separate the layers and extract the aqueous phase with CH₂Cl₂.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.

  • Strong Acid Cleavage: For robust molecules, strong Lewis or Brønsted acids can cleave benzyl ethers. This method is harsh and not compatible with acid-labile functional groups.[8]

    • Reagents: Boron tribromide (BBr₃), trimethylsilyl iodide (TMSI), or strong Brønsted acids like trifluoroacetic acid (TFA).[4]

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Na/NH₃) can cleave benzyl ethers but may also reduce other functional groups.

My Reaction Worked, But I Have Unwanted Side Products. How Can I Improve Chemoselectivity?

Q: I successfully removed the O-benzyl group, but my molecule's double bond was also reduced. How can I deprotect chemoselectively?

A: Diagnosis & Causality

Standard catalytic hydrogenation (Pd/C, H₂) is a powerful reducing method and often lacks selectivity between the hydrogenolysis of a benzyl group and the hydrogenation of other reducible functional groups, such as alkenes, alkynes, nitro groups, azides, and even some aromatic systems under harsh conditions.

Solutions & Experimental Protocols

Achieving chemoselectivity requires moderating the reducing power of the system or switching to a non-reductive method.

  • Catalytic Transfer Hydrogenation (CTH): This is the go-to method for improving selectivity.[10] Instead of using high-pressure H₂ gas, a hydrogen donor molecule is used to generate hydrogen in situ on the catalyst surface. This keeps the concentration of active hydrogen low and controlled, often allowing for the selective cleavage of the benzyl group while preserving other reducible functionalities.[8]

    • Experimental Protocol: Catalytic Transfer Hydrogenation (CTH)

      • To a solution of the benzyl-protected substrate (1.0 equiv) in methanol (MeOH) or ethanol (EtOH), add the hydrogen donor. Common donors include ammonium formate (HCO₂NH₄, 5-10 equiv), formic acid (HCO₂H), or 1,4-cyclohexadiene.[8]

      • Carefully add 10% Pd/C (10-20 mol% by weight). Note: The reaction can be exothermic and may foam upon addition of the catalyst, especially with ammonium formate.

      • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

      • Remove the solvent under reduced pressure and perform a standard aqueous workup to remove the salt byproducts before purification.

  • Oxidative or Acidic Methods: As described in the previous section, oxidative (e.g., DDQ) or acidic (e.g., BBr₃) cleavage methods are completely orthogonal to reduction and are excellent choices when CTH does not provide sufficient selectivity.[11]

Method Selection Guide

The choice of debenzylation method is critical for success. This table provides a quick reference for selecting an appropriate method based on substrate compatibility.

MethodReagents & ConditionsAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm to high pressure), MeOH or EtOHHigh yield, clean byproducts (toluene), catalyst is recyclable.[12]Poisoned by S, N, P compounds.[2][7] Reduces alkenes, alkynes, nitro groups.
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Ammonium Formate or 1,4-Cyclohexadiene, MeOHMilder than H₂ gas, often more chemoselective, no high-pressure equipment needed.[10]Still susceptible to catalyst poisoning. Can be slower than high-pressure hydrogenation.
Oxidative Cleavage DDQ or CAN, CH₂Cl₂/H₂OExcellent chemoselectivity, tolerates reducible groups and catalyst poisons.[8][9][11]Requires stoichiometric oxidant, can be difficult with electron-poor systems, DDQ is toxic.
Lewis/Brønsted Acid Cleavage BBr₃, BCl₃, TMSI, or TFAEffective for robust substrates and resistant ethers. Unaffected by catalyst poisons.[4]Harsh conditions, not suitable for acid-labile substrates.[8] Reagents can be corrosive and toxic.
Dissolving Metal Reduction Na or Li, liquid NH₃Powerful method for very stubborn benzyl groups.Very strong reducing conditions, poor functional group tolerance. Requires special handling (low temp, anhydrous).[8]

Visual Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process when a debenzylation reaction fails.

G start Debenzylation Failed q1 Is the reaction stalled (incomplete conversion)? start->q1 Stalled q2 Are there unwanted side products? start->q2 Side Products q3 Does the substrate contain Sulfur (S) or other poisons? start->q3 No Reaction sub1 N-Benzyl Substrate? q1->sub1 sol2 Switch to CTH for better selectivity q2->sol2 sol3 Abandon Hydrogenolysis. Use Oxidative (DDQ) or Acidic (BBr3) Method q3->sol3 sol1a Add Acid (AcOH, HCl) or use Pearlman's Cat. sub1->sol1a Yes sol1b Use Fresh Catalyst Increase Loading/Pressure Switch to CTH sub1->sol1b No q2_sub Still seeing side products? sol2->q2_sub sol2b Switch to Oxidative (DDQ) or Acidic Method q2_sub->sol2b Yes

Caption: Troubleshooting flowchart for benzyl deprotection.

Frequently Asked Questions (FAQs)

  • Q1: Can I use more 5% Pd/C to equal the activity of 10% Pd/C?

    • A: While doubling the weight of 5% catalyst will give you the same total amount of palladium metal as the 10% catalyst, the activity may not be identical. Catalyst activity also depends on surface area and dispersion of the metal on the carbon support, which can vary between batches. However, for practical purposes, it is a reasonable starting point if 10% Pd/C is unavailable.

  • Q2: My reaction involves an N-benzyl group. Why is it so much slower than an O-benzyl group?

    • A: The nitrogen atom, being more basic than oxygen, coordinates more strongly to the palladium catalyst surface.[4] This is true for both the starting material and, more importantly, the deprotected amine product, which can act as a catalyst poison and progressively inhibit the reaction. This is why adding an acid to protonate the nitrogen is so effective.[2][3][6]

  • Q3: What is the difference between catalytic hydrogenation and catalytic transfer hydrogenation (CTH)?

    • A: The fundamental difference is the source of hydrogen. Catalytic hydrogenation uses molecular hydrogen (H₂ gas), typically from a cylinder, which requires specialized pressure equipment. CTH generates hydrogen in situ from a donor molecule (like ammonium formate) directly on the catalyst surface.[10] This makes CTH operationally simpler and often provides better control and selectivity by maintaining a lower steady-state concentration of hydrogen.

  • Q4: Can I remove a benzyl group without affecting a Cbz (benzyloxycarbonyl) group?

    • A: This is extremely challenging via hydrogenolysis, as the conditions that cleave a benzyl ether will almost always cleave a Cbz group. Selective deprotection would require an orthogonal method. For example, if you could find specific acidic or basic conditions that cleave one but not the other (unlikely for Bn vs. Cbz), or if one was substituted (e.g., a PMB ether) allowing for oxidative removal while leaving the Cbz group intact.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Request PDF. (2025, August 10). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Makinoshima, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • Yoo, W., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. Retrieved from [Link]

  • Pospíšil, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2014, May 8). Help with debenzylation of N-Benzyl. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • SIOC Journals. (2019). Progress of N-Benzyl Removal. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2019, October 30). De-protection of N-Benzyl groups. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Retrieved from [Link]

  • Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022, June 14). MDPI. Retrieved from [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

  • Pospíšil, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. (n.d.). Synthesis. Retrieved from [Link]

  • H.C. Starck. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

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Azetidine Synthesis Technical Support Center: A Guide to Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the stability of the azetidine ring during synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this strained four-membered heterocycle into their target molecules. Due to its inherent ring strain, the azetidine moiety presents unique challenges.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you anticipate and overcome these synthetic hurdles, ensuring the integrity of your azetidine-containing compounds.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low or No Yield of the Desired Azetidine Product

Question: My intramolecular cyclization to form the azetidine ring is resulting in low yields or complete failure. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in azetidine ring formation via intramolecular cyclization are often due to a few critical factors: insufficiently activated leaving groups, unfavorable reaction kinetics, or competing side reactions like polymerization.[3]

  • Causality of Experimental Choices: The formation of the strained four-membered ring is an entropically and enthalpically challenging process. The transition state for the intramolecular SN2 reaction requires a specific geometry that can be difficult to achieve. A good leaving group is essential to drive the reaction forward.

  • Troubleshooting Steps:

    • Enhance the Leaving Group: If you are using a halide (e.g., bromide or chloride), consider converting the corresponding alcohol precursor to a mesylate or tosylate. These are excellent leaving groups and can significantly improve cyclization efficiency.

    • Optimize the Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze your starting material. Aprotic polar solvents like THF or DMF are generally good choices.

    • Employ High Dilution: Intermolecular side reactions, such as polymerization, are a common pitfall.[3] Running the reaction at high dilution (e.g., 0.01-0.05 M) favors the intramolecular cyclization pathway. This can be practically achieved by the slow addition of the substrate to a solution of the base.

    • Consider Alternative Cyclization Strategies: If direct cyclization remains problematic, the Mitsunobu reaction can be a powerful alternative for converting a γ-amino alcohol to an azetidine. This reaction proceeds under milder conditions and often gives good yields where other methods fail.

Issue 2: Unwanted Ring-Opening of the Azetidine Moiety

Question: I've successfully synthesized my azetidine, but it decomposes during purification or subsequent reaction steps. How can I prevent this ring-opening?

Answer: The ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to nucleophilic ring-opening, especially under acidic conditions.[1] The key to preventing this is to carefully control the pH of your reaction and workup conditions and to use an appropriate N-protecting group.

  • Causality of Experimental Choices: Protonation of the azetidine nitrogen significantly activates the ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons.[2] Lewis acids can also coordinate to the nitrogen, leading to the same activation and subsequent ring cleavage.[1][3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for azetidine ring-opening.

  • Preventative Measures:

    • Maintain Neutral or Basic Conditions: During aqueous workups, use a mild base like saturated sodium bicarbonate solution to quench any acid. When performing chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent on-column decomposition.

    • Choose Your N-Protecting Group Wisely: An unprotected azetidine has a basic nitrogen that is easily protonated. Installing an electron-withdrawing protecting group, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or tosyl (Ts), significantly reduces the basicity of the nitrogen, thereby increasing the ring's stability towards acids.

    • Beware of Lewis Acids: Be cautious when using Lewis acids in subsequent reactions. Strong Lewis acids like BF₃·OEt₂ are known to promote azetidine ring-opening.[3] If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, Sc(OTf)₃, La(OTf)₃) and use stoichiometric amounts at low temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to ensure azetidine stability?

The optimal N-protecting group depends on the downstream reaction conditions you plan to employ. Here is a comparative summary:

Protecting GroupStability EnhancementDeprotection ConditionsConsiderations
Boc Good acid stability, reduces nitrogen basicity.Strong acid (TFA, HCl in dioxane).Can be cleaved under strongly acidic conditions that might also open the azetidine ring.
Cbz Good acid stability, stable to some Lewis acids.Hydrogenolysis (H₂, Pd/C).Conditions are mild and orthogonal to many other protecting groups.
Tosyl (Ts) Excellent stability to a wide range of conditions, including strong acids and some organometallics.Harsh reducing agents (e.g., Na/naphthalene) or strong acid at high temperatures.Deprotection can be challenging and may not be compatible with sensitive functional groups.
Trifluoroacetyl (TFA) Good stability, activates the ring for certain C-H functionalizations.Mild basic conditions (e.g., NH₃ in MeOH).[1]Can be removed in situ after certain reactions.

For general stability during multi-step synthesis, the Cbz group is often an excellent choice due to its robustness and mild, orthogonal removal conditions.

Q2: My azetidine compound is very polar and difficult to purify. What purification strategies do you recommend?

Unprotected azetidines or those with polar substituents can be challenging to purify via traditional silica gel chromatography.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) flash chromatography or HPLC can be very effective. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or ammonia to improve peak shape.

  • Modified Normal-Phase Chromatography: If you must use normal-phase chromatography, consider these modifications:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with triethylamine to prevent streaking and decomposition.

    • Polar Mobile Phases: Employ more polar solvent systems, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.

  • Ion-Exchange Chromatography: If your azetidine is basic (unprotected), you can use cation-exchange chromatography to capture your product and wash away neutral impurities.

Q3: Can I predict which carbon-nitrogen bond will break if ring-opening occurs?

Yes, the regioselectivity of ring-opening is generally predictable.

  • Under acidic conditions , the reaction often proceeds through an SN1-like mechanism. The nucleophile will attack the most substituted carbon or the carbon that can best stabilize a positive charge (e.g., a benzylic position).[3]

  • For SN2-type ring-opening , the nucleophile will attack the least sterically hindered carbon atom. This is common when a less-substituted azetidine is activated and attacked by a strong nucleophile.[3]

G cluster_0 Acid-Catalyzed Ring-Opening (SN1-like) cluster_1 SN2 Ring-Opening Azetidinium_Ion Azetidinium Ion Carbocation Carbocation Intermediate (at more substituted carbon) Azetidinium_Ion->Carbocation Ring Opening Product_SN1 Ring-Opened Product Carbocation->Product_SN1 + Nucleophile Activated_Azetidine Activated Azetidine TS_SN2 SN2 Transition State (attack at less hindered carbon) Activated_Azetidine->TS_SN2 + Nucleophile Product_SN2 Ring-Opened Product TS_SN2->Product_SN2

Caption: Mechanisms of azetidine ring-opening.

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

This protocol describes a standard procedure for protecting the azetidine nitrogen with a Boc group, enhancing its stability.

  • Dissolve Azetidine: Dissolve the azetidine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent is a gradient of ethyl acetate in hexanes) to yield the N-Boc protected azetidine.

Protocol 2: Synthesis of a 3-Hydroxyazetidine via Intramolecular Aminolysis of an Epoxy Amine

This protocol is adapted from a lanthanide-catalyzed method, which is effective for forming the azetidine ring under relatively mild conditions.[4]

  • Prepare Reaction Setup: To an oven-dried flask under an argon atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (to make a 0.1 M solution).

  • Add Catalyst: Add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 83 °C) and monitor the reaction by TLC. The reaction is typically complete within 2.5 to 5 hours.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired azetidin-3-ol.[4]

References

  • Szostak, M. & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. Journal of Organic Chemistry, 71(20), 7885–7887. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1628–1634. Available at: [Link]

Sources

Alternative synthetic strategies for constructing the diazaspiro[3.5]nonane framework.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazaspiro[3.5]nonane Synthesis

Welcome to the Technical Support Center for Novel Spirocyclic Scaffolds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the synthesis of the diazaspiro[3.5]nonane framework. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research and development. We will explore alternative synthetic strategies, moving beyond conventional methods to address common challenges and provide robust, actionable solutions.

The diazaspiro[3.5]nonane core is a valuable motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2] However, its construction is not without challenges. This guide is structured to help you navigate these complexities.

Strategy 1: Intramolecular [3+2] Cycloaddition

One powerful and convergent approach to the diazaspiro[3.5]nonane framework involves an intramolecular [3+2] cycloaddition of an azomethine ylide with an alkene. This strategy allows for the rapid assembly of the core structure, often with good control over stereochemistry.

General Workflow: Intramolecular [3+2] Cycloaddition

cluster_0 Synthesis of Precursor cluster_1 Cycloaddition & Deprotection start Commercially Available Piperidin-4-one Derivative step1 Functionalization at C4 (e.g., Wittig or Horner-Wadsworth-Emmons) start->step1 Introduce alkene moiety step2 Introduction of the Azomethine Ylide Precursor step1->step2 Couple amine component step3 In situ Generation of Azomethine Ylide & Cyclization step2->step3 Thermal or Lewis Acid Catalysis step4 Deprotection of Nitrogen Moieties step3->step4 step5 Final Product: Diazaspiro[3.5]nonane Core step4->step5

Caption: Workflow for diazaspiro[3.5]nonane synthesis via intramolecular [3+2] cycloaddition.

Troubleshooting Guide: Intramolecular [3+2] Cycloaddition

Problem: Low yield of the desired spirocyclic product.

  • Possible Cause 1: Inefficient generation of the azomethine ylide.

    • Explanation: The formation of the azomethine ylide from its precursor (e.g., an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine derivative) is a critical step. Incomplete ylide formation will naturally lead to low product yield.

    • Solution:

      • Catalyst Choice: If using a Lewis acid catalyst (e.g., TFA, Sc(OTf)₃), ensure it is anhydrous and used in the correct stoichiometric amount. Scandium(III) triflate is a robust, water-tolerant Lewis acid that can be particularly effective.[3]

      • Thermal Conditions: For thermally induced cyclizations, ensure the temperature is optimal. Temperatures that are too low may result in slow or incomplete reaction, while excessively high temperatures can lead to decomposition.[4][5] Microwave irradiation can sometimes offer better control and shorter reaction times.[4]

  • Possible Cause 2: Competing intermolecular reactions.

    • Explanation: At high concentrations, the generated azomethine ylide can react with other molecules of the precursor or intermediate, leading to dimerization or polymerization instead of the desired intramolecular cyclization.

    • Solution:

      • High Dilution: Perform the reaction under high-dilution conditions (e.g., 0.01 M or lower). This can be achieved by the slow addition of the precursor to a heated solution of the catalyst.

      • Solvent Choice: Use a non-polar, high-boiling solvent like toluene or xylene for thermal reactions to ensure the precursor remains fully solvated and to facilitate the intramolecular process.

  • Possible Cause 3: Unfavorable stereoelectronics of the precursor.

    • Explanation: The geometry of the tether connecting the dipole and the dipolarophile is crucial for an efficient intramolecular cycloaddition. A rigid or sterically hindered tether can prevent the molecule from adopting the necessary conformation for cyclization.

    • Solution:

      • Precursor Design: Re-evaluate the design of your precursor. It may be necessary to introduce more flexible linkers or to alter the substitution pattern to reduce steric hindrance.

      • Computational Modeling: Consider using computational modeling to predict the lowest energy conformations of your precursor and to assess the feasibility of the desired cyclization pathway.

FAQs: Intramolecular [3+2] Cycloaddition
  • FAQ 1: How can I control the stereochemistry of the newly formed stereocenters?

    • The stereochemical outcome of the cycloaddition is often dictated by the transition state geometry. Chiral auxiliaries on the nitrogen atom or the use of chiral Lewis acid catalysts can induce facial selectivity, leading to enantioenriched products. The relative stereochemistry is often controlled by the preference for a chair-like transition state, which minimizes steric interactions.

  • FAQ 2: What are the best analytical techniques to monitor the reaction progress?

    • Thin-layer chromatography (TLC) is a quick and effective method for initial monitoring. For more detailed analysis, ¹H NMR spectroscopy can be used to track the disappearance of starting material and the appearance of product signals. LC-MS is invaluable for identifying the desired product and any significant side products by their mass-to-charge ratio.

Strategy 2: Tandem Reductive Amination and Intramolecular Cyclization

This strategy involves the initial formation of a piperidine ring intermediate via reductive amination, followed by an intramolecular nucleophilic substitution to form the azetidine ring. This is a versatile approach that can be adapted to a variety of starting materials.

General Workflow: Tandem Reductive Amination

cluster_0 Piperidine Formation cluster_1 Azetidine Ring Closure start Dicarbonyl Compound (e.g., 1,5-dialdehyde or keto-aldehyde) step2 Reductive Amination start->step2 step1 Primary Amine with Pendant Nucleophile/Leaving Group step1->step2 step3 Piperidine Intermediate step2->step3 step4 Intramolecular Nucleophilic Substitution step3->step4 step5 Final Product: Diazaspiro[3.5]nonane Core step4->step5

Caption: Workflow for diazaspiro[3.5]nonane synthesis via tandem reductive amination.

Troubleshooting Guide: Tandem Reductive Amination

Problem: Incomplete initial reductive amination, leading to a complex mixture of products.

  • Possible Cause 1: Inappropriate choice of reducing agent.

    • Explanation: The reducing agent must be selective for the iminium ion intermediate over the starting carbonyl compound.[6] Non-selective reducing agents will consume the starting material without forming the desired amine.

    • Solution:

      • Selective Reagents: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6][7] STAB is often preferred as it is less toxic and the reaction can be performed at a slightly acidic pH, which favors iminium ion formation.

      • pH Control: Maintain the reaction pH between 4 and 6. This can be achieved by adding a small amount of acetic acid. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will disfavor iminium ion formation.

  • Possible Cause 2: Steric hindrance around the carbonyl group or amine.

    • Explanation: Bulky substituents on either the carbonyl compound or the amine can slow down or prevent the initial condensation to form the iminium ion.[8]

    • Solution:

      • Reaction Conditions: Increase the reaction temperature or prolong the reaction time. The use of a dehydrating agent, such as molecular sieves, can also help to drive the equilibrium towards iminium ion formation.

      • Alternative Catalysts: In some cases, Lewis acids like Ti(OiPr)₄ can be used to activate the carbonyl group and facilitate the condensation step.

Problem: Low yield in the final intramolecular cyclization step.

  • Possible Cause 1: Poor leaving group.

    • Explanation: The rate of the intramolecular Sₙ2 reaction to form the azetidine ring is highly dependent on the quality of the leaving group.

    • Solution:

      • Activate the Leaving Group: If the leaving group is a hydroxyl group, it must be activated first. Common methods include conversion to a tosylate (Ts), mesylate (Ms), or a halide (e.g., using PBr₃ or SOCl₂).

      • Choose a Better Leaving Group: If possible, design the synthesis to incorporate a better leaving group from the start, such as a bromide or iodide.

  • Possible Cause 2: Unfavorable ring strain.

    • Explanation: The formation of the four-membered azetidine ring is entropically and enthalpically disfavored. The reaction must be conducted under conditions that overcome this barrier.

    • Solution:

      • Base and Solvent: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) to ensure complete deprotonation of the nucleophilic nitrogen and to facilitate the Sₙ2 reaction.

      • Temperature: Gently heating the reaction mixture can help to overcome the activation energy for ring closure. However, be cautious of potential side reactions at higher temperatures.

FAQs: Tandem Reductive Amination
  • FAQ 1: Can this method be performed as a one-pot reaction?

    • Yes, in many cases, this can be a one-pot procedure. The initial reductive amination is performed, and once complete (as determined by TLC or LC-MS), the base for the intramolecular cyclization can be added directly to the reaction mixture. This can improve efficiency and overall yield by minimizing losses during intermediate workup and purification.

  • FAQ 2: What are common side products to look out for?

    • Over-alkylation of the amine nitrogen can occur if the newly formed secondary amine is more reactive than the starting primary amine.[6] During the cyclization step, intermolecular reactions can compete with the desired intramolecular process, especially at higher concentrations. Elimination reactions can also occur if the substrate is prone to forming a double bond.

Experimental Protocols

Protocol 1: Synthesis of an Orthogonally Protected 2,7-Diazaspiro[3.5]nonane via Intramolecular Cyclization

This protocol is adapted from methodologies describing the synthesis of functionalized spirocyclic amines.[9]

Step 1: Synthesis of the Cycloaddition Precursor

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in dry THF, add the ylide generated from (methoxymethyl)triphenylphosphonium chloride (1.1 eq) and a strong base like n-BuLi at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the resulting enol ether by column chromatography.

  • Hydrolyze the enol ether with aqueous HCl to yield the corresponding aldehyde.

  • Couple the aldehyde with N-(trimethylsilylmethyl)benzylamine (1.0 eq) in methanol at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to obtain the crude precursor, which is used in the next step without further purification.

Step 2: Intramolecular [3+2] Cycloaddition

  • Dissolve the crude precursor from the previous step in dry toluene (0.01 M).

  • Add trifluoroacetic acid (TFA, 0.1 eq) and heat the mixture to reflux (approx. 110 °C) for 18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected diazaspiro[3.5]nonane.

Step 3: Deprotection

  • Dissolve the protected spirocycle in methanol.

  • Add Pd/C (10 mol%) and subject the mixture to an atmosphere of H₂ (balloon pressure or Parr shaker).

  • Stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the deprotected diazaspiro[3.5]nonane.

Data Summary

The choice of synthetic strategy can significantly impact the overall yield and scalability. Below is a comparative summary of common approaches.

Synthetic StrategyKey ReagentsTypical YieldsAdvantagesCommon Challenges
Intramolecular [3+2] Cycloaddition Azomethine ylide precursor, Lewis acid/heat40-70%Convergent, good stereocontrolRequires high dilution, potential for side reactions
Tandem Reductive Amination Dicarbonyl, primary amine, STAB, strong base35-60%Versatile, readily available starting materialsMulti-step, requires activation of leaving group
Palladium-Catalyzed Cyclization Dihaloalkane, diamine, Pd catalyst, ligand50-85%High yields, good functional group toleranceCatalyst cost, ligand sensitivity, inert atmosphere needed[9]

References

  • Replacement strategies for non-green dipolar aprotic solvents.RSC Publishing.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.ChemRxiv.
  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.Benchchem.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [ 3.5 ] nonane and salt thereof.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.Benchchem.
  • The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.Benchchem.
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.MDPI.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.NIH.
  • Application Note – Reductive Amin

Sources

Technical Support Center: Chiral Resolution of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral diazaspiro compounds. As a Senior Application Scientist, I have designed this guide to provide practical, field-tested advice for researchers, scientists, and drug development professionals. This resource moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for success in the lab. Diazaspirocycles, with their unique steric and electronic properties, present specific challenges that this guide is tailored to address.

Core Concepts in Chiral Resolution

The separation of enantiomers from a racemic mixture is a critical step in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] For diazaspiro compounds, three primary methods are employed: Chromatographic Separation, Diastereomeric Salt Formation, and Kinetic Resolution.[2] The choice of method depends on the scale of the separation, the inherent properties of the molecule, and available resources.

G cluster_methods Primary Resolution Methods cluster_scale Scale Considerations Start Racemic Diazaspiro Compound Method_Selection Select Resolution Strategy Start->Method_Selection Chromatography Chromatographic Separation (HPLC / SFC) Method_Selection->Chromatography High Value Small Scale Salt_Formation Diastereomeric Salt Formation Method_Selection->Salt_Formation Scalable Ionizable Nitrogens Enzymatic_KR Enzymatic Kinetic Resolution Method_Selection->Enzymatic_KR Mild Conditions Specific Functionality Analytical Analytical / Small Scale (<1g) Chromatography->Analytical Prep Preparative / Large Scale (>1g) Salt_Formation->Prep Enzymatic_KR->Analytical Enzymatic_KR->Prep End Enantiopure Diazaspiro Isomers Analytical->End Prep->End

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide

This section addresses common problems encountered during the resolution of diazaspiro compounds, organized by technique.

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful tool for both analytical and preparative separations. However, the basic nitrogen atoms in diazaspiro compounds can lead to challenging interactions with the stationary phase.

Problem: Poor Peak Resolution or No Separation

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor. Retention mechanisms are complex and analyte-specific.[3] A CSP that works for neutral compounds may fail for basic heterocycles.

    • Solution: Screen a variety of CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[4] For diazaspiro compounds, Pirkle-type phases can also be effective.

  • Potential Cause 2: Inappropriate Mobile Phase. The mobile phase composition dictates the interactions between the analyte and the CSP.

    • Solution:

      • Normal Phase: Systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase.

      • Reversed Phase: Adjust the organic modifier (acetonitrile or methanol) and the pH of the aqueous phase.

      • Additives: For basic compounds like diazaspirocycles, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can drastically improve peak shape and resolution by masking acidic silanol sites on the CSP support.[5]

Problem: Severe Peak Tailing

  • Potential Cause: Strong Secondary Interactions. The basic nitrogens of the diazaspiro moiety can interact strongly with residual acidic silanol groups on silica-based CSPs, causing tailing.[5]

    • Solution:

      • Use Basic Additives: As mentioned above, adding 0.1% DEA or TEA to the mobile phase is the most common and effective solution.

      • Increase Buffer Strength (Reversed Phase): A higher buffer concentration can help shield the silanol interactions.[5]

      • Choose a Modern CSP: Newer generation silica-based CSPs have lower silanol activity. Alternatively, consider CSPs based on supports other than silica.

Problem: Shifting Retention Times

  • Potential Cause 1: Insufficient Column Equilibration. Chiral separations can be sensitive to the column's history, especially when mobile phase additives are used.[6] Switching between methods without proper equilibration will lead to drift.

    • Solution: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injection. If additives were changed, even longer equilibration may be necessary.

  • Potential Cause 2: Pump Malfunction. Inconsistent flow from the HPLC pump will cause retention times to shift.[7]

    • Solution: Perform a pump flow rate calibration. Check for leaks and ensure check valves are functioning correctly, as they can stick in mobile phases with high acetonitrile content.[7]

G Start Poor Peak Resolution in Chiral HPLC CheckCSP Is the CSP appropriate for basic heterocycles? Start->CheckCSP CheckMP Is the mobile phase optimized? CheckCSP->CheckMP Yes Sol_Screen Screen diverse CSPs (e.g., Polysaccharide-based) CheckCSP->Sol_Screen No CheckTailing Is peak tailing severe? CheckMP->CheckTailing Yes Sol_MP Systematically vary modifier concentration CheckMP->Sol_MP No Sol_Additive Add 0.1% DEA or TEA to mobile phase CheckTailing->Sol_Additive Yes End Resolution Improved CheckTailing->End No Sol_Screen->CheckMP Sol_MP->CheckTailing Sol_Additive->End

Caption: Troubleshooting flowchart for poor HPLC peak resolution.

Diastereomeric Salt Resolution

This classical method involves reacting the racemic diazaspiro base with an enantiopure acid to form diastereomeric salts, which are then separated by crystallization.[8][9] It is often the most cost-effective method for large-scale production.[10]

Problem: Salts Fail to Crystallize or Form an Oil

  • Potential Cause 1: High Solubility. The diastereomeric salts formed may be too soluble in the chosen solvent to precipitate.

    • Solution: Systematically screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). Sometimes, adding a less polar anti-solvent can induce crystallization.

  • Potential Cause 2: Impurities. Small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Ensure the starting racemic diazaspiro compound is of high purity (>98%). Recrystallize or re-purify via column chromatography if necessary.

Problem: Low Diastereomeric Excess (d.e.) of the Crystalline Salt

  • Potential Cause: Similar Solubility of Diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system for efficient separation.[8]

    • Solution:

      • Screen More Resolving Agents: The choice of the chiral acid is paramount. A different resolving agent can lead to diastereomers with significantly different crystal packing and solubility.

      • Optimize Crystallization Conditions: Experiment with temperature (slow cooling vs. crash cooling), concentration, and agitation. A slower crystallization process often yields higher purity crystals.

      • Recrystallization: Perform one or more recrystallizations of the isolated salt to enrich the desired diastereomer. Monitor the d.e. at each step.

Common Chiral Resolving Agents for Bases
(+)-Tartaric Acid
(-)-Dibenzoyl-L-tartaric acid
(+)-O,O'-Di-p-toluoyl-D-tartaric acid
(1R)-(-)-10-Camphorsulfonic acid
(S)-(+)-Mandelic Acid
(S)-(+)-O-Acetylmandeleic acid
(1S,2S)-(+)-1,2-Diphenylethylenediamine
(Note: This is not an exhaustive list. Many chiral acids are commercially available for screening.)[11]
Enzymatic Kinetic Resolution (EKR)

EKR utilizes enzymes to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.[2][12] This method offers high selectivity under mild conditions.

Problem: Low or No Enzyme Activity

  • Potential Cause 1: Inappropriate Enzyme. Enzymes are highly substrate-specific. The chosen enzyme may not accept the bulky diazaspiro compound as a substrate.[13]

    • Solution: Screen a panel of enzymes. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are common starting points for resolving amines via acylation.[14] Other enzyme classes like proteases or acylases may also be effective.

  • Potential Cause 2: Incorrect Reaction Conditions. Enzyme activity is highly dependent on solvent, temperature, and pH.

    • Solution: Optimize the reaction medium. Many enzymes function best in non-polar organic solvents (e.g., MTBE, toluene) to prevent hydrolysis of the acylating agent. Ensure the temperature is within the optimal range for the enzyme (typically 30-50 °C).

Problem: Low Enantioselectivity (Low E-value)

  • Potential Cause: Poor Enantiomeric Recognition. The enzyme's active site may not be able to effectively discriminate between the two enantiomers of the diazaspiro substrate.

    • Solution:

      • Screen Different Enzymes: A different enzyme may have an active site better suited to the substrate.

      • Modify the Substrate: If possible, modify the diazaspiro compound by changing a nearby functional group. This can sometimes improve the "fit" in the enzyme's active site.

      • Vary the Acylating Agent: In lipase-catalyzed acylations, changing the acyl donor (e.g., from ethyl acetate to isopropenyl acetate) can significantly impact the enantioselectivity (E-value).

Frequently Asked Questions (FAQs)

Q1: Which resolution method is best for scaling up the separation of a diazaspiro compound?

For multi-gram to kilogram scale, diastereomeric salt formation is typically the most economical and practical method, provided a suitable crystalline salt can be found.[10] It avoids the high cost of preparative chromatography columns and the large solvent volumes required. However, the development can be laborious, requiring extensive screening of acids and solvents.[8]

Q2: How do I choose a starting point for chiral HPLC/SFC method development?

Start with a set of 3-4 columns with diverse chiral selectors. A good initial screening set includes:

  • An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

  • A Pirkle-type CSP (e.g., Whelk-O1).

  • A macrocyclic glycopeptide CSP (e.g., Chirobiotic V or T).[3]

Run a simple isocratic mobile phase (e.g., 90:10 Heptane:IPA with 0.1% DEA for normal phase) on each column to see which provides the best initial "hit". Then, optimize from there.

Q3: My diastereomeric salt resolution is tedious and requires many recrystallizations. How can I improve the efficiency?

The key is in the initial screening. Before committing to a single resolving agent, perform a parallel screen of 5-10 different chiral acids in 3-5 different solvents. Assess not only crystal formation but also the initial diastereomeric excess (d.e.) of the solid and the composition of the mother liquor. Choose the system that provides the largest difference in solubility between the two diastereomers, as this will require the fewest recrystallization steps to achieve high purity.[9]

Q4: What is Dynamic Kinetic Resolution (DKR) and can it be applied to diazaspiro compounds?

DKR is an enhancement of kinetic resolution where the unreacted, undesired enantiomer is racemized back to the starting racemic mixture in situ. This allows for a theoretical yield of 100% of the desired enantiomer, overcoming the 50% maximum yield of a standard kinetic resolution.[15] For diazaspiro compounds, this would require a catalyst (e.g., a ruthenium complex) that can racemize the unreacted amine under conditions compatible with the enzyme.[15] While more complex to set up, it can be a very powerful strategy for valuable intermediates.

Experimental Protocols

Protocol 1: Screening for Diastereomeric Salt Formation

This protocol outlines a systematic approach to identify a promising resolving agent and solvent system.

  • Preparation: Dissolve 1.0 equivalent of the racemic diazaspiro base in a minimal amount of a test solvent (e.g., ethanol) in a small vial. Prepare separate stock solutions of various chiral acids (0.5 equivalents) in the same solvent.

  • Screening: Add 0.5 equivalents of a chiral acid solution to the diazaspiro solution. Observe for immediate precipitation. If none occurs, cap the vial, let it stand at room temperature for 1-2 hours, then at 4°C overnight.

  • Matrix: Repeat step 2 for each chiral acid and each solvent in your screening matrix (e.g., 5 acids x 4 solvents = 20 experiments).

  • Isolation & Analysis:

    • If crystals form, isolate them by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and the solid from the evaporated mother liquor.

    • Liberate the free base from both the crystalline salt and the mother liquor solid by treating with a mild base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess (e.e.) of the free base from both fractions using a developed chiral HPLC method.

  • Selection: The ideal system is one where the crystals show a high e.e. for one enantiomer and the mother liquor is enriched in the other.

References

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Chiralpedia. [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363. [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2821. [Link]

  • Khafizova, G., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Zhang, F.-R., et al. (2021). Enzymatic Kinetic Resolution of Bulky Spiro-Epoxyoxindoles via Halohydrin Dehalogenase-Catalyzed Enantio- and Regioselective Azidolysis. ResearchGate. [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • Sousa, F., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(16), 3573. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Troisi, L., et al. (2021). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Molecules, 26(11), 3290. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9637-9650. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44327. [Link]

  • LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 24(5), 1136–1140. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. [Link]

  • Chromatography Today. (2016). Important Considerations for Repeatable HPLC Assays of Chiral Compounds. Chromatography Today. [Link]

  • Gübitz, G., & Schmid, M. G. (2001). Separation of enantiomers: Needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. [Link]

  • Cass, Q. B., & Tiritan, M. E. (2016). Challenges and innovations in chiral drugs in an environmental and bioanalysis perspective. Chirality, 28(10), 666-677. [Link]

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Technical Support Center: Navigating Solubility Challenges with Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility issues encountered during its use in various reaction solvents. Our aim is to provide you with practical, field-proven insights to ensure the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is not dissolving well in my chosen reaction solvent. What are the initial steps I should take?

A1: Poor solubility is a common hurdle. The initial approach should be systematic. Firstly, confirm the purity of your material, as impurities can sometimes hinder dissolution. Secondly, consider the polarity of your solvent. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate possesses both polar (the carbamate and amino groups) and non-polar (the benzyl and spirocyclic core) features. A solvent that can accommodate both characteristics is often a good starting point. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF) are often employed in syntheses involving similar structures.[1] If you are using a non-polar solvent like hexane or a highly polar one like methanol, you might face challenges.

Q2: I've tried common solvents like DCM and THF, but the solubility is still limited. What's the next logical step?

A2: If single-solvent systems are proving insufficient, the next logical step is to explore the use of co-solvents.[2][3][4] A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of the solute.[3] The addition of a co-solvent can modify the overall polarity of the solvent system, making it more favorable for your compound to dissolve.[4][5] For instance, if your primary solvent is moderately polar, adding a more polar co-solvent like a small amount of DMF or an alcohol can sometimes disrupt the crystal lattice of your compound more effectively.

Q3: Can temperature be used to improve the solubility of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate?

A3: Absolutely. For most solid organic compounds, solubility increases with temperature.[6][7][8] This is because the added thermal energy helps to overcome the intermolecular forces holding the solid together in its crystal lattice.[6][7] You can try gently warming your solvent while stirring and slowly adding your compound. However, be cautious and ensure that the temperature you use is well below the boiling point of your solvent and does not cause degradation of your starting material or other reagents. It's always advisable to run a small-scale test to determine the thermal stability of your compound in the chosen solvent.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon cooling or addition of a reagent.

Underlying Cause: This is a classic sign of a supersaturated solution. While heating may have initially dissolved the compound, the solution becomes thermodynamically unstable as it cools, leading to precipitation. The addition of another reagent can also alter the solvent properties, causing your compound to crash out.

Troubleshooting Protocol:

  • Maintain Elevated Temperature: If your reaction conditions permit, maintaining a moderately elevated temperature throughout the reaction can keep the compound in solution.

  • Optimize Co-Solvent System: Experiment with different co-solvent ratios. A systematic approach is to create a solubility profile. See the experimental protocol below.

  • Slow Addition: If adding another reagent is the cause, try dissolving that reagent in the same solvent system and adding it slowly to the solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This gradual change in concentration and solvent environment can prevent sudden precipitation.

Experimental Protocol: Co-Solvent System Optimization

Co_Solvent_Optimization cluster_prep Preparation cluster_testing Solvent System Testing cluster_analysis Analysis A Weigh equal amounts of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate into several vials B Add a fixed volume of primary solvent (e.g., Toluene) to each vial A->B C To each vial, add incremental volumes of a co-solvent (e.g., THF, DMF) B->C D Stir at a constant temperature C->D E Observe for complete dissolution D->E F Record the minimum co-solvent ratio for dissolution E->F

Caption: Workflow for Co-Solvent System Optimization.

Issue 2: A very large volume of solvent is required for complete dissolution, making the reaction impractical.

Underlying Cause: This indicates a fundamental mismatch between the solute and the solvent. While you might achieve dissolution, the resulting dilute reaction can be slow and inefficient.

Troubleshooting Protocol:

  • Re-evaluate Solvent Choice: Refer to the principle of "like dissolves like." The presence of a benzyl group and a carbamate suggests that solvents of intermediate polarity might be most effective. A table of common solvents and their properties can be a useful guide.

    SolventDielectric Constant (Polarity)Boiling Point (°C)Notes
    Dichloromethane (DCM)9.140Good for a wide range of organic compounds.
    Tetrahydrofuran (THF)7.566Often a good choice for moderately polar compounds.
    Acetonitrile (MeCN)37.582A more polar aprotic solvent.
    Dimethylformamide (DMF)36.7153A highly polar aprotic solvent, good for dissolving many organics.
    Toluene2.4111A non-polar aromatic solvent.
    Ethanol24.578A polar protic solvent.
  • Consider Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[9] Grinding your Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate into a finer powder using a mortar and pestle can increase its surface area and, consequently, its rate of dissolution.[9]

  • Structural Modification (Advanced): In a drug development context where poor solubility is a persistent issue, medicinal chemists might consider structural modifications to the molecule to enhance its solubility.[10] This could involve adding more polar functional groups.[10]

Solubility Enhancement Strategy Overview

Solubility_Enhancement A Poor Solubility Observed B Increase Temperature A->B C Use Co-solvents A->C D Reduce Particle Size A->D E Change Primary Solvent A->E F Successful Dissolution B->F If successful G Re-evaluate Reaction Conditions B->G If unsuccessful C->F If successful C->G If unsuccessful D->F If successful D->G If unsuccessful E->F If successful E->G If unsuccessful

Sources

Technical Support Center: Scalability of Diazaspiro Compound Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diazaspiro Compound Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and purification of diazaspirocyclic scaffolds. Diazaspiro compounds, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry. However, their journey from lab-scale synthesis to industrial production is often fraught with challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental and process development endeavors.

I. Synthesis & Process Optimization: FAQs and Troubleshooting

This section addresses common hurdles encountered during the scale-up of diazaspiro compound synthesis, from reaction kinetics to stereocontrol.

Question 1: We are observing a significant decrease in yield for our key diazaspirocyclization step upon scaling from grams to kilograms. What are the likely causes and how can we mitigate this?

Answer:

This is a classic scalability issue often rooted in mass and heat transfer limitations that are negligible at the lab scale but become pronounced in larger reactors.

Causality:

  • Inefficient Mixing: In large reactors, achieving uniform mixing is challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation, thus lowering the overall yield of the desired diazaspiro compound.

  • Poor Heat Transfer: Many cyclization reactions are exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it difficult to dissipate heat effectively. The resulting temperature increase can accelerate decomposition of reactants or products and favor undesired reaction pathways.

  • Phase Transfer Limitations: If your reaction involves multiple phases (e.g., solid-liquid), the efficiency of mass transfer between phases can decrease upon scale-up, leading to slower reaction rates and incomplete conversion.

Troubleshooting & Solutions:

  • Reactor Design and Agitation:

    • Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture. Variable speed control is crucial for optimizing mixing.

    • Baffles: The use of baffles in the reactor can significantly improve mixing efficiency by preventing vortex formation and promoting top-to-bottom turnover.

  • Thermal Management:

    • Jacketed Reactors: Utilize reactors with efficient heating/cooling jackets.

    • Controlled Addition: Instead of adding reactants all at once, implement a controlled feed strategy. This allows for better management of the reaction exotherm.

    • Solvent Selection: A higher-boiling point solvent can allow the reaction to be run at a higher temperature without excessive pressure buildup, potentially improving reaction rates. However, this must be balanced with potential impacts on solubility and side reactions.

  • Process Intensification with Flow Chemistry:

    • Continuous flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio.[1] This technology allows for precise control over reaction parameters, leading to higher yields and purity, even for highly exothermic or fast reactions.[2] Transitioning a problematic batch reaction to a continuous process can be a highly effective solution for scalability.

Question 2: Our synthesis produces a mixture of diastereomers, and the ratio worsens at a larger scale. How can we improve diastereoselectivity during scale-up?

Answer:

Maintaining stereocontrol is a critical challenge in the synthesis of complex molecules like diazaspiro compounds.[3][4] A change in diastereomeric ratio upon scale-up often points to subtle changes in reaction conditions that influence the transition state energies of the competing diastereomeric pathways.

Causality:

  • Temperature Fluctuations: As discussed previously, poor heat transfer at scale can lead to temperature gradients within the reactor. Different activation energies for the formation of each diastereomer mean that even small temperature variations can significantly impact the product ratio.[5]

  • Concentration Effects: Changes in reactant or reagent concentration due to slower addition rates or inefficient mixing can alter the kinetics of the stereodetermining step.

  • Catalyst Activity and Deactivation: If a catalyst is used, its activity and stability can be affected by the longer reaction times and different mass transfer characteristics of a large-scale process.

Troubleshooting & Solutions:

  • Strict Temperature Control:

    • Implement a robust temperature control system for your reactor.

    • Consider using a lower reaction temperature, if kinetically feasible, as this often enhances selectivity.

  • Catalyst and Reagent Selection:

    • Catalyst Screening: Re-evaluate your catalyst. Sometimes a catalyst that performs adequately at the lab scale is not robust enough for large-scale production. Consider screening a panel of catalysts to find one that provides high diastereoselectivity under more forgiving conditions.[3]

    • Chiral Auxiliaries: If applicable to your synthetic route, the use of a different chiral auxiliary might offer better stereochemical control.

  • Solvent and Additive Effects:

    • The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. A solvent screen may be necessary to find optimal conditions for diastereoselectivity.

    • Additives, such as Lewis acids or bases, can sometimes be used to favor the formation of one diastereomer over another.

Protocol: Catalyst Screening for Diastereoselective Synthesis

  • Set up a parallel reaction block with multiple small-scale reactors (e.g., 10-50 mL).

  • To each reactor, add the starting materials and solvent.

  • Add a different catalyst or ligand to each reactor, ensuring all other parameters (temperature, concentration) are identical.

  • Run the reactions for a predetermined time.

  • Quench the reactions and analyze the crude reaction mixture of each by a suitable method (e.g., HPLC, NMR) to determine the diastereomeric ratio.

  • Select the catalyst that provides the highest diastereoselectivity and proceed with further optimization of other parameters.

Question 3: We are struggling with a multi-step synthesis that requires isolation and purification of several intermediates, leading to significant material loss and long cycle times. How can we streamline this process for large-scale production?

Answer:

This is a common bottleneck in complex syntheses. The solution often lies in process optimization through "telescoping" reactions.

Causality:

  • Cumulative Yield Loss: Each isolation and purification step (e.g., extraction, crystallization, chromatography) inevitably leads to some loss of material. Over multiple steps, this can drastically reduce the overall yield.

  • Increased Cycle Time: Work-up and purification procedures are often time-consuming, significantly extending the overall production timeline.

  • Solvent Waste: Multiple work-ups and purifications generate large volumes of solvent waste, which has both economic and environmental implications.

Troubleshooting & Solutions:

Telescoping (or One-Pot) Synthesis:

The goal of telescoping is to combine multiple reaction steps without isolating the intermediates.[6][7] This requires careful planning to ensure the compatibility of reagents and solvents between steps.

Implementation Strategy:

  • Reaction Compatibility Analysis:

    • Review the entire synthetic sequence. Identify consecutive steps where the solvent and reaction conditions are similar.

    • Assess the compatibility of the reagents used in a subsequent step with the byproducts of the previous step. Can the byproducts be quenched or rendered inert?

  • Solvent Selection:

    • Choose a solvent that is suitable for all the telescoped steps. This may require re-optimizing the individual reactions in the chosen solvent.

  • In-situ Analysis:

    • Utilize in-process controls (e.g., HPLC, UPLC, IR) to monitor the completion of each reaction step before proceeding to the next. This is crucial for ensuring high conversion and minimizing the formation of impurities.

Example Workflow for a Telescoped Process:

Telescoped_Process Start Starting Material A + Reagent B Reaction1 Reaction 1 (e.g., Alkylation) Start->Reaction1 IPC1 In-Process Control (Monitor for completion) Quench1 Quench/Neutralize Byproducts (if needed) IPC1->Quench1 Completion Confirmed Reaction2 Reaction 2 (e.g., Cyclization) Add Reagent C directly Quench1->Reaction2 IPC2 In-Process Control (Monitor for completion) Workup Single Work-up & Purification IPC2->Workup Completion Confirmed FinalProduct Final Diazaspiro Compound Workup->FinalProduct

Caption: A generalized workflow for a telescoped two-step synthesis.

By successfully telescoping reactions, you can significantly increase throughput, reduce waste, and improve the overall efficiency of your diazaspiro compound production.[8]

II. Purification Challenges at Scale: FAQs and Troubleshooting

Purification is often a major bottleneck in the production of diazaspiro compounds, especially at larger scales.[9][10] This section provides guidance on overcoming common purification hurdles.

Question 4: Our diazaspiro compound is highly polar and shows poor retention on standard reversed-phase HPLC columns, making purification difficult. What are our options for large-scale purification?

Answer:

Purifying highly polar compounds is a frequent challenge. Relying solely on reversed-phase chromatography can be inefficient and costly at scale.

Causality:

  • Poor Retention: The polar nature of your compound leads to weak interaction with the nonpolar stationary phase of a C18 column, resulting in elution at or near the solvent front.

  • High Aqueous Mobile Phases: To achieve any retention, you are likely using a high percentage of water in your mobile phase, which can be difficult and energy-intensive to remove from the final product.

Troubleshooting & Solutions:

  • Alternative Chromatography Modes:

    • Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. It is often an excellent choice for purifying polar compounds.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is particularly well-suited for the separation of very polar compounds.

  • Supercritical Fluid Chromatography (SFC):

    • SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. It offers several advantages for purifying polar compounds, including fast separations, reduced solvent consumption, and easier product isolation (the CO2 simply evaporates).

  • Alternative Downstream Processes:

    • Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that does not use a solid support, which can be advantageous for compounds that irreversibly adsorb to silica or other stationary phases.[11]

Data Summary: Comparison of Purification Techniques for Polar Compounds

TechniqueStationary PhaseMobile PhaseAdvantages for Polar CompoundsDisadvantages
Reversed-Phase HPLC Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Well-understood, wide availabilityPoor retention, high water consumption
Normal-Phase HPLC Polar (e.g., Silica)Nonpolar (e.g., Hexane/Ethanol)Good retention and selectivitySolvent miscibility can be an issue
HILIC Very PolarHigh Organic + WaterExcellent for very polar compoundsMethod development can be complex
SFC VariousSupercritical CO2 + Co-solventFast, low solvent use, easy isolationRequires specialized equipment
Question 5: We are facing issues with impurity management, and some process impurities are difficult to separate from the final product. What is a systematic approach to identifying and controlling these impurities at scale?

Answer:

Effective impurity management is crucial for ensuring the safety and efficacy of pharmaceutical compounds and is a significant challenge in drug development.[9] A reactive approach to dealing with impurities at a late stage is often costly and can lead to significant delays.

Causality:

  • Side Reactions: Impurities can arise from competing reaction pathways.

  • Degradation: The desired product or intermediates may degrade under the reaction or work-up conditions.

  • Incomplete Conversion: Unreacted starting materials or intermediates can be carried through the process.

Troubleshooting & Solutions: A Proactive Impurity Control Strategy

  • Impurity Identification and Characterization:

    • Isolation: The first step is to isolate the impurity in sufficient quantity for structural elucidation. This can be achieved through techniques like preparative HPLC or flash chromatography.[9]

    • Structure Elucidation: Use analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to determine the structure of the impurity.

  • Mechanistic Understanding:

    • Once the structure is known, propose a plausible mechanism for its formation. This will provide insights into how to prevent or minimize its formation.

  • Process Modification:

    • Based on the mechanistic understanding, modify the process to disfavor impurity formation. This could involve:

      • Adjusting the reaction temperature.

      • Changing the order of reagent addition.

      • Using a more selective reagent.

      • Optimizing the pH during work-up to prevent degradation.

  • Establishment of a Control Strategy:

    • Once the process is optimized, establish a robust control strategy. This includes setting specifications for raw materials and in-process controls to ensure that the impurity levels are consistently below the acceptable limit.

Workflow for Impurity Elucidation and Control

Impurity_Control Detection Impurity Detected in Final Product Isolation Isolate Impurity (e.g., Prep HPLC) Detection->Isolation Characterization Structure Elucidation (NMR, MS, HRMS) Isolation->Characterization Mechanism Propose Formation Mechanism Characterization->Mechanism Process_Understanding Identify Root Cause (e.g., Temp, pH, Reagent) Mechanism->Process_Understanding Process_Modification Modify Process Parameters Process_Understanding->Process_Modification Validation Validate Modified Process (Confirm Impurity Reduction) Process_Modification->Validation Control_Strategy Implement Control Strategy (IPC, Specifications) Validation->Control_Strategy Final Robust & Scalable Process Control_Strategy->Final

Caption: A systematic workflow for managing process impurities.

By adopting a proactive and systematic approach to impurity management, you can develop a robust and scalable manufacturing process for your diazaspiro compounds.

III. References

  • Alternative Extraction and Downstream Purification Processes for Anthocyanins. MDPI. Available at: [Link]

  • Tackling Process Impurities in Drug Development. SpiroChem. Available at: [Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PubMed Central. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Available at: [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. Available at: [Link]

  • PROCESS DEVELOPMENT, OPTIMIZATION AND VALIDATION OF MANUFACTURING PROCESS OF ALLOPURINOL. ResearchGate. Available at: [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents. Available at:

  • An Improved Asymmetric Synthesis Of Azaspiro Compounds. Quick Company. Available at: [Link]

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. MDPI. Available at: [Link]

  • Process for purifying noroxymorphone compounds. Google Patents. Available at:

  • OPTIMIZATION TECHNIQUES FOR PHARMACEUTICAL MANUFACTURING AND DESIGN SPACE ANALYSIS. Purdue University Graduate School. Available at: [Link]

  • Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. Available at: [Link]

  • Highly Diastereoselective Synthesis of Spiropyrazolones. MDPI. Available at: [Link]

  • Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy. PubMed. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. National Institutes of Health. Available at: [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ResearchGate. Available at: [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. Education in Chemistry. Available at: [Link]

  • Continuous multi-step synthesis by extrusion – telescoping solvent-free reactions for greater efficiency. Royal Society of Chemistry. Available at: [Link]

  • 7 Steps To Accelerate Biopharma Manufacturing Processes. Outsourced Pharma. Available at: [Link]

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  • Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Royal Society of Chemistry. Available at: [Link]

  • A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. National Institutes of Health. Available at: [Link]

  • Process for preparation of risdiplam, novel intermediates, and process for preparation thereof. Google Patents. Available at:

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

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  • Selected Publications and Patents from 2005–2019. Curia Global. Available at: [Link]

  • Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. ResearchGate. Available at: [Link]

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Technical Support Center: Preserving Spirocyclic Integrity Under Harsh Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the unique challenges of working with spirocyclic systems. As a Senior Application Scientist, I've witnessed the immense potential of spirocycles in drug discovery and materials science, but I've also seen the frustration that can arise when these intricate structures succumb to unintended ring-opening.[1][2] This guide is born from extensive experience and a deep dive into the literature to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and innovate in your own research.

Spirocycles, with their inherent three-dimensionality, offer a fantastic scaffold for creating novel molecular architectures with improved physicochemical and pharmacokinetic properties.[3] However, the same structural features that make them so appealing—namely, the presence of a quaternary spiro-carbon and often significant ring strain—also render them susceptible to degradation under a variety of reaction conditions.[4][5]

This guide is structured to be a practical resource. We will begin with frequently asked questions to build a foundational understanding of spirocycle stability. Then, we will move into a detailed troubleshooting guide to address specific experimental challenges you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of spirocycle ring-opening?

A1: The stability of a spirocyclic system is a delicate balance of several factors. Ring-opening is typically driven by the release of ring strain, the formation of a stable carbocation or other intermediate, and the nature of the reaction conditions.[5] The key drivers can be categorized as follows:

  • Ring Strain: Smaller rings in the spirocycle (e.g., cyclopropane, cyclobutane, epoxides, aziridines) possess significant angle and torsional strain.[4][6] Reactions that can alleviate this strain are often thermodynamically favored.[5]

  • Electronic Effects: The presence of electron-donating or withdrawing groups near the spiro-center can significantly influence stability. For instance, an aryl group can stabilize a forming carbocation, promoting a rearrangement that leads to ring-opening.[7]

  • Reaction Conditions: Harsh conditions are the most common culprits. These include:

    • Strong Acids: Lewis and Brønsted acids can protonate a heteroatom in the ring, turning it into a good leaving group and initiating ring-opening.[7]

    • Strong Bases: Strong bases can induce elimination or rearrangement reactions, particularly in the presence of acidic protons alpha to a carbonyl group within the spirocycle.

    • High Temperatures: Thermal degradation can provide the activation energy needed to overcome the barrier to ring-opening, especially for strained systems.[8][9][10]

    • Oxidizing/Reducing Agents: These can sometimes lead to unintended side reactions that compromise the spirocyclic core.

Q2: Are all spirocycles equally susceptible to ring-opening?

A2: No, there is a wide range of stability among different spirocyclic systems. The susceptibility depends on the type of rings, the atoms they contain, and the substituents present. For example:

  • Spiro-epoxides and -aziridines: These are highly susceptible to ring-opening due to the inherent strain of the three-membered ring. The reaction pathway (SN1-like vs. SN2-like) is highly dependent on whether the conditions are acidic or basic.[11][12][13][14][15]

  • Spiroketals: These are generally stable under basic and neutral conditions but are labile to acid-catalyzed hydrolysis. The stability can be tuned by the nature of the diol used to form the ketal.

  • Spiro-lactams: The stability of the lactam ring can be influenced by the size of the other ring and the substituents on the nitrogen atom.[16][17][18][19]

  • Carbocyclic Spirocycles: Their stability is primarily dictated by ring strain. Spirocycles containing a cyclopropane or cyclobutane ring are more prone to rearrangement than those with two five- or six-membered rings.[4]

Q3: How do I choose the right protecting group to stabilize a functional group elsewhere in the molecule without jeopardizing the spirocycle?

A3: This is a critical consideration in multi-step synthesis. The key is to use an "orthogonal" protecting group strategy, where the protection and deprotection conditions for one functional group are completely compatible with the stability of the spirocycle.[20]

Here is a decision-making workflow to guide your choice:

G start Start: Need to protect a functional group (e.g., -OH, -NH2) spiro_type What is the nature of your spirocycle? (e.g., acid-sensitive, base-sensitive) start->spiro_type acid_sensitive Acid-Sensitive Spirocycle (e.g., spiroketal) spiro_type->acid_sensitive Acid-Sensitive base_sensitive Base-Sensitive Spirocycle (e.g., spiro-lactone with α-protons) spiro_type->base_sensitive Base-Sensitive robust Robust Spirocycle spiro_type->robust Robust deprotection_acid Choose PG removed under non-acidic conditions (e.g., H2/Pd, F-, base) acid_sensitive->deprotection_acid deprotection_base Choose PG removed under non-basic conditions (e.g., acid, H2/Pd) base_sensitive->deprotection_base deprotection_any Wider choice of PGs. Consider other functional groups. robust->deprotection_any example_acid Examples for -OH: - Benzyl (Bn) ether - Silyl ethers (TBDMS, TIPS) - Allyl ether deprotection_acid->example_acid example_base Examples for -OH: - Acetals (MOM, THP) - t-Butyl (tBu) ether deprotection_base->example_base final_choice Select final PG based on overall synthetic route compatibility deprotection_any->final_choice example_acid->final_choice example_base->final_choice

Caption: Decision workflow for selecting a compatible protecting group.

Always perform a small-scale stability test of your spirocyclic core under the planned deprotection conditions before proceeding with the main reaction.

Troubleshooting Guide: Preventing Spirocycle Ring-Opening

Scenario 1: Ring-opening of a spiroketal during acidic deprotection of another functional group.

Problem: You are attempting to remove an acid-labile protecting group (e.g., a Boc group from an amine) in the presence of a spiroketal, but you are observing hydrolysis of the spiroketal.

Causality: Spiroketals are fundamentally acetals and are susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ketal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion, which is then trapped by water.

Solutions:

StrategyProtocol DetailsRationale
1. Milder Acidic Conditions Instead of strong acids like TFA or HCl, consider using weaker, sterically hindered acids like pyridinium p-toluenesulfonate (PPTS) or carefully controlled amounts of acetic acid.These can sometimes provide enough acidity to cleave a more labile protecting group without significantly affecting the more stable spiroketal.
2. Anhydrous Conditions Ensure your reaction is rigorously dry. Use freshly distilled solvents and perform the reaction under an inert atmosphere (N2 or Ar).The final step of hydrolysis requires water to trap the oxocarbenium ion. In its absence, the ring-opened intermediate may re-close.
3. Orthogonal Protecting Group Re-evaluate your synthetic strategy. Protect the amine with a group that is not removed by acid, such as a Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group.[20][21]This is the most robust solution. A Cbz group can be removed by hydrogenolysis, and an Fmoc group by mild base (e.g., piperidine), neither of which will affect the spiroketal.
4. Ketal Exchange If the spiroketal is formed from a simple diol like ethylene glycol, consider synthesizing it from a more sterically hindered and electron-withdrawing diol.This can increase the kinetic stability of the spiroketal towards acid.
Scenario 2: Unwanted rearrangement of a spirocyclic ketone under acidic conditions.

Problem: You are performing an acid-catalyzed reaction on a molecule containing a spiro[4.5]decenone or similar system, and you are getting a rearranged fused-ring product instead of the desired transformation.

Causality: The reaction is likely proceeding through a carbocation intermediate that can undergo a rearrangement to a more stable carbocation, leading to the observed product. This is a classic example of a Wagner-Meerwein type rearrangement, driven by the formation of a more substituted and/or resonance-stabilized carbocation.

G cluster_0 Acid-Catalyzed Rearrangement A Spirocyclic Ketone B Protonation of Carbonyl A->B + H+ C Formation of Carbocation (less stable) B->C D 1,2-Alkyl Shift (Rearrangement) C->D E Formation of more stable Carbocation D->E F Deprotonation E->F - H+ G Rearranged Fused Product F->G

Caption: General mechanism for acid-catalyzed rearrangement of a spirocyclic ketone.

Solutions:

StrategyProtocol DetailsRationale
1. Choice of Lewis Acid Avoid strong Brønsted acids. Screen a variety of Lewis acids. A "softer" Lewis acid might coordinate to the desired functional group without promoting carbocation formation and rearrangement.Different Lewis acids have different coordination preferences and can lead to different reaction pathways.
2. Lower Reaction Temperature Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Start at -78 °C and slowly warm if necessary.Rearrangements often have a higher activation energy than the desired reaction. Lower temperatures can favor the kinetic product over the thermodynamic (rearranged) product.
3. Non-acidic Reaction Conditions Explore alternative synthetic routes that do not require acidic conditions. For example, if you are trying to perform an alpha-functionalization, consider using enolate chemistry under basic conditions.This completely avoids the problematic carbocation intermediate.
4. Substrate Modification If possible, introduce an electron-withdrawing group near the spiro-carbon.This will destabilize the formation of an adjacent carbocation, potentially shutting down the rearrangement pathway.[7]
Scenario 3: Ring-opening of a spiro-epoxide yields the wrong regioisomer.

Problem: You are performing a nucleophilic ring-opening of an unsymmetrical spiro-epoxide, and the nucleophile is attacking the more substituted carbon when you expected it to attack the less substituted one (or vice versa).

Causality: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[11][12][14][15]

  • Basic/Neutral Conditions (SN2-like): A strong, anionic nucleophile will attack the less sterically hindered carbon of the epoxide. The reaction is governed by sterics.[11][22]

  • Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds begin to break, and a partial positive charge develops on the carbons. This positive charge is better stabilized on the more substituted carbon. The nucleophile (which is often weak, like the solvent) will then attack this more electrophilic, more substituted carbon. The reaction is governed by electronics.[11][12][14]

Solutions:

Desired RegioisomerRecommended ConditionsProtocol Example
Attack at Less Substituted Carbon Basic/Neutral Conditions Use a strong nucleophile like NaCN, NaN3, LiAlH4, or a Grignard reagent in an appropriate aprotic solvent.
Attack at More Substituted Carbon Acidic Conditions Use a weak nucleophile (e.g., H2O, ROH) with a catalytic amount of a strong acid (e.g., H2SO4, HClO4).
Experimental Protocol: Selective Ring-Opening of a Spiro-Epoxide

This protocol provides a general method for controlling the regioselectivity of the ring-opening of a hypothetical unsymmetrical spiro-epoxide.

For Attack at the Less Substituted Carbon (Basic Conditions):

  • Dissolve the spiro-epoxide (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add the nucleophile (e.g., sodium azide, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and purify by column chromatography.

For Attack at the More Substituted Carbon (Acidic Conditions):

  • Dissolve the spiro-epoxide (1.0 eq) in the nucleophilic solvent (e.g., methanol).

  • Cool the solution to 0 °C.

  • Add a catalytic amount of a strong acid (e.g., 2 drops of concentrated H2SO4).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO3).

  • Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent. Dry the organic layer and purify by column chromatography.

By understanding the fundamental principles of spirocycle stability and the mechanisms of their degradation, you can rationally design your experiments to preserve these valuable and complex molecular architectures. Always consider the inherent properties of your specific spirocyclic system and choose your reaction conditions accordingly.

References

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  • Gour, S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6143-6156.
  • Hari, D. P., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Chemical Science, 15(2), 526-532.
  • Jiménez-Osés, G., et al. (2007). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Journal of the American Chemical Society, 129(33), 10092-10103.
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  • Patel, M. K., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. New Journal of Chemistry, 45(15), 6815-6821.
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  • Semmelhack, M. F., & Turos, E. (1985). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 107(2), 368-370.
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  • Trost, B. M., & Crawley, M. L. (2003). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Journal of the American Chemical Society, 125(31), 9274-9275.
  • Unciti-Broceta, A., et al. (2004). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic & Biomolecular Chemistry, 2(13), 1845-1856.
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  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • Reddy, G. S., et al. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes. Organic & Biomolecular Chemistry, 18(17), 3291-3295.
  • Kukharenko, A. A., et al. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465.
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  • Marshall, J. A., & Johnson, R. O. (1970). The synthesis and acid-catalysed rearrangement of a spiro[23][24]dec-6-en-2-one. Journal of the Chemical Society D: Chemical Communications, (7), 391-392.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
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  • Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6143-6156.
  • Subirós-Funosas, R., et al. (2009). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15(2), 113-127.
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  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Trost, B. M., & Crawley, M. L. (2003). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Journal of the American Chemical Society, 125(31), 9274-9275.
  • Kowalski, Z., & Gorska, M. (2019). Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. Chemical Engineering Transactions, 77, 253-258.
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Refinement of workup procedures to isolate pure product.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A-Z Guide to Product-Purity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining workup procedures to isolate pure products. Here, we move beyond rote protocols to explain the underlying principles that govern purification. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you encounter at the bench.

Section 1: Foundational Principles & Initial Workup

The journey to a pure product begins the moment the reaction is complete. The initial workup is a critical step that sets the stage for all subsequent purification efforts. Errors or inefficiencies here can cascade, making downstream purification exponentially more difficult.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the most critical first step in my workup?

A: The most critical first step is to effectively quench the reaction. This neutralizes any remaining reactive reagents that could lead to the formation of byproducts during the workup and subsequent purification steps. The choice of quenching agent is paramount and depends on the specific reagents used in your reaction. For example, if you've used a strong oxidizing agent, a reducing agent like sodium thiosulfate is an appropriate choice to neutralize it.[1]

Q2: I've quenched my reaction and now have a complex mixture. What's the best general approach to start separating my product from the crude mixture?

A: Liquid-liquid extraction is a cornerstone of initial workup.[2] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is crucial and should be guided by the polarity of your target compound.[3] A general rule of thumb is "like dissolves like."[4]

Q3: I've performed a liquid-liquid extraction, but I'm not sure if my product is in the organic or aqueous layer. How can I quickly determine this?

A: A simple way to determine the location of your product is to take a small sample from each layer and analyze them using Thin Layer Chromatography (TLC). Spotting each layer on a TLC plate and comparing the spots to a reference standard of your starting material or expected product will reveal which layer contains your compound of interest.

Section 2: Troubleshooting Liquid-Liquid Extractions

Liquid-liquid extractions are powerful, but not without their challenges. Below are solutions to some of the most common issues encountered during this critical step.

Troubleshooting Guide

Q4: I've mixed my aqueous and organic layers, and now I have an emulsion that won't separate. What can I do?

A: Emulsions are a common frustration in liquid-liquid extractions.[5] They are colloidal suspensions of one liquid in another and can be stabilized by surfactants or fine particulate matter. Here are several techniques to break an emulsion, in order of increasing intervention:

  • Patience: Sometimes, simply allowing the separatory funnel to sit undisturbed for a period can allow the layers to separate.[6]

  • Gentle Agitation: Gently swirling or tapping the side of the separatory funnel can help coalesce the dispersed droplets.[6]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This can decrease the solubility of organic compounds in the aqueous phase and help to break the emulsion.

  • Change in pH: If the emulsion is stabilized by an acidic or basic compound, adjusting the pH of the aqueous layer can sometimes disrupt the emulsion.[6][7]

  • Filtration: Passing the entire mixture through a plug of Celite or glass wool can sometimes break the emulsion.[8]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[7][9]

Q5: My product seems to have poor solubility in common extraction solvents. How can I improve my extraction efficiency?

A: Low extraction efficiency is often due to a suboptimal choice of solvent or unfavorable partition coefficient. Consider the following strategies:

  • Solvent Selection: Experiment with a range of solvents with varying polarities. Sometimes a mixture of solvents can provide the ideal solubility characteristics.[3]

  • Salting Out: Adding an inorganic salt, such as sodium sulfate, to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer and improving recovery.[3][10]

  • Ion Pairing: For highly polar or ionic compounds, adding an ion-pairing reagent to the aqueous phase can form a neutral complex with your product, which will have greater solubility in the organic solvent.[10]

  • Continuous Extraction: For compounds with very low partition coefficients, a continuous liquid-liquid extraction apparatus can be used to achieve a high recovery over time.

Section 3: Crystallization for Purification

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[11] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.

Frequently Asked Questions (FAQs)

Q6: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent should meet several criteria:[11][12]

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.

  • Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.[13]

  • Inertness: The solvent should not react with the compound.[12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[14]

A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4]

Q7: My compound won't crystallize out of solution, even after cooling. What should I do?

A: Failure to crystallize is a common issue. Here are some techniques to induce crystallization:[15]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • Seeding: Adding a small crystal of the pure compound (a "seed crystal") can initiate crystallization.

  • Reducing Solvent Volume: There may be too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can lead to crystallization.[15]

  • Lowering the Temperature: Cooling the solution in an ice bath or refrigerator may be necessary to induce crystallization.[16]

Troubleshooting Guide

Q8: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[16] To remedy this, you can try the following:

  • Re-dissolve and Add More Solvent: Warm the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[16]

  • Change Solvents: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. This can encourage the formation of crystals instead of an oil.[16]

Section 4: Chromatographic Purification

Chromatography is a powerful set of techniques used to separate the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Frequently Asked Questions (FAQs)

Q9: What is the difference between normal-phase and reverse-phase chromatography?

A: The key difference lies in the polarity of the stationary and mobile phases.

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. In this mode, non-polar compounds elute first.

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. In this mode, polar compounds elute first.

Q10: My compounds are not separating well on my flash chromatography column. What can I do to improve the separation?

A: Poor separation in flash chromatography can be due to several factors.[17] Here are some troubleshooting tips:

  • Optimize the Solvent System: The choice of mobile phase is critical. Use TLC to screen different solvent systems to find one that gives good separation of your target compound from impurities.

  • Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.[17] Try reducing the amount of sample loaded.

  • Improper Packing: A poorly packed column will have channels and voids, leading to band broadening and poor resolution. Ensure the column is packed evenly and without cracks.

  • Sample Application: The sample should be applied to the column in a narrow band. Dissolving the sample in a minimal amount of the mobile phase or a weaker solvent is recommended.[18]

Experimental Protocols & Data

Protocol 1: Step-by-Step Guide to Flash Column Chromatography

  • Select the Stationary Phase: Typically silica gel for normal-phase chromatography.

  • Choose the Solvent System: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.3 for your target compound.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of the stationary phase in the mobile phase and pour it into the column.

    • Allow the stationary phase to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the stationary phase.

  • Load the Sample: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions and analyze them by TLC to identify those containing the pure product.

Table 1: Common Solvents for Normal-Phase Chromatography (in order of increasing polarity)

SolventPolarity Index
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol6.6

Data sourced from various chemical handbooks and empirical observations.

Visualization of Purification Workflow

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Aqueous_Layer Aqueous Layer (Impurities/Product?) Extraction->Aqueous_Layer Organic_Layer Organic Layer (Product/Impurities?) Extraction->Organic_Layer Drying Dry Organic Layer Organic_Layer->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification Method Crude_Product->Purification Crystallization Crystallization Purification->Crystallization If Solid Chromatography Chromatography Purification->Chromatography If Liquid or Difficult to Crystallize Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product

Caption: A generalized workflow for the isolation and purification of a target compound from a crude reaction mixture.

Section 5: Identifying and Removing Persistent Impurities

Even after careful workup and purification, trace impurities can remain. Identifying and removing these can be a significant challenge.

Frequently Asked Questions (FAQs)

Q11: I've purified my compound, but NMR analysis shows residual solvent peaks. How can I remove them?

A: Residual solvents are a common type of impurity.[19] Several methods can be used for their removal:

  • High Vacuum: Placing the sample under high vacuum for an extended period can remove volatile solvents.

  • Azeotropic Distillation: Adding a solvent that forms a low-boiling azeotrope with the residual solvent and then evaporating the mixture can be effective. For example, adding toluene to a sample containing water and then evaporating it can help remove the water.

  • Lyophilization (Freeze-Drying): For non-volatile compounds, dissolving the sample in a suitable solvent (like water or benzene) and then freeze-drying it can remove residual solvents.

Q12: I have a persistent impurity that co-elutes with my product in flash chromatography. What are my options?

A: When an impurity co-elutes with your product, it indicates that they have very similar polarities under the chosen chromatographic conditions. Here's how to address this:

  • Orthogonal Chromatography: Change the separation principle. If you were using normal-phase chromatography, try reverse-phase. The different selectivity may allow for separation.[17]

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography and can often separate closely eluting compounds.

  • Crystallization: If your product is a solid, recrystallization may be able to separate the impurity.

  • Chemical Derivatization: In some cases, you can chemically modify either your product or the impurity to alter its polarity, allowing for easier separation. The modifying group can then be removed after purification.

Table 2: Common Impurities and Their Sources

Impurity TypeCommon Sources
Organic Starting materials, by-products, intermediates, degradation products, reagents, ligands, catalysts.[19]
Inorganic Reagents, catalysts, heavy metals, inorganic salts, filter aids.[19]
Residual Solvents Solvents used in the reaction, workup, or purification steps.[19]

References

  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts. URL: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts. URL: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). Retrieved from ChemistryViews. URL: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from University of Rochester Department of Chemistry. URL: [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Retrieved from University of Rochester Department of Chemistry. URL: [Link]

  • How to isolate impurities from a reaction product - Biotage. (2023, January 26). Retrieved from Biotage. URL: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from AZoM.com. URL: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from LCGC International. URL: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Retrieved from Spectro Scientific. URL: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved from ResearchGate. URL: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Retrieved from YouTube. URL: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from Mettler Toledo. URL: [Link]

  • How to isolate impurities from a reaction product - Biotage. (2023, January 26). Retrieved from Biotage. URL: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Retrieved from Element Lab Solutions. URL: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). Retrieved from ChemistryViews. URL: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Retrieved from YouTube. URL: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Retrieved from Element Lab Solutions. URL: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from Mettler Toledo. URL: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts. URL: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from University of York. URL: [Link]

  • Different Types of Impurities in Pharmaceuticals - Moravek, Inc. Retrieved from Moravek, Inc. URL: [Link]

  • Different Types of Impurities in Pharmaceuticals - Moravek, Inc. Retrieved from Moravek, Inc. URL: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Retrieved from Spectro Scientific. URL: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved from ResearchGate. URL: [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Retrieved from Reddit. URL: [Link]

  • Finding the best solvent for recrystallisation student sheet. Retrieved from Royal Society of Chemistry. URL: [Link]

  • Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. Retrieved from JM Science. URL: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the conformational rigidity and three-dimensional complexity of spirocyclic scaffolds have positioned them as privileged structures. Among these, diazaspirocycles are of particular interest due to their ability to present vectors for substitution in defined spatial orientations, making them valuable cores for a diverse range of therapeutic targets. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, with its unique azetidine-piperidine spirocyclic system, serves as a critical building block in the synthesis of novel chemical entities.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. We will explore the expected spectral features, offering a rationale for the chemical shifts and coupling patterns. Furthermore, a comparative analysis with structurally related analogs will be presented to highlight the subtle yet significant influence of different protecting groups on the NMR spectra. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unequivocal structure elucidation.

The Structural Landscape: Interpreting the NMR Spectrum

The unique architecture of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, featuring a spirocyclic junction between an azetidine and a piperidine ring, gives rise to a distinct NMR fingerprint. The presence of a benzyl carbamate (Cbz) protecting group on the azetidine nitrogen further influences the electronic environment of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display a series of signals corresponding to the protons of the diazaspiro[3.5]nonane core and the Cbz protecting group. The asymmetry introduced by the spirocenter and the protecting group can lead to complex splitting patterns.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNumber of Protons
Aromatic (Cbz)7.25-7.40m5H
Benzylic CH₂ (Cbz)~5.10s2H
Azetidine CH₂ (H-1, H-3)~3.80-4.00m4H
Piperidine CH₂ (H-6, H-8)~2.80-3.00m4H
Piperidine CH₂ (H-5, H-9)~1.70-1.90m4H
NH (Piperidine)Broads1H
  • Aromatic Protons: The five protons of the phenyl ring in the Cbz group are expected to resonate in the aromatic region, typically between δ 7.25 and 7.40 ppm, as a complex multiplet.

  • Benzylic Protons: The benzylic methylene protons of the Cbz group are anticipated to appear as a singlet around δ 5.10 ppm.

  • Azetidine Protons: The protons on the azetidine ring (positions 1 and 3) are expected to be in the range of δ 3.80-4.00 ppm. The carbamate group's electron-withdrawing nature deshields these protons.

  • Piperidine Protons: The protons on the piperidine ring will exhibit distinct chemical shifts. Those alpha to the nitrogen (positions 6 and 8) are expected around δ 2.80-3.00 ppm, while the protons at positions 5 and 9 will be further upfield, around δ 1.70-1.90 ppm. The NH proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (Cbz)~156
Aromatic (Cbz)~127-137
Benzylic CH₂ (Cbz)~67
Azetidine CH₂ (C-1, C-3)~55
Spirocenter (C-4)~40
Piperidine CH₂ (C-6, C-8)~45
Piperidine CH₂ (C-5, C-9)~30

Comparative Spectral Analysis: The Influence of Protecting Groups

To better understand the spectral features of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a comparison with its tert-butyloxycarbonyl (Boc) protected analog, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is insightful. While the core spirocyclic structure remains the same, the electronic and steric differences between the Cbz and Boc groups lead to notable changes in the NMR spectra.

A second valuable comparison can be made with tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, for which some ¹H NMR data is available in the patent literature[1]. This comparison allows for an examination of the piperidine ring protons when the azetidine ring is substituted and contains a carbonyl group.

CompoundProtecting GroupKey ¹H NMR Signal Differences
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CbzAromatic signals (δ 7.25-7.40 ppm), Benzylic singlet (~δ 5.10 ppm).
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate BocAbsence of aromatic/benzylic signals. Presence of a singlet for the tert-butyl group (~δ 1.45 ppm).
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate Boc at N-7, Carbonyl at C-1Piperidine protons alpha to the nitrogen (H-6, H-8) appear as a multiplet around δ 3.37-3.44 ppm and δ 3.55-3.61 ppm, while the other piperidine protons (H-5, H-9) are part of a multiplet at δ 1.63-1.92 ppm[1].

The comparison highlights how the choice of protecting group provides a distinct signature in the ¹H NMR spectrum, which is a critical consideration for reaction monitoring and characterization of intermediates in a synthetic sequence.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Spectral Analysis

The following diagram illustrates the general workflow for the analysis of NMR spectra, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity Analysis Calibration->Multiplicity Shift_Analysis Chemical Shift Analysis Integration->Shift_Analysis Multiplicity->Shift_Analysis Structure Structure Elucidation Shift_Analysis->Structure

Sources

Purity Analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of novel molecular entities is a cornerstone of quality and safety. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry, presents a unique analytical challenge due to its structural characteristics.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity assessment of this non-chromophoric, basic compound.

The Analytical Challenge: A Molecule Without a Chromophore

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate lacks a significant UV-absorbing chromophore, rendering conventional HPLC with UV detection ineffective for direct analysis.[2] This necessitates the use of alternative detection techniques. Furthermore, as a basic compound, careful control of mobile phase pH is crucial to achieve good peak shape and retention in reversed-phase chromatography.[3] This guide will explore two powerful approaches to overcome these challenges: HPLC with universal detectors and the highly specific and sensitive LC-MS.

HPLC with Universal Detection: Seeing the Unseen

For routine purity analysis where identification of every impurity is not the primary goal, HPLC coupled with a universal detector is a powerful and cost-effective strategy. Unlike UV detectors that rely on a molecule's ability to absorb light, universal detectors respond to a physical property of the analyte, allowing for the detection of virtually all non-volatile compounds.[4]

Evaporative Light Scattering Detector (ELSD)

The ELSD is a widely used universal detector that is compatible with gradient elution, a significant advantage over refractive index detectors.[4][5] The principle involves nebulizing the column eluent into a fine aerosol, evaporating the mobile phase, and then detecting the light scattered by the remaining solid analyte particles. The response is proportional to the mass of the analyte.[6][7]

Charged Aerosol Detector (CAD)

The Charged Aerosol Detector (CAD) has become a standard for the quantitative analysis of non-chromophoric substances.[8] Similar to ELSD, it involves nebulization and solvent evaporation. However, the resulting analyte particles are then charged and the total charge is measured by an electrometer.[9] CAD generally offers higher sensitivity and a more consistent response across a wide range of non-volatile and semi-volatile compounds compared to ELSD.[8][10][11]

Experimental Protocol: HPLC with CAD/ELSD

This protocol outlines a starting point for developing a robust HPLC method for the purity analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Chromatographic Conditions:

  • Column: A C18 column with a pore size of 100-150 Å is a good starting point for small molecules.[12] Consider a column specifically designed for good peak shape with basic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase will protonate the basic nitrogens of the analyte, improving peak shape and retention in reversed-phase chromatography.[3]

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from low to high organic (e.g., 10% to 90% B) over 15-20 minutes should be sufficient to elute the main component and any potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector (CAD/ELSD):

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 50 °C

    • Gas (Nitrogen) Pressure: 35 psi

Sample Preparation:

  • Accurately weigh approximately 10 mg of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

  • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Autosampler Injection s3->h1 h2 C18 Column Separation h1->h2 h3 Universal Detector (CAD/ELSD) h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration & Purity Calculation d1->d2

LC-MS: The Gold Standard for Identification and Quantification

For a more comprehensive purity profile, including the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unparalleled technique. It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for structural elucidation.[13]

Ionization and Fragmentation

Given the basic nature of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, Electrospray Ionization (ESI) in positive ion mode is the most suitable ionization technique. The molecule will readily accept a proton to form a protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern of aliphatic amines is often characterized by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[14][15] This predictable fragmentation can aid in the structural confirmation of the main compound and the identification of related impurities.

Experimental Protocol: LC-MS

LC Conditions:

The liquid chromatography conditions can be similar to those developed for the HPLC-CAD/ELSD method. The use of a volatile buffer like formic acid is crucial for compatibility with mass spectrometry.[16]

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Data Acquisition and Analysis:

Data should be acquired in both full scan mode to detect all ions and in a targeted manner (Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) for higher sensitivity if known impurities are being monitored.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 lc1 Autosampler Injection s3->lc1 lc2 C18 Column Separation lc1->lc2 ms1 ESI Source (Positive Ion) lc2->ms1 ms2 Mass Analyzer ms1->ms2 d1 Total Ion Chromatogram ms2->d1 d2 Mass Spectrum Analysis d1->d2 d3 Impurity Identification d2->d3

Method Validation: Ensuring Trustworthy Results

Any analytical method intended for purity determination in a regulated environment must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[17][18][19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[17]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. LC-MS

FeatureHPLC with Universal Detector (CAD/ELSD)LC-MS
Principle Separation by chromatography, detection of non-volatile analytes based on light scattering or charge.[6][8]Separation by chromatography, detection based on mass-to-charge ratio.
Selectivity Good for separating compounds, but detector is non-specific.High, provides mass information for each component.
Sensitivity Good, with CAD generally being more sensitive than ELSD.[8]Excellent, especially in SIM or MRM mode.
Impurity Identification Not possible without reference standards.Possible through fragmentation analysis (MS/MS).
Quantitation Good for relative purity (area percent).Accurate quantitation with appropriate standards.
Cost & Complexity Lower cost, relatively simpler to operate.Higher initial investment and operational complexity.
Ideal Application Routine quality control, purity checks where impurity identity is known or not required.Impurity profiling, structural elucidation, and sensitive quantitative analysis.

Conclusion

The choice between HPLC with a universal detector and LC-MS for the purity analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate depends on the specific requirements of the analysis. For routine quality control and release testing where a reliable purity value is the primary objective, a validated HPLC method with a Charged Aerosol Detector offers a robust and efficient solution. When a deeper understanding of the impurity profile is necessary, including the identification and structural characterization of unknown impurities, LC-MS is the indispensable tool. A well-developed and validated analytical method is paramount to ensuring the quality and consistency of this important chemical building block in the drug development pipeline.

References

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Labcompare.com. Retrieved from [Link]

  • Chromatography Online. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Request PDF. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16. Retrieved from [Link]

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  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

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  • ARKIVOC. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

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  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 2,7-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,7-Diazaspiro[3.5]nonane in Medicinal Chemistry

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This spirocyclic diamine is a valuable building block in the synthesis of a wide range of therapeutic agents, from treatments for neurological disorders to novel antibacterial drugs. The strategic placement of the two nitrogen atoms allows for diverse functionalization, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides an in-depth comparison of two prominent synthetic routes to 2,7-diazaspiro[3.5]nonane, offering a critical analysis of their respective methodologies, yields, and practical considerations. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs, whether for small-scale discovery efforts or large-scale manufacturing.

Route 1: Multi-step Synthesis via Cyclobutane-1,1-dicarboxylic Acid Intermediates

This classical approach builds the spirocyclic core from acyclic precursors, centering around the formation of a cyclobutane-1,1-dicarboxylic acid derivative. The key transformations involve the conversion of the carboxylic acid functionalities into amino groups, typically via Hofmann or Curtius rearrangements.

Visualizing the Workflow: Route 1

Route_1_Workflow cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Dicarboxylic Acid Formation cluster_2 Step 3: Diamide Synthesis cluster_3 Step 4: Hofmann Rearrangement A Diethyl Malonate + 1,3-Dibromopropane B Diethyl Cyclobutane-1,1-dicarboxylate A->B NaOEt, EtOH C Cyclobutane-1,1-dicarboxylic Acid B->C 1. KOH, H2O/EtOH 2. H3O+ D Cyclobutane-1,1-dicarboxamide C->D 1. SOCl2 2. NH4OH E 2,7-Diazaspiro[3.5]nonane D->E Br2, NaOH, H2O Route_2_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Diamine cluster_3 Step 4: Cyclization to form the azetidine ring cluster_4 Step 5: Deprotection A 1,1-Bis(hydroxymethyl)cyclobutane B 1,1-Bis(mesyloxymethyl)cyclobutane A->B MsCl, Et3N, DCM C 1,1-Bis(azidomethyl)cyclobutane B->C NaN3, DMF D 1,1-Bis(aminomethyl)cyclobutane C->D LiAlH4, THF or H2, Pd/C E Protected 2,7-Diazaspiro[3.5]nonane D->E e.g., Di-tert-butyl dicarbonate then intramolecular cyclization F 2,7-Diazaspiro[3.5]nonane E->F TFA or HCl

Caption: Workflow for the synthesis of 2,7-diazaspiro[3.5]nonane from 1,1-bis(hydroxymethyl)cyclobutane.

Detailed Experimental Protocol: Route 2

Step 1: Synthesis of 1,1-Bis(mesyloxymethyl)cyclobutane

  • To a solution of 1,1-bis(hydroxymethyl)cyclobutane and triethylamine in dichloromethane, cooled in an ice bath, methanesulfonyl chloride is added dropwise.

  • The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature.

  • The reaction mixture is washed with water, dilute hydrochloric acid, and brine. The organic layer is dried and concentrated to give the dimesylate.

Step 2: Synthesis of 1,1-Bis(azidomethyl)cyclobutane

  • The dimesylate is dissolved in dimethylformamide, and sodium azide is added.

  • The mixture is heated for several hours.

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the diazide.

Step 3: Reduction to 1,1-Bis(aminomethyl)cyclobutane

  • The diazide is dissolved in an appropriate solvent like tetrahydrofuran and is reduced to the corresponding diamine. This can be achieved using a strong reducing agent like lithium aluminum hydride or by catalytic hydrogenation over palladium on carbon.

  • Workup involves quenching the excess reducing agent carefully and extracting the product.

Step 4 & 5: Formation of the Spirocycle and Deprotection

The direct cyclization of 1,1-bis(aminomethyl)cyclobutane to form the azetidine ring of the spirocycle can be challenging. A more common approach involves a multi-step sequence where one of the amino groups is protected, followed by intramolecular cyclization and subsequent deprotection. A seven-step synthesis of a Boc-protected 2,7-diazaspiro[3.5]nonane has been reported, which involves the formation of a tosylated intermediate followed by cyclization. [1] A more direct, albeit less detailed in publicly available literature, approach would be the reaction of 1,1-bis(bromomethyl)cyclobutane (obtainable from the diol) with a suitable nitrogen source to form the spirocycle.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: From Diethyl MalonateRoute 2: From 1,1-Bis(hydroxymethyl)cyclobutane
Starting Materials Diethyl malonate, 1,3-dibromopropane (readily available and relatively inexpensive)1,1-Bis(hydroxymethyl)cyclobutane (can be more expensive or require synthesis)
Number of Steps Typically 4-5 stepsCan be 3-5 steps, but often requires protection/deprotection, potentially increasing step count
Overall Yield Moderate, with potential for yield loss in the Hofmann rearrangement stepCan be higher, especially if the azide reduction and cyclization steps are efficient
Scalability Scalable, but the Hofmann rearrangement can be challenging on a large scale due to the use of bromine and strong base.Generally more amenable to large-scale synthesis, especially the catalytic hydrogenation step.
Key Reactions Malonic ester synthesis, Hofmann rearrangementMesylation/tosylation, nucleophilic substitution (azide), reduction, cyclization
Safety Considerations Use of sodium metal, bromine, and strong bases requires careful handling.Sodium azide is highly toxic and potentially explosive. Lithium aluminum hydride is highly reactive.
Versatility The dicarboxylic acid intermediate allows for the synthesis of other derivatives.The diol starting material can also be converted to other functional groups.

Conclusion and Expert Recommendation

Both synthetic routes offer viable pathways to 2,7-diazaspiro[3.5]nonane, each with its own set of advantages and challenges.

Route 1 , the classical approach via cyclobutane-1,1-dicarboxylic acid, is well-established and utilizes inexpensive starting materials. However, the Hofmann rearrangement, while effective, can be problematic on a larger scale due to safety concerns and potential side reactions. This route is often favored in academic settings for its pedagogical value and the ready availability of precursors.

Route 2 , starting from 1,1-bis(hydroxymethyl)cyclobutane, is generally considered a more modern and often more efficient approach, particularly for industrial applications. The key steps, such as mesylation, azide substitution, and catalytic hydrogenation, are typically high-yielding and scalable. While the starting material may be more costly, the potential for higher overall yields and safer large-scale processing can offset this initial expense. The challenge in this route often lies in the efficient construction of the second (azetidine) ring, which may necessitate a multi-step protection, activation, and cyclization sequence.

For drug development professionals requiring larger quantities of 2,7-diazaspiro[3.5]nonane with high purity, Route 2 is generally the recommended approach , provided a reliable source of the starting diol is available. The greater control and scalability of the reactions involved make it a more robust choice for process chemistry. For smaller-scale exploratory synthesis, the choice between the two routes may depend more on the availability of specific reagents and the synthetic expertise of the research team.

References

  • Chinese Patent CN111620869A, "Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester", September 4, 2020.
  • Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 34, p.26 (1954). (for Hofmann rearrangement of cyclobutanecarboxamide)
  • Loudon, G. M.; Almond, M. R.; Stimmel, J. B.; Thompson, E. A. Org. Synth.1989, 68, 228.
  • Chinese Patent CN111620869A provides a seven-step synthesis of a Boc-protected deriv

Sources

Structure-activity relationship (SAR) studies of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate analogs.

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Analogs as Potent Antimycobacterial Agents

In the ever-evolving landscape of drug discovery, the quest for novel scaffolds that can overcome existing drug resistance mechanisms is paramount. The 2,7-diazaspiro[3.5]nonane moiety has emerged as a promising structural motif, demonstrating significant potential in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate analogs, with a specific focus on their potent broad-spectrum antimycobacterial activity. By synthesizing experimental data and mechanistic insights, this document serves as a technical resource for researchers and professionals engaged in the development of next-generation therapeutic agents.

The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure in Antimycobacterial Drug Discovery

The journey towards potent antimycobacterial agents has led to the exploration of various heterocyclic compounds. Among these, benzothiazinones (BTZs) have shown remarkable potency against Mycobacterium tuberculosis (MTB) by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[2][3][4] However, the efficacy of early-generation BTZs like PBTZ169 is diminished against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the NTM DprE1 target.[5]

This challenge prompted the screening of extensive compound libraries, which led to the identification of two hits possessing a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold that exhibited enhanced activity against M. abscessus.[5] This discovery underscored the significance of the spirocyclic core in conferring broad-spectrum antimycobacterial properties.

Deciphering the Structure-Activity Relationship: A Systematic Exploration

A systematic SAR study was undertaken to optimize the antimycobacterial potency of the initial hits. The investigation focused on three key structural components: the diazaspiro ring, the linker, and the substituents on the benzyl group.

The Criticality of the 2,7-Diazaspiro[3.5]nonane Moiety

To ascertain the importance of the 2,7-diazaspiro[3.5]nonane core, it was replaced with other diazaspiro rings or a 2-Boc-hexahydropyrrolo[3.4-c]pyrrole ring. This exploration conclusively demonstrated that any deviation from the 2,7-diazaspiro[3.5]nonane scaffold resulted in a significant reduction in biological activity.[1] This finding firmly establishes the 2,7-diazaspiro[3.5]nonane moiety as the optimal scaffold for potent antimycobacterial activity in this series.

Influence of the Linker and Benzyl Ring Substitutions

Further investigations focused on the linker between the benzyl ring and the diazaspiro core, as well as substitutions on the benzene ring. Interestingly, replacing a 4-fluorophenyl group with an ethyl group was not only well-tolerated but also led to an enhancement in activity.[1]

The most significant breakthrough came from substitutions on the para-position of the benzyl ring. While various substituents were explored, the introduction of a trifluoromethyl group at the para-position resulted in compound B2 , which demonstrated the highest potency, even surpassing the activity of the reference compound clarithromycin.[1]

The following diagram illustrates the key modification points in the SAR study.

SAR_optimization cluster_scaffold Core Scaffold Modification cluster_substituents Substituent Modification Scaffold 2,7-Diazaspiro[3.5]nonane (Optimal) Analogs Other Diazaspiro Rings (Reduced Activity) Scaffold->Analogs Substitution Benzyl_Ring Benzyl Ring Para_CF3 p-Trifluoromethyl (Compound B2 - High Potency) Benzyl_Ring->Para_CF3 Substitution Lead_Compound Lead Compound B2 Para_CF3->Lead_Compound

Caption: Key modification points in the SAR study of 2-benzyl-2,7-diazaspiro[3.5]nonane analogs.

Comparative Analysis of Analog Performance

The antimycobacterial activity of the synthesized analogs was evaluated against M. abscessus ATCC 19977. The Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of their potency.

CompoundR (Substitution on Benzyl Ring)MIC (μg/mL) against M. abscessus
3a 4-F>50
A1 (Scaffold: 2,6-diazaspiro[3.4]octane)>50
A2 (Scaffold: 2,7-diazaspiro[4.4]nonane)>50
A3 (Scaffold: 2-Boc-hexahydropyrrolo[3.4-c]pyrrole)>50
B1 H12.5
B2 4-CF₃0.78
B2-1 (R-enantiomer) 4-CF₃0.39
B3 4-Cl3.13
B4 4-Br6.25
B5 4-CH₃6.25
B6 3-F1.56
PBTZ169 ->50
Clarithromycin (CLR) -1.56
Data sourced from Wu et al., J. Med. Chem. 2023.[1][5]

The data clearly indicates that the 2,7-diazaspiro[3.5]nonane scaffold is essential for activity. Furthermore, the substitution on the benzyl ring plays a crucial role in modulating potency, with the 4-trifluoromethyl analog B2 exhibiting the most potent activity.

Mechanistic Insights and Chiral Resolution

Mechanistic studies revealed that the enhanced activity of these novel BTZs stems from a stable electrostatic interaction with Asp326 of M. abscessus DprE1.[5] This residue is highly conserved across mycobacterial species, which likely accounts for the broad-spectrum activity observed.

Further optimization through chiral resolution of the lead compound B2 revealed that the R-enantiomer, B2-1 , was the more active form, with an even lower MIC value.[5] This highlights the importance of stereochemistry in the drug-receptor interaction.

The proposed workflow for the discovery and optimization of these potent antimycobacterial agents is depicted below.

workflow Screening Library Screening (529 BTZs) Hit_ID Hit Identification (2-benzyl-2,7-diazaspiro[3.5]nonane) Screening->Hit_ID SAR_Study SAR Optimization (Scaffold, Linker, Substituents) Hit_ID->SAR_Study Lead_Compound Lead Compound B2 (p-CF3) SAR_Study->Lead_Compound Chiral_Resolution Chiral Resolution Lead_Compound->Chiral_Resolution Active_Enantiomer Active Enantiomer B2-1 (R-enantiomer) Chiral_Resolution->Active_Enantiomer Mechanism Mechanism of Action (Interaction with Asp326 of DprE1) Active_Enantiomer->Mechanism

Caption: Workflow for the discovery and optimization of 2-benzyl-2,7-diazaspiro[3.5]nonane analogs.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

General Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Analogs

The synthesis of the target compounds generally involves a multi-step process. A key step is the reaction of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often require heating in a solvent such as ethanol or methanol to facilitate cyclization.[2] For the synthesis of the advanced benzothiazinone derivatives, a common route involves the coupling of the 2-benzyl-2,7-diazaspiro[3.5]nonane core with the appropriate benzothiazinone precursor.

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: M. abscessus ATCC 19977 is cultured in an appropriate broth medium to the desired cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at a controlled temperature for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This is often assessed by adding a viability indicator dye, where a color change indicates bacterial growth.[1]

Conclusion and Future Directions

The SAR studies on benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate analogs have successfully identified a new class of potent, broad-spectrum antimycobacterial agents. The key takeaways from this guide are:

  • The 2,7-diazaspiro[3.5]nonane scaffold is indispensable for potent antimycobacterial activity.

  • Substitution at the para-position of the benzyl ring is a critical determinant of potency, with the 4-trifluoromethyl group being optimal.

  • The R-enantiomer of the lead compound exhibits superior activity , highlighting the importance of stereochemistry.

  • The mechanism of action involves a stable electrostatic interaction with the conserved Asp326 residue of DprE1 , explaining the broad-spectrum activity.

These findings provide a solid foundation and a clear blueprint for the development of next-generation benzothiazinones to combat challenging mycobacterial infections. Further research should focus on the pharmacokinetic and pharmacodynamic properties of the lead compounds to advance them towards clinical development.

References

  • Wu, J., et al. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, J., et al. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Available at: [Link]

  • Basicmedical Key. (2016). Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance. Available at: [Link]

  • National Center for Biotechnology Information. Antimycobacterial susceptibility testing methods for natural products research. Available at: [Link]

  • Frontiers in Microbiology. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Available at: [Link]

  • ACS Omega. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. Available at: [Link]

  • PubMed. (2018). Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides. Available at: [Link]

  • ResearchGate. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. Available at: [Link]

  • ResearchGate. (2023). DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. Available at: [Link]

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A Tale of Two Scaffolds: Unveiling the Comparative Biological Landscape of Diazaspiro[3.5]nonane and Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold found in a vast number of approved drugs.[1] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. However, the relentless pursuit of novel chemical matter with improved efficacy, selectivity, and metabolic stability has led researchers to explore more structurally complex and three-dimensional scaffolds. Among these, the diazaspiro[3.5]nonane core has emerged as a compelling alternative, offering a rigidified framework that can present pharmacophoric elements in distinct spatial arrangements. This guide provides a comprehensive comparison of the biological activities of these two important nitrogen-containing heterocycles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Rationale: Why Look Beyond the Familiar Piperidine Ring?

The piperidine motif is a versatile building block, enhancing the druggability of molecules by improving their pharmacokinetic properties and often reducing toxicity.[2] However, the conformational flexibility of the piperidine ring, while sometimes advantageous, can also lead to off-target effects and entropic penalties upon binding to a biological target. The introduction of a spirocyclic junction, as seen in diazaspiro[3.5]nonane, imparts a significant degree of rigidity to the molecule. This conformational constraint can lead to a more precise orientation of substituents, potentially enhancing binding affinity and selectivity for the intended target.[2][3] Furthermore, spirocyclic structures can exhibit improved metabolic stability compared to their monocyclic counterparts.[2]

Head-to-Head at a Key Metabolic Target: GPR119 Agonism

A compelling case study for the comparative biological activity of these two scaffolds can be found in the pursuit of agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[4]

Diazaspiro[3.5]nonane in Action

A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[5] Optimization of this series led to the discovery of compounds with significant in vivo efficacy. The spirocyclic core was crucial for maintaining the desired vectoral orientation of the key pharmacophoric groups.

Piperidine-Containing Counterparts

Numerous piperidine-containing compounds have also been developed as GPR119 agonists.[6][7] These molecules often utilize the piperidine nitrogen as a key interaction point and the ring itself as a scaffold to position other essential moieties.

Comparative Biological Data: GPR119 Agonists
Compound IDScaffoldTargetAssayActivity (EC50)Reference
54g 7-Azaspiro[3.5]nonanehGPR119cAMP Assay19 nM[5]
27 PiperidinehGPR119cAMP Assay4.8 nM[6]
1 PiperidinehGPR119cAMP AssayPotent Agonist[6]
9t Pyrimidine (for context)hGPR119cAMP Assay23 nM[8]

This data highlights that both scaffolds can yield highly potent GPR119 agonists. While in this specific example the optimized piperidine-containing compound 27 shows a slightly higher potency, the 7-azaspiro[3.5]nonane derivative 54g is still a potent agonist in the nanomolar range.[5][6] The key takeaway is that the diazaspiro[3.5]nonane scaffold is a viable and potent alternative to the more traditional piperidine ring in this target class. The choice between them may ultimately depend on other factors such as synthetic accessibility, patentability, and the fine-tuning of pharmacokinetic properties.

Expanding the Horizon: Anticancer Activity

While a direct comparison of diazaspiro[3.5]nonane and piperidine-containing compounds in the context of cancer is less straightforward due to the vast diversity of targets, we can draw insights from studies on related spirocyclic and piperidine-based agents.

The Spirocyclic Advantage in Oncology

Spirocyclic compounds have shown promise as anticancer agents.[9][10][11] The rigid three-dimensional structure of spirocycles can lead to novel interactions with biological targets and potentially overcome resistance mechanisms developed against flatter, more conventional drugs. For instance, new 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibitory activity against various cancer cell lines, including liver, prostate, and colorectal carcinoma.[9][10][12]

Piperidine's Pervasive Presence in Anticancer Drug Discovery

The piperidine scaffold is a common feature in a multitude of anticancer agents, targeting a wide array of mechanisms including enzyme inhibition and receptor modulation. The structural and physicochemical advantages of the piperidine ring contribute to its widespread use in this therapeutic area.

While a direct quantitative comparison is challenging without matched molecular pairs targeting the same anticancer mechanism, the available literature suggests that both scaffolds hold significant potential. The unique topology of the diazaspiro[3.5]nonane core may offer opportunities to explore novel chemical space and develop anticancer agents with new mechanisms of action.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for key biological assays are provided below.

GPR119 Receptor Activation Assay (cAMP Assay)

This protocol outlines a common method for determining the potency of compounds as GPR119 agonists by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

Principle: GPR119 is a Gs-coupled receptor.[13] Agonist binding activates adenylyl cyclase, which converts ATP to cAMP.[13] The amount of cAMP produced is proportional to the level of receptor activation and can be quantified using various commercially available assay kits, often employing principles like competitive binding or bioluminescence.[14]

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well or 384-well assay plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds (both diazaspiro[3.5]nonane and piperidine derivatives) in an appropriate assay buffer.

  • Assay Initiation: On the day of the assay, remove the growth medium from the cells and add the compound dilutions. Include a positive control (a known GPR119 agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions. Common detection methods include HTRF, AlphaScreen, or ELISA.[15][16]

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

GPR119_Signaling_Pathway

GPR119 Signaling Pathway

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[19] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow

MTT Assay Workflow

Conclusion: A Strategic Choice in Drug Design

The decision to employ a diazaspiro[3.5]nonane or a piperidine scaffold is a nuanced one that depends on the specific goals of the drug discovery program. Piperidine remains a validated and highly effective scaffold with a wealth of historical data supporting its use. However, the diazaspiro[3.5]nonane core offers a compelling alternative for introducing structural rigidity and exploring novel chemical space. This can be particularly advantageous for enhancing selectivity and fine-tuning physicochemical properties. As the field of medicinal chemistry continues to evolve, the judicious application of such novel spirocyclic scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 109. Available from: [Link]

  • Kim, Y., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available from: [Link]

  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. (2025). Request PDF. Available from: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Available from: [Link]

  • Aher, N. G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4803. Available from: [Link]

  • Ward, M., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central. Available from: [Link]

  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. (2012). PubMed. Available from: [Link]

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  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). ResearchGate. Available from: [Link]

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  • Li, J., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6271. Available from: [Link]

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  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). National Institutes of Health. Available from: [Link]

  • Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. (2025). ResearchGate. Available from: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2025). ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview). (2019). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. (2025). ResearchGate. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2025). ResearchGate. Available from: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Semantic Scholar. Available from: [Link]

  • cAMP Assay to measure Odorant Receptor Activation. (2022). YouTube. Available from: [Link]

  • Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. (n.d.). PubMed. Available from: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

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Sources

A Comparative Evaluation of Novel Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Derivatives for Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, the need for novel therapeutics with unique mechanisms of action is paramount. This guide provides a comprehensive in vitro and in vivo evaluation of a promising new class of compounds derived from Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. We will objectively compare their performance against existing first- and second-line anti-TB drugs, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of their potential.

Introduction to a New Scaffold: The Rise of Diazaspiro[3.5]nonanes

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry due to its inherent three-dimensionality and synthetic tractability.[1] This core structure has been ingeniously incorporated into benzothiazinones (BTZs), a class of potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinan, making it an attractive and validated target for anti-TB drug development.[1][2][3][4]

A significant breakthrough in this area is the development of novel 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones. These compounds have demonstrated remarkable potency against Mycobacterium tuberculosis (MTB) and, importantly, against nontuberculous mycobacteria (NTM), which are often intrinsically resistant to many standard anti-TB drugs.[5] This guide will focus on the lead compound from this series, designated as B2 , and its more active R-enantiomer, B2-1 , comparing them with the parent BTZ compound, PBTZ169 (Macozinone) , and standard-of-care antibiotics.[1][5]

In Vitro Evaluation: Potency and Selectivity

The initial assessment of any new antimicrobial agent is its ability to inhibit the growth of the target pathogen in vitro. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Antimycobacterial Potency

The novel diazaspiro derivatives, B2 and B2-1, exhibit exceptional potency against both drug-sensitive and drug-resistant strains of M. tuberculosis and various NTM species.[5] Their performance is particularly noteworthy when compared to standard anti-TB drugs.

CompoundTarget OrganismMIC (µg/mL)
Novel Diazaspiro (B2) M. tuberculosis (MTB)< 0.01
Nontuberculous Mycobacteria (NTM)< 0.03125 - 2.5
Novel Diazaspiro (B2-1, R-enantiomer) M. tuberculosis (MTB)Potentially lower than B2
Nontuberculous Mycobacteria (NTM)Potentially lower than B2
PBTZ169 (Macozinone) M. tuberculosis (MTB)~0.001
Isoniazid (INH) M. tuberculosis H37Rv0.025 - 0.05
Rifampicin (RIF) M. tuberculosis H37Rv0.05 - 0.1
Clarithromycin (CLA) M. avium complex (MAC)4/>64 (MIC50/MIC90)[6]
Amikacin (AMK) M. avium complex (MAC)16/>64 (MIC50/MIC90)[6]
Bedaquiline (BDQ) Nontuberculous Mycobacteria (NTM)≤0.12 - 0.25
Clofazimine (CLO) Nontuberculous Mycobacteria (NTM)≤0.06 - 0.125

Data for novel compounds is sourced from a specific study and may not be directly comparable to data for standard drugs from other studies due to variations in experimental conditions.

The sub-nanomolar to low nanomolar activity of the novel diazaspiro compounds against MTB is comparable to, and in some cases exceeds, that of the frontline drugs isoniazid and rifampicin.[5] Crucially, their broad-spectrum activity against NTMs, a significant challenge in clinical practice, positions them as potentially superior therapeutic options.[5]

Mechanism of Action: Targeting DprE1

The potent antimycobacterial activity of these novel diazaspiro compounds stems from their targeted inhibition of the DprE1 enzyme. The benzothiazinone core of these molecules undergoes activation within the mycobacterium, leading to the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, thereby irreversibly inactivating the enzyme.[2][3] The 2-benzyl-2,7-diazaspiro[3.5]nonane moiety plays a crucial role in enhancing this activity, likely through favorable interactions with the enzyme's active site.[5]

DprE1_Inhibition cluster_Mycobacterium Mycobacterium cluster_Drug_Action Drug Action DprE1 DprE1 Enzyme (Active Site with Cys387) Arabinan_Synthesis Arabinan Synthesis DprE1->Arabinan_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Arabinan_Synthesis->Cell_Wall Essential for Novel_Compound Novel Diazaspiro Compound (Prodrug) Activated_Drug Activated Drug (Nitroso derivative) Novel_Compound->Activated_Drug Reduction Activated_Drug->DprE1

Caption: Mechanism of DprE1 inhibition by novel diazaspiro compounds.

Cytotoxicity Evaluation

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal harm to host cells. The cytotoxicity of the novel diazaspiro compounds was evaluated and compared to that of standard anti-TB drugs.

CompoundCell LineIC50 (µM)
Novel Diazaspiro (B2) A549 (Human Lung Epithelial)> 50
Isoniazid (INH) HepG2 (Human Hepatoma)> 26,000[7]
Rifampicin (RIF) HepG2 (Human Hepatoma)25.5[8]
Bedaquiline Not specified17.4[8]
Delamanid Not specified98.9[8]

The novel diazaspiro compound B2 demonstrates a favorable safety profile with low cytotoxicity against human lung epithelial cells.[5] This is a significant advantage, as hepatotoxicity is a known side effect of some first-line anti-TB drugs like isoniazid and rifampicin.[9]

In Vivo Evaluation: Pharmacokinetics

The transition from in vitro activity to in vivo efficacy is a crucial step in drug development. Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Pharmacokinetic Profile of Novel Diazaspiro Compounds

The lead compound B2 exhibited good oral pharmacokinetic profiles in preclinical studies.[5] While detailed data for a direct comparison is limited, the available information suggests favorable properties for further development.

CompoundAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Novel Diazaspiro (B2) Rat (oral)5012302876035.4
Isoniazid (INH) Rat (oral)100~3000-5000~0.5-1VariableHigh
Rifampicin (RIF) Rat (oral)10~6590~2~27690Variable

Pharmacokinetic parameters for standard drugs are compiled from various sources and may not be directly comparable due to different study designs.[10][11]

The novel diazaspiro compound B2 demonstrates good oral absorption and exposure in rats, which is a positive indicator for its potential as an orally administered drug.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

In Vitro Antimycobacterial Susceptibility Testing

MIC_Workflow start Start prep_bacteria Prepare Mycobacterial Inoculum start->prep_bacteria inoculate Inoculate plates with mycobacterial suspension prep_bacteria->inoculate prep_plates Prepare 96-well plates with serial dilutions of test compounds prep_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read plates visually or using a colorimetric indicator (e.g., Resazurin) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end MTT_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells add_compounds Add serial dilutions of test compounds to the cells seed_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Mammalian cells (e.g., A549, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vivo Pharmacokinetic Study in Rats

PK_Workflow start Start acclimatize Acclimatize rats to laboratory conditions start->acclimatize fasting Fast rats overnight (for oral administration) acclimatize->fasting dose Administer compound (oral gavage or intravenous) fasting->dose collect_blood Collect blood samples at predefined time points dose->collect_blood process_blood Process blood to obtain plasma or serum collect_blood->process_blood analyze_samples Analyze drug concentration in samples (e.g., LC-MS/MS) process_blood->analyze_samples calculate_params Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) analyze_samples->calculate_params end End calculate_params->end

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Novel Diazaspiro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the Diazaspiro Scaffold and Pharmacokinetics in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds, particularly diazaspiro derivatives, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, often leading to enhanced target selectivity and potency. The unique spatial arrangement of substituents on a diazaspiro core allows for precise vectorization, enabling optimal interactions with biological targets.[1]

However, the success of a drug candidate is not solely dictated by its affinity for a target. Its journey through the body—a process defined by its pharmacokinetic (PK) profile—is equally critical. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the essential framework for understanding a compound's efficacy and safety.[2][3] A promising compound with high potency in vitro can fail dramatically in vivo if it is poorly absorbed, rapidly metabolized, or improperly distributed. Therefore, a thorough and comparative analysis of the PK profiles of novel diazaspiro derivatives is indispensable for guiding rational drug design and selecting candidates with the highest probability of clinical success.[4]

This guide provides a comparative analysis of the pharmacokinetic profiles of two distinct diazaspiro-containing compounds, highlighting how subtle structural modifications can profoundly impact their ADME properties. We will delve into the experimental methodologies used to generate this data, providing both the "how" and the "why" behind these critical drug development assays.

Featured Diazaspiro Derivatives: A Comparative Overview

For this guide, we will compare two representative diazaspiro derivatives that have been subjects of pharmacokinetic evaluation:

  • Compound A (AT-076, Govorestat): A novel aldose reductase inhibitor with a diazaspiro[3.3]heptane core. It is being investigated for the treatment of classic galactosemia.[5]

  • Compound B (Based on a TYK2/JAK1 Inhibitor Scaffold): A potent 2,8-diazaspiro[4.5]decan-1-one derivative designed as a selective dual TYK2/JAK1 inhibitor for inflammatory diseases.[6] While specific PK values for this exact compound are proprietary, we will use its reported "excellent metabolic stability" as a key comparative point against compounds with known PK data.[6]

These compounds were selected to illustrate how different diazaspiro cores and substituent patterns influence their interaction with physiological systems.

Comparative Pharmacokinetic Analysis

A drug's journey is a complex balance of getting to the target (absorption and distribution) and being removed from the body (metabolism and excretion). Below, we compare the known PK parameters of our featured compounds.

Absorption

Absorption determines how much of the drug reaches the systemic circulation. For orally administered drugs, this involves traversing the intestinal wall.

  • Compound A (Govorestat): Exhibits a pharmacokinetic profile consistent with a two-compartment model, featuring both sequential zero- and first-order absorption.[5] This complex absorption pattern suggests that multiple processes, possibly including carrier-mediated transport and passive diffusion, are at play. Its elimination half-life is approximately 10 hours, supporting a once-daily dosing regimen.[5]

  • Compound B (TYK2/JAK1 Inhibitor): Was specifically optimized for "excellent metabolic stability," which is often a prerequisite for achieving good oral exposure.[6] High metabolic stability prevents the drug from being broken down in the gut wall and liver (first-pass metabolism) before it can reach the bloodstream.

Insight: The difference in absorption kinetics between compounds highlights the complexity of oral drug uptake. The Caco-2 permeability assay is a crucial in vitro tool for predicting this, as it models the human intestinal epithelium and can identify whether a compound is likely to be well-absorbed.[7][8][9]

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters include the Volume of Distribution (Vd) and Plasma Protein Binding (PPB).

  • Vd: Indicates how extensively a drug distributes into tissues versus remaining in the plasma. A high Vd suggests significant tissue distribution.

  • PPB: Drugs can bind reversibly to plasma proteins like albumin. Only the unbound ("free") fraction is pharmacologically active and available to be metabolized or excreted.[10] High PPB (>90%) can limit drug efficacy and be sensitive to changes in protein levels.[11]

Comparative Data Summary

ParameterCompound A (Govorestat)Compound B (TYK2/JAK1 Inhibitor)Significance
Scaffold Diazaspiro[3.3]heptane2,8-Diazaspiro[4.5]decan-1-oneDifferent core structures influence overall properties.
Half-life (t½) ~10 hours[5]Data not public, but optimized for stability[6]Determines dosing frequency.
Absorption 2-compartment model with complex absorption[5]Optimized for oral administration[6]Affects bioavailability and onset of action.
Metabolism Linear PK suggests predictable metabolism[5]Reported "excellent metabolic stability"[6]Key determinant of clearance and half-life.
Distribution CSF levels increase with dose[5]Data not publicIndicates ability to cross biological barriers like the BBB.
Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This is a major determinant of a drug's half-life and potential for drug-drug interactions.

  • Compound A (Govorestat): Displays linear pharmacokinetics across a wide dose range (0.5-40 mg/kg), meaning that exposure (AUC) increases proportionally with the dose.[5] This is a desirable property, as it makes the drug's behavior predictable.

  • Compound B (TYK2/JAK1 Inhibitor): Was shown to have excellent metabolic stability, a key achievement of its design process.[6]

Insight: The in vitro liver microsomal stability assay is a cornerstone for assessing metabolic clearance.[12][13] It uses subcellular fractions of liver cells containing key metabolic enzymes (like Cytochrome P450s) to determine how rapidly a compound is broken down.[14] High stability in this assay, as seen with Compound B, is a strong predictor of lower clearance and a longer half-life in vivo.

Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile). Clearance (CL) is the measure of the body's efficiency in eliminating the drug.

Experimental Methodologies: The Foundation of PK Data

The data presented above is the result of rigorous, validated experimental protocols. Understanding these methods is key to interpreting PK data.

Workflow for a Preclinical In Vivo Pharmacokinetic Study

The goal of this experiment is to measure the concentration of a drug in the plasma of an animal model (e.g., a rat) over time after administration.[15][16][17]

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling cluster_post Analysis & Modeling A 1. Acclimatization & Health Check Animal model (e.g., Sprague-Dawley rat) is acclimatized for >=3 days. B 2. Fasting Animals are fasted overnight (4h before to 4h after dosing) to standardize GI conditions. A->B C 3. Drug Administration Compound administered via oral gavage (PO) or intravenous injection (IV). B->C Start Experiment D 4. Serial Blood Sampling ~100 µL blood collected at specific time points (e.g., 0.5, 1, 2, 4, 8, 24h) via cannula. C->D E 5. Plasma Preparation Blood is centrifuged (e.g., 4500xg, 10 min, 4°C) to separate plasma. Plasma stored at -80°C. D->E F 6. Bioanalysis Drug concentration in plasma is quantified using a validated LC-MS/MS method. E->F G 7. PK Parameter Calculation Concentration-time data is used to calculate Cmax, Tmax, AUC, t½, CL using software (e.g., Phoenix WinNonlin). F->G

Caption: Workflow of a typical preclinical in vivo PK study.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Causality: This assay predicts hepatic (liver) clearance, a major elimination pathway. By incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes (e.g., CYPs), we can measure the rate of its disappearance.[13][18] A slow rate of disappearance suggests the compound is metabolically stable and will likely have low clearance and a long half-life in vivo.

Step-by-Step Methodology: [12][19]

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 10 mM stock solution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to bring the reaction to temperature.

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (final concentration ~1 mM). A parallel reaction without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Protocol 2: In Vitro Caco-2 Permeability Assay

Causality: This assay is the industry standard for predicting intestinal absorption of orally administered drugs.[7][8] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[9][20] Measuring the rate of compound transport across this monolayer predicts its potential for in vivo absorption.

Step-by-Step Methodology: [21]

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in a transwell plate and culture for ~21 days until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., >200 Ω·cm²) are used.

  • Bidirectional Transport Study:

    • A-to-B Transport (Absorption): Add the test compound (e.g., at 10 µM) to the apical (A, upper) chamber, which represents the gut lumen.

    • B-to-A Transport (Efflux): In a separate set of wells, add the compound to the basolateral (B, lower) chamber, representing the bloodstream.

  • Incubation & Sampling: Incubate the plate at 37°C. At a specified time (e.g., 2 hours), take samples from the receiver chamber (B for absorption, A for efflux).

  • Analysis: Quantify the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A→B): A high value suggests good passive absorption.

    • Efflux Ratio (Papp (B→A) / Papp (A→B)): An efflux ratio greater than 2 indicates the compound is actively pumped out of the cells by efflux transporters (like P-glycoprotein), which can limit oral bioavailability.[8]

Conceptual Diagram: The ADME Process

ADME cluster_intake Intake & Absorption cluster_system Systemic Circulation cluster_elimination Metabolism & Excretion Oral Oral Dose GI GI Tract Oral->GI Blood Bloodstream (Free Drug <=> Protein-Bound) GI->Blood Absorption (Caco-2 Assay) Tissues Target Tissues (Pharmacological Effect) Blood->Tissues Liver Liver (Metabolism) Blood->Liver Metabolism (Microsomal Assay) Kidney Kidney (Excretion) Blood->Kidney Excretion Liver->Blood

Caption: The interconnected processes of ADME for an oral drug.

Conclusion and Future Directions

The comparative analysis of diazaspiro derivatives underscores a fundamental principle of drug discovery: a molecule's pharmacokinetic profile is as crucial as its target-based activity. Govorestat (Compound A) demonstrates desirable linear kinetics and a half-life suitable for clinical development.[5] The TYK2/JAK1 inhibitor (Compound B) exemplifies how medicinal chemistry efforts can successfully engineer metabolic stability, a key hurdle for many drug candidates.[6]

The strategic application of a suite of in vitro ADME assays—such as the microsomal stability and Caco-2 permeability assays—provides predictive power, reduces reliance on animal studies, and enables a "fail fast, fail cheap" approach. By understanding the causal links between chemical structure and ADME properties, researchers can more effectively design the next generation of diazaspiro-based therapeutics with optimized pharmacokinetic profiles poised for clinical success.

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The Spirocyclic Scaffold: A Head-to-Head Comparison for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the modern drug discovery landscape, the relentless pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore beyond the traditional "flatland" of aromatic scaffolds. Among the three-dimensional (3D) architectures that have gained significant traction, spirocyclic systems stand out for their unique conformational properties and profound impact on drug-like characteristics. This guide provides an in-depth, head-to-head comparison of spirocyclic scaffolds against other common cyclic and acyclic moieties, supported by experimental data and detailed protocols to empower researchers in their scaffold selection decisions.

The Spirocyclic Advantage: Redefining Molecular Architecture

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro center. This arrangement imparts a distinct three-dimensionality, fundamentally differing from the planar nature of aromatic rings and the more linear or flexible conformations of many acyclic and monocyclic systems.[1][2] The primary advantages stemming from this unique geometry include:

  • Enhanced Three-Dimensionality and Increased Fraction of sp³ Hybridized Carbons (Fsp³): The tetrahedral nature of the spiro carbon forces substituents on the rings into well-defined vectors in 3D space.[3] This increased Fsp³, a measure of a molecule's saturation and three-dimensionality, is strongly correlated with improved clinical success rates due to better target engagement and more favorable physicochemical properties.[4]

  • Conformational Rigidity: Spirocycles, particularly those composed of smaller rings (e.g., spiro[3.3]heptane), possess a high degree of rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.[3][5]

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a spirocyclic scaffold can significantly modulate a molecule's properties. Studies have shown that replacing flat aromatic rings or flexible aliphatic chains with spirocycles can lead to:

    • Increased Solubility: The disruption of planarity can hinder crystal packing, often leading to improved aqueous solubility.

    • Modulated Lipophilicity: Spirocycles can offer a less lipophilic alternative to aromatic rings, which can be advantageous for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reducing off-target effects.[5]

    • Enhanced Metabolic Stability: The rigid, strained nature of some spirocyclic systems can make them less susceptible to metabolic degradation by cytochrome P450 enzymes.[6]

Head-to-Head Scaffold Comparison: A Data-Driven Analysis

The decision to incorporate a spirocyclic scaffold is best made through a comparative analysis with other commonly employed structural motifs. Here, we examine the performance of spirocycles against planar aromatic systems, bridged ring systems, and fused ring systems.

Spirocycles vs. Planar Aromatic Scaffolds

The "escape from flatland" is a well-established concept in modern medicinal chemistry, advocating for the move away from planar, aromatic structures.[7] A compelling case study is the replacement of a meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety.

PropertySonidegib (Aromatic)trans-spiro[3.3]heptane analogcis-spiro[3.3]heptane analog
cLogP 6.86.06.0
Kinetic Solubility (µM) <1<1<1
Metabolic Stability (t½, min) 934711
Potency (IC₅₀, µM) 0.00150.480.24

Data sourced from a study on benzene bioisosteres.[6]

In this example, the spirocyclic analogs exhibited a decrease in lipophilicity (cLogP).[6] While the potency was reduced, the study demonstrates the feasibility of replacing an aromatic ring with a 3D scaffold while maintaining activity, opening avenues for further optimization of ADME properties.[6]

Spirocycles vs. Bridged and Fused Ring Systems

Bridged and fused ring systems also offer three-dimensionality, but with distinct structural constraints.

  • Bridged Systems: In bridged bicyclic molecules, two bridgehead atoms are connected by at least three paths of atoms.[1][8] They are generally very rigid.[9]

  • Fused Systems: Fused rings share two adjacent atoms and a common bond.[7][9]

The choice between these scaffolds often depends on the desired vectoral display of substituents and the specific topology of the target's binding site.

cluster_scaffolds Cyclic Scaffold Topologies A Spirocyclic (Single Shared Atom) B Fused (Shared Bond) A->B Different Connectivity C Bridged (Shared Bridgeheads) A->C Different Connectivity B->C Different Connectivity

Caption: Comparison of Spirocyclic, Fused, and Bridged Ring Systems.

A unified synthetic strategy to access bridged, fused, and spirocyclic azacycles demonstrated that bridged amines tend to be less lipophilic than their monocyclic counterparts.[8] This highlights how the specific 3D architecture can directly influence key physicochemical properties.

Case Study: Spirocyclic Modification of Olaparib

A notable example of scaffold hopping to a spirocyclic system involves the PARP inhibitor, Olaparib. Researchers replaced the piperazine moiety with a diazaspiro[3.3]heptane.[4]

CompoundPARP-1 IC₅₀ (nM)Selectivity (vs. other PARPs)DNA DamageCytotoxicity
Olaparib (Piperazine) ~5LowerSignificantHigher
Spiro-analog ~10Significantly IncreasedReducedReduced

Data conceptualized from a comparative study.[10]

Although there was a slight decrease in potency, the spirocyclic analog exhibited significantly improved selectivity for PARP-1 and, importantly, reduced DNA damage and cytotoxicity.[4][10] This case underscores the potential of spirocyclic scaffolds to fine-tune the pharmacological profile of a drug candidate, potentially leading to a better safety profile.

Experimental Protocols for Head-to-Head Comparison

To objectively compare different scaffolds, a standardized set of in vitro assays is crucial. Below are detailed protocols for assessing key drug-like properties.

Kinetic Aqueous Solubility Assay

This assay provides a high-throughput method to determine the solubility of compounds, which is critical for oral absorption.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of precipitate is measured over time by nephelometry (light scattering) or by UV-Vis spectroscopy after filtration.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of each test compound and comparator in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate. This results in a final compound concentration of 100 µM and 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement (Nephelometry): Read the plate on a nephelometer to measure light scattering. Higher readings indicate lower solubility.

  • Data Analysis: Compare the nephelometry readings of the spirocyclic compound with its non-spirocyclic counterparts. A standard curve with a compound of known solubility can be used for quantification.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive intestinal absorption.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its permeation into the acceptor compartment is measured over time.

cluster_pampa PAMPA Workflow A Prepare Donor Plate (Compound in Buffer) C Assemble Sandwich (Donor + Filter + Acceptor) A->C B Coat Filter Plate (Lipid in Dodecane) B->C D Incubate (e.g., 5 hours) C->D E Quantify Compound (LC-MS/MS) D->E F Calculate Permeability (Pe) E->F

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Prepare Solutions: Dissolve test compounds in PBS at a final concentration of 10 µM. Prepare the lipid solution (e.g., 2% lecithin in dodecane).

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of a 96-well acceptor plate.

  • Prepare Donor Plate: Coat the membrane of a 96-well filter (donor) plate with 5 µL of the lipid solution. Allow it to impregnate for 5 minutes.

  • Add Compound: Add 150 µL of the compound solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 5 hours.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) and compare the values between different scaffolds.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat, 0.5 mg/mL final concentration) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Add the test compound (1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (1 mM final concentration).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Synthetic Accessibility: A Practical Consideration

A critical factor in scaffold selection is synthetic tractability. Historically, the synthesis of spirocycles was considered challenging due to the construction of the quaternary spiro center.[3] However, recent advances in synthetic methodologies have made a wide variety of spirocyclic building blocks more accessible.[7][11] While the synthesis of complex spirocycles can still be more involved than that of simple aromatic or monocyclic systems, the increasing availability of commercial starting materials and robust synthetic routes is mitigating this barrier.[8][11]

Conclusion: The Future is Three-Dimensional

Spirocyclic scaffolds offer a powerful tool for medicinal chemists to navigate the complexities of modern drug design. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical and pharmacokinetic properties provide a distinct advantage over traditional flat scaffolds. While the synthetic challenges are not trivial, the growing body of literature and the increasing number of spirocycle-containing drugs entering the clinic testify to their value.[1][7] By employing a data-driven, head-to-head comparative approach, researchers can make informed decisions about scaffold selection, ultimately accelerating the discovery of safer and more effective medicines.

References

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A Senior Application Scientist's Comparative Guide to High-Resolution Structure Determination: X-ray Crystallography, Cryo-EM, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the precise determination of the three-dimensional structure of biological macromolecules has been a cornerstone of molecular biology, drug discovery, and our fundamental understanding of life itself.[1] This guide provides an in-depth comparison of the three primary techniques employed in structural biology: X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each method offers unique advantages and is suited for different research applications.[1][2] This document will delve into the core principles, experimental workflows, and comparative performance of each, providing the necessary insights for researchers to make informed decisions for their structural investigation needs.

X-ray Crystallography: The Enduring Gold Standard

X-ray crystallography has long been the dominant technique for determining the atomic and molecular structure of a crystal.[3][4] It has been instrumental in elucidating the structures of countless proteins, nucleic acids, and viruses, leading to numerous Nobel Prizes and transformative breakthroughs in medicine and biology. The fundamental principle involves directing a beam of X-rays at a crystallized molecule and analyzing the resulting diffraction pattern.[3][5][6]

The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions.[3][5][6] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated using Fourier transforms.[7] This map is then used to build and refine an atomic model of the molecule.

The Crystallography Workflow: From Protein to Structure

The journey from a purified protein to a high-resolution 3D structure is a multi-step process that demands precision and expertise. The initial and often most challenging step is obtaining a high-quality, single crystal of the target molecule.[4][5][7]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Protein_Purification Protein Purification (>90% Purity) Crystallization Crystallization Screening & Optimization Protein_Purification->Crystallization Supersaturated Solution Crystal_Mounting Crystal Mounting & Cryo-cooling Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction (Synchrotron/In-house) Crystal_Mounting->XRay_Diffraction Rotation Data_Processing Data Processing (Integration, Scaling) XRay_Diffraction->Data_Processing Phase_Determination Phase Determination (MR, MAD, SIR) Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Validation Structure Validation & Deposition (PDB) Model_Building->Validation

Figure 1: Experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol: Protein Crystallization (Vapor Diffusion)
  • Protein Preparation: The protein sample must be of high purity (>90%) and concentration (typically 5-20 mg/mL).[8] It is crucial to ensure the protein is stable and monodisperse in a suitable buffer.

  • Crystallization Screening: A wide range of chemical conditions (precipitants, buffers, salts, and additives) are screened to identify initial crystallization "hits." This is often performed using high-throughput robotic systems.

  • Optimization: Once initial crystals are obtained, the conditions are optimized by finely adjusting the concentrations of the components, pH, and temperature to grow larger, single crystals suitable for diffraction.[7] Common crystallization methods include hanging drop and sitting drop vapor diffusion.[7]

  • Crystal Harvesting and Cryo-protection: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant is often added to the crystal to prevent ice formation.

The Rise of Alternatives: Cryo-EM and NMR

While X-ray crystallography remains a powerful tool, it is not without limitations, the most significant being the requirement for well-ordered crystals.[5][9] This has spurred the development and rapid advancement of alternative techniques, primarily Cryo-EM and NMR spectroscopy.

Cryo-Electron Microscopy (Cryo-EM): Imaging Molecules in a Near-Native State

Cryo-EM has undergone a "resolution revolution" in the last decade, emerging as a formidable technique for determining the structures of large, complex, and flexible macromolecules that are difficult or impossible to crystallize. The technique involves flash-freezing purified biomolecules in a thin layer of vitreous (non-crystalline) ice and imaging them with an electron microscope.[10][11]

Thousands of 2D projection images of the randomly oriented particles are collected and then computationally averaged and reconstructed to generate a 3D structure.

CryoEM_Workflow cluster_prep_em Sample Preparation cluster_data_em Data Collection cluster_analysis_em Structure Determination Protein_Purification_EM Protein Purification Grid_Preparation Grid Preparation & Vitrification Protein_Purification_EM->Grid_Preparation Microscope_Screening Grid Screening Grid_Preparation->Microscope_Screening Data_Acquisition Automated Data Acquisition (Movies) Microscope_Screening->Data_Acquisition Preprocessing Movie Alignment & CTF Correction Data_Acquisition->Preprocessing Particle_Picking Particle Picking & 2D Classification Preprocessing->Particle_Picking Reconstruction 3D Reconstruction & Refinement Particle_Picking->Reconstruction Validation_EM Model Building & Validation Reconstruction->Validation_EM

Figure 2: Experimental workflow for Cryo-EM.

Step-by-Step Experimental Protocol: Cryo-EM Grid Preparation
  • Grid Preparation: An EM grid, a small circular mesh often coated with a thin carbon film, is made hydrophilic by glow-discharging.

  • Sample Application: A small volume (2-4 µL) of the purified protein solution is applied to the grid.[12]

  • Blotting and Plunging: Excess liquid is blotted away to create a thin film of the sample.[12] The grid is then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample.[10][12] This process must be extremely fast to prevent the formation of ice crystals, which would damage the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is unique among the three techniques as it provides structural information on macromolecules in solution, closely mimicking their physiological environment.[1][2] This method relies on the magnetic properties of atomic nuclei.[2] The protein sample is placed in a strong magnetic field, and the resulting NMR spectra provide information about the distances between atoms, which can be used to calculate a 3D structure.[2]

A key advantage of NMR is its ability to provide insights into the dynamics and flexibility of proteins, information that is often lost in the static picture provided by crystallography.[1][2]

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Collection cluster_analysis_nmr Structure Determination Protein_Expression Isotopic Labeling (¹⁵N, ¹³C) Protein_Purification_NMR Protein Purification & Concentration Protein_Expression->Protein_Purification_NMR NMR_Spectroscopy Multidimensional NMR Experiments Protein_Purification_NMR->NMR_Spectroscopy Spectral_Assignment Resonance Assignment NMR_Spectroscopy->Spectral_Assignment Constraint_Generation Distance & Angle Constraint Generation Spectral_Assignment->Constraint_Generation Structure_Calculation Structure Calculation & Refinement Constraint_Generation->Structure_Calculation Validation_NMR Ensemble Validation Structure_Calculation->Validation_NMR

Figure 3: Experimental workflow for NMR spectroscopy.

Step-by-Step Experimental Protocol: NMR Sample Preparation
  • Isotopic Labeling: For proteins larger than ~10 kDa, it is necessary to isotopically label the sample with ¹⁵N and/or ¹³C. This is typically achieved by expressing the protein in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose.

  • Purification and Concentration: The labeled protein is purified to homogeneity. NMR requires relatively high sample concentrations, often in the range of 0.1 to 1 mM.

  • Buffer Exchange: The purified protein is exchanged into a buffer suitable for NMR, which typically has a specific pH and ionic strength and contains a small percentage of D₂O for the field-frequency lock.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a structural biology technique depends on the specific characteristics of the target molecule and the research question at hand. The following table provides a quantitative comparison of the three methods.

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)Nuclear Magnetic Resonance (NMR)
Sample State Crystalline solidVitrified in amorphous iceIn solution
Resolution Typically 1-3.5 Å (can be <1 Å)Typically 2-5 Å (can be near-atomic)Lower resolution than crystallography
Molecular Weight No theoretical upper limitIdeal for >100 kDa complexes[13]Practically limited to <50 kDa[1]
Sample Amount Milligrams (for crystallization screening)MicrogramsMilligrams (high concentration needed)[14]
Key Advantage High resolution and well-established methodsCan study large, flexible, and non-crystallizable complexes in a near-native state[15][16][17]Provides information on dynamics and flexibility in solution[1][2]
Key Limitation Requires well-diffracting crystals, which can be a major bottleneck[5][9]High cost of equipment and computationally intensive data processing[10][18]Limited to smaller proteins and requires high sample concentrations[1][2][14]

Causal Explanations for Experimental Choices

  • Why Crystallize? The ordered, repeating lattice of a crystal acts as a signal amplifier. The constructive interference of X-rays diffracted from billions of identically oriented molecules produces a measurable diffraction pattern.[19] Without this amplification, the scattering from a single molecule would be too weak to detect.

  • Why Vitrify? The rapid freezing in Cryo-EM prevents the formation of ice crystals, which would destroy the delicate structure of the biological sample.[12] Vitreous ice preserves the molecule in a hydrated, near-native state.[10]

  • Why Isotope Label? In NMR, for proteins larger than a few kilodaltons, the signals from different atoms would overlap, making the spectrum uninterpretable. Isotopic labeling with ¹⁵N and ¹³C allows for the use of multidimensional experiments that spread the signals out into additional dimensions, enabling their assignment to specific atoms in the protein sequence.

Conclusion: An Integrated Approach to Structural Biology

X-ray crystallography, Cryo-EM, and NMR are not mutually exclusive but rather complementary techniques.[1][14] An integrated approach, where data from multiple methods are combined, often provides the most comprehensive understanding of a biological system.[1] For example, a high-resolution crystal structure can be complemented with NMR data to understand its dynamic behavior in solution, or a large complex solved by Cryo-EM can have the high-resolution structure of its individual components determined by crystallography.[1]

The continued advancements in all three fields, from brighter synchrotron sources and X-ray free-electron lasers (XFELs) in crystallography to direct electron detectors and improved software in Cryo-EM, and higher field magnets in NMR, promise an exciting future for structural biology.[20] These powerful tools will continue to be indispensable for fundamental research and the development of new therapeutics.

References

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

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  • Anonymous. (2019, January 24). Advantages of cryo-electron microscopy over X-ray crystallography. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a bioactive derivative is a cornerstone of preclinical research. It transforms a promising "hit" from a screening campaign into a viable lead compound with a clear path toward therapeutic development. This guide provides an in-depth comparison of modern experimental strategies to validate the MoA of bioactive compounds, moving beyond a mere listing of techniques to explain the critical thinking behind experimental design and data interpretation.

The Foundational Dichotomy: Phenotypic vs. Target-Based Discovery

The journey to MoA validation often begins with the nature of the initial discovery. Drug discovery paradigms are broadly categorized into two approaches: phenotypic and target-based screening.[1]

  • Phenotypic Screening: This classical approach identifies compounds that produce a desired biological effect in a cellular or organismal model without a preconceived notion of the molecular target.[2][3] The strength of this method lies in its ability to uncover novel biology and first-in-class therapeutics, as it doesn't rely on a pre-existing hypothesis about a specific target's involvement in a disease.[3] However, the subsequent challenge is the "target deconvolution" – identifying the specific molecular target(s) responsible for the observed phenotype.[3]

  • Target-Based Screening: In contrast, this modern and more prevalent approach starts with a known biological target believed to be involved in a disease.[1] Large libraries of compounds are then screened to identify molecules that modulate the activity of this specific target. While this method is more direct and allows for the early establishment of a target engagement hypothesis, it is limited by our current understanding of disease biology and may miss compounds that act through novel mechanisms.[1]

The initial discovery strategy fundamentally shapes the subsequent MoA validation workflow. For a phenotypically discovered compound, the primary goal is to identify its direct binding partner(s). For a target-based discovery, the focus is on confirming that the compound's cellular and physiological effects are indeed a consequence of its interaction with the intended target.

The Crucial First Step: Confirming Direct Target Engagement

Regardless of the discovery route, definitively demonstrating that a bioactive derivative physically interacts with its putative target within a complex cellular environment is a critical validation step. Several powerful techniques can be employed for this purpose, each with its own set of advantages and limitations.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

The Cellular Thermal Shift Assay (CETSA) has emerged as a robust method for confirming target engagement in a native cellular context without the need for compound modification.[4][5] The underlying principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[5] This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6]

Experimental Workflow:

  • Treatment: Cells are incubated with the bioactive compound or a vehicle control.

  • Heating: The treated cells or cell lysates are subjected to a temperature gradient.

  • Lysis and Separation: Cells are lysed, and denatured, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[7]

A shift in the melting curve of the target protein to a higher temperature in the presence of the compound provides strong evidence of direct binding.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CETSA_Workflow

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Binding Partners

For compounds discovered through phenotypic screens, identifying the direct molecular target is paramount. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique for this purpose.[8] This method involves immobilizing a derivatized version of the bioactive compound (the "bait") onto a solid support and then incubating it with a cell lysate.[9] Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[10]

Experimental Workflow:

  • Probe Synthesis: The bioactive compound is chemically modified with a linker and an affinity tag (e.g., biotin).

  • Immobilization: The tagged compound is immobilized on a solid support (e.g., streptavidin beads).

  • Incubation: The immobilized probe is incubated with a cell lysate to allow for protein binding.

  • Washing: Non-specific binders are removed through a series of washes.

  • Elution: Specifically bound proteins are eluted from the support.

  • Identification: The eluted proteins are identified by mass spectrometry.[11]

A key control for this experiment is to compete for binding with an excess of the free, untagged compound. A genuine binding partner will show reduced binding to the immobilized probe in the presence of the competitor.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

AP_MS_Workflow

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow for target identification.

Moving from "If" to "How": Characterizing the Functional Consequences of Target Engagement

Confirming direct binding is a crucial first step, but it doesn't fully validate the MoA. The next critical phase is to demonstrate that the interaction between the compound and its target leads to a functional consequence that explains the observed phenotype. This is where a well-designed series of biochemical and cell-based assays becomes indispensable.

Biochemical Assays: Probing the Molecular Mechanism

Biochemical assays utilize purified components to study the direct effect of a compound on its target in a controlled, cell-free environment.[12] These assays are essential for determining the precise molecular mechanism of action, such as enzyme inhibition, receptor agonism or antagonism, or disruption of protein-protein interactions.[13][14]

Comparison of Common Biochemical Assays:

Assay TypePrincipleKey Information Provided
Enzyme Inhibition Assays Measures the effect of the compound on the rate of an enzyme-catalyzed reaction.IC50/Ki values, mode of inhibition (competitive, non-competitive, etc.).[13]
Receptor Binding Assays Quantifies the binding of the compound to a purified receptor, often by competing with a labeled ligand.Kd/Ki values, receptor subtype selectivity.[14]
Surface Plasmon Resonance (SPR) A label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time.On- and off-rates (kon, koff), binding affinity (Kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a compound to its target, providing a complete thermodynamic profile of the interaction.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

These assays provide quantitative data on the potency and mechanism of the compound's interaction with its target, which is critical for structure-activity relationship (SAR) studies and lead optimization.

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are powerful for dissecting molecular mechanisms, they lack the complexity of a cellular environment.[15] Cell-based assays are essential for confirming that the compound's activity observed in a purified system translates to a functional effect in living cells.[14]

Key Types of Cell-Based Assays for MoA Validation:

  • Target Engagement Biomarker Assays: These assays measure a downstream consequence of target modulation. For example, if the target is a kinase, a cell-based assay could quantify the phosphorylation of a known substrate. A compound that engages the target kinase should lead to a dose-dependent change in substrate phosphorylation.

  • Pathway Analysis: By examining the expression or activity of multiple components of a signaling pathway, researchers can confirm that the compound's effects are consistent with the known function of the target.[16]

  • Cellular Phenotype Rescue/Mimicry: If the target's function is well-established, genetic tools like siRNA or CRISPR can be used to knockdown or knockout the target protein. If the bioactive compound produces a similar cellular phenotype to target knockdown, it provides strong evidence that the compound is acting through that target. Conversely, if the compound can rescue a phenotype caused by a mutation in the target, it further validates the MoA.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest. A change in reporter gene expression in the presence of the compound indicates modulation of the pathway.[14]

Table: Comparison of Biochemical and Cell-Based Assays

FeatureBiochemical AssaysCell-Based Assays
System Complexity Low (purified components)High (intact cells)
Physiological Relevance LowerHigher[15]
Information Provided Direct molecular mechanism, potency (IC50, Kd)Cellular potency (EC50), pathway effects, toxicity
Throughput Generally higherVariable, can be high-throughput
Potential for Artifacts Can miss effects related to cellular processes (e.g., metabolism, transport)Compound permeability, off-target effects can complicate interpretation

The Final Frontier: In Vivo Validation

The ultimate validation of a compound's MoA comes from demonstrating that it engages its target and produces the expected pharmacological effect in a living organism.[17] In vivo studies are essential for bridging the gap between in vitro and in cellulo findings and predicting clinical efficacy.[18]

Key Components of In Vivo MoA Validation:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of the drug in the body over time (PK) with its biological effect (PD).[17] A robust PK/PD relationship, where the pharmacological response is directly related to the drug concentration at the site of action, is a hallmark of a well-validated MoA.

  • Target Engagement Biomarkers: Similar to cell-based assays, in vivo studies should include the measurement of biomarkers that confirm target engagement in the relevant tissues.[17]

  • Animal Models of Disease: The efficacy of the bioactive compound should be tested in an animal model that recapitulates key aspects of the human disease. The observed therapeutic effect should be consistent with the proposed MoA.

Conclusion: An Integrated Approach to MoA Validation

Validating the mechanism of action for a bioactive derivative is not a linear process but rather an iterative one that requires the integration of multiple experimental approaches. By strategically combining label-free target engagement assays, biochemical and cell-based functional assays, and in vivo studies, researchers can build a comprehensive and compelling data package that clearly elucidates how a compound exerts its biological effects. This rigorous, multi-faceted approach is essential for de-risking drug development programs and ultimately, for translating promising bioactive molecules into effective therapies.

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Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our primary objective extends beyond supplying chemical reagents; we are fundamentally committed to empowering researchers with the knowledge to handle our products with the utmost safety and efficacy. This guide provides a comprehensive operational plan for the safe handling of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in modern drug discovery. Our protocols are designed to be self-validating systems, integrating field-proven insights with established safety standards to ensure your work is both groundbreaking and safe.

Hazard Profile Analysis: An Evidence-Based Approach

  • Spirocyclic Amines: The diamine structure suggests the compound may be a skin and eye irritant and potentially harmful if inhaled or swallowed, consistent with hazards of similar amine compounds.[1][2][3] Inhalation of amine vapors can irritate the nose, throat, and lungs.[3]

  • Benzyl Carbamate Group: Compounds in this class are known to cause skin, eye, and respiratory irritation.[4][5] Harmful if swallowed is a common hazard statement for related structures.[1]

Based on this analysis of analogous compounds, a cautious approach is mandated. We will operate under the assumption that this compound presents the following potential hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][4]

All handling procedures must be designed to mitigate these potential risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic risk-based assessment. The causality behind each choice is critical for ensuring comprehensive protection. All PPE should conform to recognized standards such as those from NIOSH (US) or EN (EU).[6]

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., Weighing <1g in a ventilated enclosure)Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant).[6]Disposable nitrile gloves. Inspect prior to use and replace immediately upon contamination.[6]Standard cotton lab coat, fully buttoned.Not typically required if handled within a certified chemical fume hood.
Reaction Setup/Workup (Risk of splash)Chemical splash goggles. A face shield over goggles is required for highly exothermic processes or splash hazards.[7][8]Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Consult manufacturer's resistance guide.[7]Chemical-resistant apron over a lab coat or impervious coveralls.[9][10]Required if engineering controls (fume hood) are insufficient to maintain exposure below permissible limits.[2]
Large-Scale Operations (>10g or pilot scale)Face shield worn over chemical splash goggles.[7]Heavy-duty, chemical-resistant gloves. Consider double-gloving.Impervious, chemical-protective suit or coveralls.[10][11]A fitted respirator (e.g., N95 for particulates or an air-purifying respirator with appropriate cartridges for vapors) is mandatory.[2][12]

Expert Insights on PPE Selection:

  • Hand Protection: The choice of glove is paramount. While disposable nitrile gloves offer good protection for incidental contact, they are not impervious and degrade over time and with chemical exposure.[7] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Always use proper glove removal technique to avoid contaminating your skin.[6]

  • Body Protection: Standard cotton lab coats are primarily for protection against minor spills and dust. For procedures with a significant splash risk, a polyethylene-coated or rubber apron provides a necessary barrier.[10] Clothing worn under PPE should be made of natural fibers like cotton, not synthetic materials which can melt and adhere to skin in a fire.[9]

  • Respiratory Protection: The decision to use respiratory protection is based on a thorough risk assessment.[13] If the compound is a fine powder that can become airborne, or if ventilation is inadequate, a respirator is essential.[2] Remember, the use of a respirator requires a formal program including medical evaluation and fit testing.

Operational Plan: From Benchtop to Disposal

A self-validating protocol ensures safety at every stage. This workflow minimizes exposure and provides clear, actionable steps for routine handling and emergencies.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood with demonstrated adequate airflow.

    • Ensure an emergency shower and eyewash station are immediately accessible and have been recently tested.[5]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the chemical.

  • Weighing and Transfer:

    • Don all required PPE as outlined in the table above.

    • When handling the solid, avoid generating dust.[1][6] If the material is a fine powder, use a spatula to gently scoop rather than pour.

    • Keep the container tightly closed when not in use.[4][6][14]

    • Perform all transfers over a tray or absorbent liner to contain any potential spills.

  • Post-Handling:

    • Clean the work area thoroughly after completion.

    • Remove PPE in the correct order to prevent cross-contamination: first gloves, then gown/apron, followed by face/eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1][6]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Fume Hood prep_ppe Assemble All Required PPE prep_spill Prepare Spill Kit don_ppe Don PPE (Gloves, Gown, Goggles) prep_spill->don_ppe Proceed to Handling handle_chem Weigh & Transfer Chemical Inside Hood don_ppe->handle_chem close_cont Keep Container Sealed When Not In Use handle_chem->close_cont clean_area Decontaminate Work Surface & Tools close_cont->clean_area Proceed to Cleanup dispose_waste Segregate & Dispose of Contaminated Waste clean_area->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

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Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.